Acalabrutinib Maleate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
2242394-65-4 |
|---|---|
Molekularformel |
C30H27N7O6 |
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C26H23N7O2.C4H4O4/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20;5-3(6)1-2-4(7)8/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-;/m0./s1 |
InChI-Schlüssel |
JWEQLWMZHJSMEC-AFJTUFCWSA-N |
Isomerische SMILES |
CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Acalabrutinib Maleate: A Technical Guide to its Covalent Binding with Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of acalabrutinib (B560132), a second-generation Bruton's tyrosine kinase (BTK) inhibitor. It focuses on its covalent binding to the BTK active site, detailing the specificity, and the experimental protocols used to characterize this interaction.
Mechanism of Action: Covalent Inhibition of BTK
Acalabrutinib is a highly selective and potent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the proliferation, survival, and migration of both normal and malignant B-cells.[3][4] In several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, promoting uncontrolled cancer cell growth.[1][2]
Acalabrutinib functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue, Cys481, located in the ATP-binding pocket of the BTK enzyme.[1][5][6][7][8][9][10][11] This covalent interaction is facilitated by acalabrutinib's reactive butynamide group.[3][8][9] By permanently occupying the ATP-binding site, acalabrutinib blocks the kinase activity of BTK, thereby disrupting downstream signaling cascades, including the NF-κB, PI3K, and MAPK pathways.[2][4] This disruption ultimately leads to the inhibition of B-cell proliferation and induction of apoptosis (programmed cell death).[1]
One of the key advantages of acalabrutinib is its high selectivity for BTK with minimal off-target effects, particularly when compared to the first-generation BTK inhibitor, ibrutinib (B1684441).[1][12][13] Acalabrutinib demonstrates significantly less inhibition of other kinases, such as EGFR, ITK, and TEC, which is believed to contribute to its improved safety profile.[8][12][14]
Acalabrutinib is metabolized in the body to an active metabolite, ACP-5862.[14][15] This metabolite is also a potent and selective inhibitor of BTK, contributing to the overall therapeutic effect.[14]
Quantitative Analysis of Acalabrutinib's Potency and Selectivity
The potency and selectivity of acalabrutinib and its active metabolite have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
| Inhibitor | Target Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| Acalabrutinib | BTK | 3 - 5.1 | - |
| ITK | >1000 | >200-333 | |
| TEC | ~285 | ~56-95 | |
| BMX | ~57 | ~11-19 | |
| EGFR | >1000 | >200-333 | |
| ACP-5862 (Active Metabolite) | BTK | ~6-10 | - |
Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions. The fold selectivity is calculated based on the average BTK IC50 of 4 nM.
Experimental Protocols
Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of acalabrutinib against BTK using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human BTK enzyme
-
TR-FRET compatible kinase substrate (e.g., biotinylated peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium-labeled anti-phosphotyrosine antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Acalabrutinib (serially diluted)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of acalabrutinib in DMSO and then dilute further in assay buffer.
-
In a 384-well plate, add the BTK enzyme, the biotinylated substrate, and the acalabrutinib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore in a buffer containing EDTA.
-
Incubate the plate for a further 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the acalabrutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
BTK Occupancy Assay (ELISA-based)
This protocol describes a method to quantify the percentage of BTK enzyme that is bound by acalabrutinib in a cellular context.
Materials:
-
B-cell line (e.g., Ramos cells) or patient-derived cells
-
Acalabrutinib
-
Cell lysis buffer
-
Biotinylated covalent BTK probe (binds to unoccupied BTK)
-
Streptavidin-coated 96-well plates
-
Primary anti-BTK antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Cell Treatment: Treat the B-cells with varying concentrations of acalabrutinib for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control (DMSO) for 0% occupancy and a high concentration of a known covalent BTK inhibitor for 100% occupancy.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates and normalize all samples to the same concentration.
-
Probe Incubation: Incubate the cell lysates with a biotinylated covalent BTK probe. This probe will bind to any BTK that is not already occupied by acalabrutinib.
-
Capture: Add the lysate-probe mixture to streptavidin-coated plates and incubate to allow the biotinylated probe-BTK complex to bind to the plate.
-
Washing: Wash the plates to remove unbound components.
-
Antibody Incubation: Add a primary anti-BTK antibody, followed by an HRP-conjugated secondary antibody, with washing steps in between.
-
Detection: Add TMB substrate and incubate until a color develops. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Calculation: The percentage of BTK occupancy is calculated as: (1 - (Signal_treated / Signal_vehicle)) * 100.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: Acalabrutinib covalently inhibits BTK, a key kinase in the BCR signaling pathway.
Experimental Workflow for BTK Occupancy Assay
Caption: Workflow for determining BTK occupancy using a probe-based ELISA method.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Acalabrutinib Maleate: An In-depth Technical Guide to Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acalabrutinib (B560132), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, represents a significant advancement in the targeted therapy of B-cell malignancies. Its high selectivity and covalent, irreversible binding to BTK offer a potent and more tolerable alternative to first-generation inhibitors. This technical guide provides a comprehensive overview of the acalabrutinib maleate (B1232345) signaling pathway inhibition, its mechanism of action, quantitative data on its kinase selectivity, and detailed experimental protocols for its preclinical evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of B-cell signaling.
Introduction to Acalabrutinib and Bruton's Tyrosine Kinase (BTK)
Acalabrutinib is an orally administered, small-molecule inhibitor of Bruton's tyrosine kinase, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is fundamental for the development, proliferation, and survival of B-lymphocytes.[1] In various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often constitutively active, driving malignant cell growth.[2][3] Acalabrutinib is approved for the treatment of these and other B-cell malignancies.[4][5]
As a second-generation BTK inhibitor, acalabrutinib was designed for increased selectivity compared to the first-in-class inhibitor, ibrutinib (B1684441). This enhanced specificity for BTK minimizes off-target kinase inhibition, which is believed to contribute to a more favorable safety profile.[2][6]
Mechanism of Action
Acalabrutinib and its active metabolite, ACP-5862, function as irreversible inhibitors of BTK.[1] They form a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[2][7][8] This irreversible binding permanently disables the kinase activity of BTK, thereby blocking the downstream signaling cascade initiated by the B-cell receptor.[1][3]
The inhibition of BTK by acalabrutinib leads to the suppression of several key downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), extracellular signal-regulated kinase (ERK), and protein kinase B (AKT).[1][9] The disruption of these pathways ultimately inhibits B-cell activation, proliferation, and survival, leading to apoptosis (programmed cell death) of the malignant B-cells.[2][3]
Figure 1: Acalabrutinib Inhibition of the BCR Signaling Pathway.
Quantitative Data: Kinase Selectivity Profile
Acalabrutinib's enhanced selectivity is a key characteristic. The following tables summarize its inhibitory activity against BTK and a panel of other kinases, providing a quantitative comparison with the first-generation inhibitor, ibrutinib.
Table 1: Potency of Acalabrutinib Against BTK
| Compound | IC50 (nM) | Assay Type |
| Acalabrutinib | 3 - 5.1 | Biochemical |
| Ibrutinib | 1.5 | Biochemical |
Data compiled from multiple sources.[2][5][9]
Table 2: Selectivity Profile of Acalabrutinib vs. Ibrutinib Against Off-Target Kinases
| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (Acalabrutinib vs. Off-Target) |
| BTK | 3 - 5.1 | 1.5 | - |
| BMX | >1000 | <10 | >200 |
| TEC | >1000 | <10 | >200 |
| ITK | >1000 | <10 | >323 |
| EGFR | >1000 | <10 | Not Applicable |
| ERBB2 | >1000 | Not Reported | Not Applicable |
| ERBB4 | <100 | <10 | Not Applicable |
| SRC | >1000 | <10 | >200 |
| FGR | >1000 | Not Reported | >200 |
| LYN | Not Reported | <10 | Not Reported |
| BLK | >1000 | Not Reported | Not Applicable |
| JAK3 | >1000 | Not Reported | Not Applicable |
Data compiled from multiple sources.[2][5][8][9] The fold selectivity is calculated as the IC50 against the off-target kinase divided by the IC50 against BTK (using an average of 4 nM).
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of acalabrutinib.
In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of an inhibitor to the BTK enzyme using time-resolved fluorescence resonance energy transfer (TR-FRET).
Protocol Outline:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Perform serial dilutions of acalabrutinib in the kinase buffer.
-
Prepare a mixture of the BTK enzyme and a Eu-labeled anti-tag antibody.
-
Prepare the Alexa Fluor™ 647-labeled tracer solution.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the serially diluted acalabrutinib.
-
Add the BTK enzyme/antibody mixture to each well.
-
Initiate the binding reaction by adding the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the acceptor and donor fluorophore wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular BTK Activity Assay (CD69 Expression)
This assay assesses the ability of acalabrutinib to inhibit BCR signaling-induced B-cell activation by measuring the upregulation of the activation marker CD69.
Protocol Outline:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or CLL patients.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of acalabrutinib or a vehicle control (DMSO) for 1-2 hours.
-
B-Cell Stimulation: Stimulate the B-cells by adding an anti-IgM antibody to cross-link the BCR.
-
Incubation: Incubate the cells for 18-24 hours to allow for CD69 upregulation.
-
Staining: Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and CD69.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of CD69-positive B-cells.
-
Data Analysis: Determine the EC50 value by plotting the percentage of CD69-positive B-cells against the logarithm of the acalabrutinib concentration.
In Vivo Chronic Lymphocytic Leukemia (CLL) Xenograft Mouse Model
This model evaluates the in vivo anti-tumor efficacy of acalabrutinib.
Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Cell Engraftment: Inject primary CLL cells from patients intravenously or intraperitoneally into the mice.
-
Acalabrutinib Administration: Administer acalabrutinib or a vehicle control to the mice, typically formulated in the drinking water or by oral gavage.
-
Monitoring: Monitor tumor burden by measuring the percentage of human CD45+/CD5+/CD19+ cells in the peripheral blood, spleen, and bone marrow using flow cytometry.
-
Pharmacodynamic Assessments: At the end of the study, harvest tissues to assess the on-target effects of acalabrutinib, such as the phosphorylation status of BTK, PLCγ2, and ERK, by western blotting or flow cytometry.[6]
-
Efficacy Endpoints: Evaluate the efficacy of acalabrutinib by comparing tumor burden and overall survival between the treated and control groups.
Figure 2: General Experimental Workflow for Acalabrutinib Evaluation.
Conclusion
Acalabrutinib maleate is a potent and highly selective second-generation BTK inhibitor that has demonstrated significant clinical benefit in the treatment of B-cell malignancies. Its mechanism of action, centered on the irreversible inhibition of BTK and the subsequent disruption of the BCR signaling pathway, is well-characterized. The quantitative data on its kinase selectivity underscores its improved safety profile compared to first-generation inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of BTK inhibitors and other targeted therapies for B-cell cancers. This comprehensive technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of oncology drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. security-check.regionh.dk [security-check.regionh.dk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Genesis of a Second-Generation BTK Inhibitor: A Technical Guide to the Discovery and Development of Acalabrutinib Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acalabrutinib (B560132), a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor, represents a significant advancement in the treatment of B-cell malignancies. Developed to improve upon the first-in-class inhibitor ibrutinib (B1684441), acalabrutinib was rationally designed for greater target specificity to minimize off-target effects and enhance patient tolerability. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of acalabrutinib, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways involved.
Discovery and Rationale for Development
The therapeutic success of ibrutinib validated BTK as a critical target in B-cell cancers. However, its off-target inhibition of other kinases, such as epidermal growth factor receptor (EGFR) and Tec family kinases (e.g., ITK, TEC), was linked to adverse events like rash, diarrhea, and bleeding. This created a clear rationale for developing a more selective BTK inhibitor.
The discovery of acalabrutinib (formerly ACP-196) by Acerta Pharma was the result of a rational drug design campaign. The goal was to create a potent, irreversible BTK inhibitor with a differentiated selectivity profile. This was achieved by optimizing the chemical structure to maximize interactions with the BTK active site while minimizing binding to other kinases. A key feature is the butynamide "warhead" that forms a covalent bond with the cysteine-481 residue in BTK, ensuring irreversible inhibition.
Synthesis and Formulation
The synthesis of acalabrutinib is a multi-step process, with key patented routes often starting from materials like 3-chloropyrazine-2-carbonitrile. The synthesis generally involves the formation of the imidazo[1,5-a]pyrazine (B1201761) core, followed by Suzuki coupling and the final addition of the 2-butynoic acid moiety that acts as the covalent warhead.
Initially approved as a capsule formulation of the free base, development efforts led to an improved maleate (B1232345) salt tablet. This formulation overcomes the pH-dependent solubility of the free base, allowing for co-administration with acid-reducing agents like proton-pump inhibitors and expanding its utility for a broader patient population.[1][2]
Mechanism of Action
Acalabrutinib is a covalent, irreversible inhibitor of Bruton's tyrosine kinase.[3] It functions by forming a stable covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[3] This irreversible binding permanently inactivates the kinase.
BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role in relaying signals that lead to B-cell proliferation, trafficking, and survival. By inhibiting BTK, acalabrutinib effectively shuts down this pathway, which in malignant B-cells leads to decreased proliferation and the induction of apoptosis (programmed cell death).[3]
Preclinical Development
Acalabrutinib underwent extensive preclinical evaluation to characterize its potency, selectivity, and anti-tumor activity.
In Vitro Potency and Selectivity
Biochemical assays demonstrated that acalabrutinib is a highly potent BTK inhibitor. Crucially, it showed significantly less activity against other kinases compared to ibrutinib, confirming its enhanced selectivity.[4]
Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)
| Kinase | Acalabrutinib (IC₅₀ nM) | Ibrutinib (IC₅₀ nM) | Fold Selectivity (Acalabrutinib vs. Ibrutinib) |
|---|---|---|---|
| BTK | 5.1 | 1.5 | - |
| ITK | >1000 | 7.8 | >128x |
| TEC | 46 | 20 | 2.3x |
| EGFR | >1000 | 5.6 | >178x |
| SRC | >1000 | 20 | >50x |
| LCK | >1000 | <20 | >50x |
Data compiled from multiple sources.[4][5] Values can vary based on assay conditions.
In Vivo Efficacy in Animal Models
The anti-tumor effects of acalabrutinib were evaluated in multiple animal models of B-cell malignancy.
-
Murine Models: In both the TCL1 adoptive transfer and human CLL xenograft mouse models, acalabrutinib treatment led to potent on-target inhibition of BTK, significantly reduced tumor burden in the spleen, and increased overall survival compared to vehicle-treated mice.[3][6][7]
-
Canine Model: A study in dogs with naturally occurring B-cell lymphoma demonstrated that acalabrutinib was well-tolerated and showed clinical activity.[8] This model, which more closely mimics human disease than xenografts, provided strong support for its clinical development.[8]
Table 2: Summary of In Vivo Efficacy in Preclinical Models
| Model | Key Findings | Reference |
|---|---|---|
| Human CLL Xenograft (NSG Mice) | Significant decrease in tumor burden in spleen; Inhibition of PLCγ2 and ERK phosphorylation. | [7] |
| TCL1 Adoptive Transfer (Mice) | Median overall survival increased to 81 days vs. 59 days for vehicle. | [3] |
| Canine B-Cell Lymphoma | Overall response rate (ORR) of 25%; Clinical benefit observed in 30% of dogs. |[8] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for drug development. Below are representative protocols for key assays used in the evaluation of acalabrutinib.
Biochemical BTK Kinase Inhibition Assay (Luminescent)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase enzyme.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). Dilute purified recombinant BTK enzyme and a suitable substrate (e.g., poly E-Y) in the buffer. Prepare serial dilutions of acalabrutinib in DMSO, then dilute further in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted acalabrutinib or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of the diluted BTK enzyme to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each acalabrutinib concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression software.[9]
Cell-Based Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay measures the induction of apoptosis and necrosis in cancer cells following drug treatment.
Protocol:
-
Cell Culture: Culture primary CLL cells or a relevant B-cell lymphoma cell line in complete RPMI-1640 medium.
-
Treatment: Plate the cells and treat with varying concentrations of acalabrutinib (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for 48 hours at 37°C.[2]
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.[2][10]
Clinical Development and Efficacy
Acalabrutinib has been evaluated in a comprehensive clinical trial program for various B-cell malignancies, demonstrating significant efficacy and a favorable safety profile.
Table 3: Key Clinical Trial Efficacy Data for Acalabrutinib
| Trial (Indication) | Patient Population | Treatment Arms | Median PFS | Overall Response Rate (ORR) | Reference |
|---|---|---|---|---|---|
| ACE-CL-001 (Phase 1/2) | Treatment-Naïve CLL | Acalabrutinib Monotherapy | Not Reached (at 53 mo) | 97% | [11] |
| ELEVATE-TN (Phase 3) | Treatment-Naïve CLL | Acalabrutinib + Obinutuzumab vs. Chemo + Obinutuzumab | Not Reached vs. 22.6 mo | 94% vs. 79% | - |
| ASCEND (Phase 3) | Relapsed/Refractory CLL | Acalabrutinib vs. Idelalisib+Rituximab or Bendamustine+Rituximab | Not Reached vs. 16.8 mo | 81% vs. 75% | [12][13] |
| ELEVATE-RR (Phase 3) | Relapsed/Refractory CLL (with high-risk features) | Acalabrutinib vs. Ibrutinib | 38.4 mo vs. 38.4 mo (non-inferior) | 81.0% vs. 77.0% |[14] |
PFS: Progression-Free Survival; CLL: Chronic Lymphocytic Leukemia
In the head-to-head ELEVATE-RR trial, acalabrutinib demonstrated non-inferior progression-free survival compared to ibrutinib but with a significantly lower incidence of atrial fibrillation (9.4% vs. 16.0%) and fewer discontinuations due to adverse events, highlighting its improved safety profile.[14]
Table 4: Common Adverse Events (Any Grade) in the ELEVATE-RR Trial
| Adverse Event | Acalabrutinib (n=268) | Ibrutinib (n=265) |
|---|---|---|
| Headache | 34.7% | 21.9% |
| Diarrhea | 34.7% | 46.0% |
| Arthralgia | 15.7% | 22.6% |
| Atrial Fibrillation | 9.4% | 16.0% |
| Hypertension | 8.6% | 22.6% |
| Major Hemorrhage | 3.0% | 4.5% |
Data from the ELEVATE-RR Phase 3 trial.[14]
Conclusion
The development of acalabrutinib maleate is a prime example of successful rational drug design. By engineering a molecule with high selectivity and potency for BTK, researchers created a therapy that maintains the powerful efficacy of BTK inhibition while mitigating many of the off-target toxicities associated with the first-generation inhibitor. The comprehensive preclinical and clinical data package underscores its favorable benefit-risk profile, establishing acalabrutinib as a cornerstone therapy for patients with B-cell malignancies like CLL and MCL. Ongoing research continues to explore its role in combination therapies to further improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Acalabrutinib in treatment-naive chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. targetedonc.com [targetedonc.com]
- 14. ascopubs.org [ascopubs.org]
Acalabrutinib Maleate vs. Ibrutinib: An In-depth Technical Guide to their Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the kinase selectivity profiles of acalabrutinib (B560132) maleate (B1232345) and ibrutinib (B1684441), two pivotal Bruton's tyrosine kinase (BTK) inhibitors. Acalabrutinib was developed as a second-generation BTK inhibitor with the aim of increased selectivity and potentially fewer off-target effects compared to the first-in-class inhibitor, ibrutinib.[1][2] This guide delves into the quantitative differences in their inhibitory activities, outlines the methodologies for key comparative experiments, and visualizes the relevant signaling pathways.
Core Differentiator: Kinase Selectivity
Ibrutinib, while a potent BTK inhibitor, also demonstrates inhibitory activity against several other kinases, including members of the TEC and EGFR families.[2] These off-target activities are thought to contribute to some of the adverse effects observed in clinical practice, such as diarrhea, rash, and bleeding.[2][3] Acalabrutinib was designed to be more selective for BTK, thereby minimizing these off-target interactions and potentially improving its tolerability profile.[1]
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of acalabrutinib and ibrutinib against BTK and key off-target kinases. Lower IC50 values indicate greater potency. The data presented is a synthesis from multiple preclinical studies; variations in absolute values may exist across different experimental conditions.
| Kinase Target | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Kinase Family | Clinical Relevance of Off-Target Inhibition |
| BTK | ~5.1 [3] | ~1.5 [3] | TEC | Primary Therapeutic Target |
| ITK | >1000 | ~5.0 | TEC | Potential impact on T-cell function.[2] |
| TEC | >1000 | ~20 | TEC | May contribute to bleeding complications.[2][3] |
| EGFR | >1000 | ~5.6 - 9.7 | EGFR | Associated with rash and diarrhea.[2][3] |
| SRC | >1000 | ~10 | SRC | Potential for various off-target effects. |
| LCK | >1000 | Potent Inhibition | SRC | Implicated in T-cell signaling. |
Note: The IC50 values are approximate and can vary based on the specific assay conditions.
Signaling Pathways
The following diagrams illustrate the central role of BTK in B-cell receptor signaling and the pathways of key off-target kinases.
Experimental Protocols
The characterization of kinase inhibitors relies on robust biochemical and cellular assays. The following sections detail the methodologies for key experiments used to compare acalabrutinib and ibrutinib.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the concentration of acalabrutinib or ibrutinib required to inhibit 50% of the activity of BTK and other kinases (IC50).
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods such as radioactivity (e.g., ³³P-ATP), fluorescence, or luminescence.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., containing HEPES, MgCl₂, EGTA, and Brij-35).
-
Dilute the purified kinase (e.g., recombinant human BTK) to the desired concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., a generic peptide substrate) and an ATP solution (e.g., [γ-³³P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™).
-
Create serial dilutions of acalabrutinib and ibrutinib in DMSO, followed by a further dilution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, add the diluted inhibitor solutions.
-
Add the diluted kinase to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the reaction mixture onto phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Add a reagent to deplete the remaining ATP. Then, add a detection reagent that converts the ADP produced by the kinase reaction into ATP, which in turn generates a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular BTK Occupancy Assay
This assay measures the extent to which a covalent inhibitor like acalabrutinib or ibrutinib is bound to its target, BTK, within a cellular context.
Objective: To determine the target engagement and pharmacodynamic effect of the inhibitors in cells.
Principle: A common method involves a probe competition assay. A biotinylated probe that also covalently binds to the Cys481 residue of BTK is added to cell lysates. The amount of probe that can bind is inversely proportional to the amount of BTK already occupied by the drug. The probe-bound BTK is then quantified, typically by ELISA.
Generalized Protocol:
-
Cell Treatment:
-
Culture a suitable B-cell line (e.g., Ramos cells) or use primary B-cells.
-
Treat the cells with a range of concentrations of acalabrutinib or ibrutinib for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells to remove excess drug.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates and normalize all samples.
-
-
Probe Incubation:
-
Add a biotinylated covalent BTK probe to each lysate.
-
Incubate to allow the probe to bind to any unoccupied BTK.
-
-
Quantification (ELISA-based):
-
Add the lysates to a streptavidin-coated microplate and incubate to capture the biotinylated probe-BTK complex.
-
Wash the plate to remove unbound proteins.
-
Detect the captured BTK using a primary anti-BTK antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate (e.g., TMB) and measure the absorbance to quantify the amount of unoccupied BTK.
-
-
Data Analysis:
-
Calculate the percentage of BTK occupancy at each inhibitor concentration based on the reduction in the signal compared to the vehicle-treated control.
-
Determine the EC50 (half-maximal effective concentration) for BTK occupancy.
-
Conclusion
The available preclinical data consistently demonstrate that acalabrutinib is a more selective BTK inhibitor than ibrutinib.[3] Acalabrutinib exhibits significantly less activity against several off-target kinases, including ITK, TEC, and EGFR. This enhanced selectivity is hypothesized to be the basis for the different safety profiles observed between the two drugs in clinical trials, with acalabrutinib generally associated with lower rates of certain adverse events like atrial fibrillation and bleeding. For researchers and drug development professionals, the comparison of acalabrutinib and ibrutinib underscores the critical importance of kinase selectivity in the design of targeted therapies to optimize the balance between efficacy and safety.
References
- 1. dovepress.com [dovepress.com]
- 2. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Acalabrutinib Maleate in Autoimmune Disease Research: A Technical Guide
Abstract: Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell proliferation, survival, and activation.[1][2][3] Dysregulation of this pathway is a key factor in the pathogenesis of numerous B-cell malignancies and autoimmune diseases.[2][4] Acalabrutinib (B560132) is a second-generation, highly selective, and potent BTK inhibitor that forms an irreversible covalent bond with Cysteine-481 in the BTK active site.[1][5] Its high selectivity profile minimizes off-target effects, offering a refined tool for both therapeutic intervention and research into the mechanisms of autoimmunity.[1][6] This guide provides a technical overview of acalabrutinib's mechanism of action, a summary of its pharmacodynamic properties, and detailed protocols for key in vitro and in vivo assays relevant to autoimmune disease research.
Mechanism of Action
Acalabrutinib exerts its effects by potently and irreversibly inhibiting BTK, a non-receptor tyrosine kinase of the Tec family.[1][7] BTK is a crucial component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development and function.[3][8] In autoimmune diseases, autoreactive B-cells contribute to pathology through autoantibody production, antigen presentation, and inflammatory cytokine secretion.[9]
Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways, including NF-κB and calcium flux.[5][10] These pathways culminate in the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.[1]
Acalabrutinib, by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, effectively blocks its kinase activity.[1][5][11] This inhibition disrupts the entire downstream signaling cascade, leading to decreased B-cell activation and proliferation and the induction of apoptosis in B-cells.[1][10] Beyond B-cells, BTK is also expressed in various myeloid lineage cells.[12] Acalabrutinib can modulate the function of these cells, including monocytes and macrophages, and has been shown to impact T-cell function and reduce the production of inflammatory cytokines like IL-6 and TNF-α.[9][13][14]
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. Acalabrutinib, A Second-Generation Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 4. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]
- 6. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition - Karolinska Institutet - Figshare [openarchive.ki.se]
- 8. acalabrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics and Proteomic Analysis of Acalabrutinib Therapy: Similarity of On-Target Effects to Ibrutinib and Rationale for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P599: ACALABRUTINIB IMPROVES INNATE IMMUNE FUNCTION IN PATIENTS WITH CHRONIC LYMPHOCYTIC LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
Acalabrutinib Maleate: An In-Depth Technical Guide to Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib (B560132) is a second-generation, highly selective, and potent covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its design aims to improve upon the first-generation BTK inhibitor, ibrutinib (B1684441), by minimizing off-target activities to potentially reduce adverse effects and improve tolerability.[3][4] This technical guide provides a comprehensive investigation into the off-target effects of Acalabrutinib Maleate, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows. By blocking BTK, acalabrutinib effectively disrupts downstream signaling cascades, including the NF-κB, PI3K/AKT, and MAPK/ERK pathways, which are crucial for the survival and proliferation of malignant B-cells.[5] Acalabrutinib forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[3][5]
Quantitative Analysis of Kinase Selectivity
The selectivity of Acalabrutinib has been extensively profiled against a broad range of kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) against its primary target, BTK, and key off-target kinases, providing a quantitative comparison with other BTK inhibitors. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values of BTK Inhibitors Against On-Target and Off-Target Kinases
| Kinase Target | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | Kinase Family | Relevance |
| BTK | 5.1 | 1.5 | <1 | TEC Family | Primary Target |
| ITK | >1000 | <10 | - | TEC Family | Off-target, T-cell function |
| TEC | 19 | - | - | TEC Family | Off-target |
| BMX | 31 | - | - | TEC Family | Off-target |
| TXK | 3.4 | - | - | TEC Family | Off-target |
| EGFR | >10000 | 4700 | - | Receptor Tyrosine Kinase | Off-target, potential for skin toxicities, diarrhea |
| BLK | 5.3 | - | - | SRC Family | Off-target |
| JAK3 | >10000 | 31 | - | JAK Family | Off-target, potential for immunosuppression |
Data compiled from published biochemical assays.[6][7]
Table 2: Kinome Scan Inhibition Profile
A broader kinase screening using the KINOMEscan™ platform further illustrates the high selectivity of Acalabrutinib. At a concentration of 1 µM, Acalabrutinib demonstrated a significantly lower off-target hit rate compared to other BTK inhibitors.[6][8]
| Compound | Concentration | Percentage of Kinome Inhibited (>65%) |
| Acalabrutinib | 1 µM | 1.5% |
| Ibrutinib | 1 µM | 8.3% |
| Zanubrutinib | 1 µM | 4.3% |
Data from KINOMEscan™ assays against 395 non-mutant kinases.[8][9]
These data highlight that Acalabrutinib is a more selective BTK inhibitor compared to ibrutinib, with notably less activity against kinases such as ITK, EGFR, and members of the SRC family.[2][6][10] This increased selectivity is thought to contribute to its distinct safety profile.[4][11]
Signaling Pathways
On-Target: B-Cell Receptor (BCR) Signaling Pathway
Acalabrutinib's primary mechanism of action is the irreversible inhibition of BTK within the BCR signaling pathway. This pathway is essential for the survival, proliferation, and differentiation of B-cells.[1][3] In malignant B-cells, this pathway is often hyperactive.[5]
Caption: Acalabrutinib's on-target inhibition of BTK in the BCR signaling pathway.
Off-Target Signaling Considerations
Due to its high selectivity, Acalabrutinib has minimal impact on several other signaling pathways that are more significantly inhibited by less selective BTK inhibitors like ibrutinib. For instance, the inhibition of kinases like EGFR and TEC by ibrutinib can lead to off-target effects.[2][11] Acalabrutinib's lack of significant inhibition of these kinases is a key differentiator.[2]
Caption: Acalabrutinib's minimal off-target inhibition of EGFR and TEC family kinases.
Experimental Protocols
The quantitative data presented in this guide are primarily generated using biochemical kinase assays and broad kinome screening platforms. The general methodologies are outlined below.
Biochemical Kinase Assays (e.g., Z'-LYTE™ and LanthaScreen™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Acalabrutinib against a panel of purified kinases.[6]
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases and their specific peptide substrates are prepared in a buffer solution.[12]
-
Compound Dilution: Acalabrutinib is serially diluted to a range of concentrations.[13]
-
Kinase Reaction: The kinase, its specific substrate, and ATP are incubated with the various concentrations of Acalabrutinib.[13]
-
Detection:
-
Z'-LYTE™ Assay: This method measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage, generating a FRET signal based on the amount of phosphorylated substrate remaining.[6]
-
LanthaScreen™ Binding Assay: This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor. The resulting change in the TR-FRET signal is proportional to the amount of inhibitor bound to the kinase.[6]
-
Caption: General workflow for a biochemical kinase inhibition assay.
KINOMEscan™ Profiling
Objective: To assess the selectivity of Acalabrutinib by screening it against a large panel of human kinases at a single high concentration.[8][14]
Methodology:
-
Immobilized Kinases: A large panel of human kinases are expressed as DNA-tagged fusion proteins and immobilized on a solid support.[6]
-
Competitive Binding: Acalabrutinib is incubated with the immobilized kinases in the presence of a proprietary, broadly active kinase inhibitor that is tagged for detection.[6]
-
Quantification: The amount of the tagged inhibitor that is displaced by Acalabrutinib is quantified using qPCR of the DNA tag. A lower amount of the tagged inhibitor detected indicates a stronger interaction between Acalabrutinib and the kinase.[6]
Caption: Workflow for the KINOMEscan™ competitive binding assay.
Conclusion
Acalabrutinib is a highly selective, second-generation BTK inhibitor with minimal off-target activity in in vitro assays.[1] Its focused inhibition of BTK within the B-cell receptor signaling pathway is central to its therapeutic effect in B-cell malignancies.[3][5] The quantitative kinase profiling data clearly demonstrate its improved selectivity over the first-generation inhibitor, ibrutinib, with significantly less inhibition of other kinases such as ITK, EGFR, and members of the SRC family.[2][6][10] This enhanced selectivity is a key molecular feature that likely contributes to its distinct clinical safety and tolerability profile.[4][11] For researchers and drug development professionals, the investigation of Acalabrutinib's off-target profile underscores the importance of kinase selectivity in the design of targeted therapies to optimize the therapeutic window and minimize unintended biological consequences.
References
- 1. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Acalabrutinib Maleate in Hematological Malignancy Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of acalabrutinib (B560132) maleate, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in various hematological malignancy models. Acalabrutinib is a potent and selective inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is a key driver in the pathogenesis of numerous B-cell cancers.[1][2][3][4] This document details the mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for assays used to characterize the activity of acalabrutinib.
Mechanism of Action
Acalabrutinib is a small molecule inhibitor that covalently binds to the cysteine residue at position 481 (Cys481) in the active site of BTK.[1][5][6] This irreversible binding leads to the inhibition of BTK's enzymatic activity.[1][7] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[2][6] Its inhibition by acalabrutinib disrupts downstream signaling cascades, including the activation of PLCγ2, ERK, and NF-κB, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[7][8][9] This disruption ultimately leads to apoptosis (programmed cell death) and a reduction in the proliferation of malignant B-cells.[1][7] A key feature of acalabrutinib is its high selectivity for BTK with minimal off-target activity on other kinases like ITK, TEC, and EGFR, which is believed to contribute to its favorable safety profile.[7][10]
B-Cell Receptor (BCR) Signaling Pathway Inhibition by Acalabrutinib
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by acalababrutinib.
Data Presentation
In Vitro Activity of Acalabrutinib
The following tables summarize the in vitro efficacy of acalabrutinib in various hematological malignancy cell lines and primary patient samples.
Table 1: Inhibition of Cell Proliferation and Induction of Apoptosis
| Cell Type | Assay | Concentration (µM) | Effect | Reference |
| Primary CLL cells | Apoptosis (Annexin V/PI) | 1 | Modest but significant increase in apoptosis at 24, 48, and 72 hours. | [5] |
| Primary CLL cells | Apoptosis (Annexin V/PI) | 3 | Modest but significant increase in apoptosis at 24, 48, and 72 hours. | [5] |
| Primary CLL cells | Apoptosis (Cleaved PARP) | ≥1 | Significant induction of apoptosis at 48 hours. | [11] |
| CLBL1 (Canine B-cell lymphoma) | Proliferation | 1 | Significantly decreased cell proliferation. | [12] |
Table 2: Inhibition of BCR Signaling Pathway Components
| Cell Type | Stimulus | Measured Endpoint | Concentration (µM) | Inhibition | Reference |
| Primary CLL cells | anti-IgM | pBTK (Y551) | 1 | Significant reduction in MFI (median change -15%). | [8] |
| TCL1-192 cells | - | pPLCγ2 | - | Significant inhibition with combination treatment. | [9] |
| TCL1-192 cells | - | pERK | - | Significant inhibition with combination treatment. | [9] |
| Primary CLL cells (in vivo) | - | pBTK (Y551) | 100mg BID/200mg QD | Significant reduction from baseline on day 3 and 28. | [13] |
In Vivo Efficacy of Acalabrutinib
The following table summarizes the in vivo efficacy of acalabrutinib in murine models of chronic lymphocytic leukemia (CLL).
Table 3: In Vivo Antitumor Activity in CLL Mouse Models
| Model | Treatment | Key Findings | Reference |
| Human CLL NSG xenograft | Acalabrutinib (oral) | Decreased phosphorylation of PLCγ2 and ERK, significant inhibition of CLL cell proliferation, and decreased tumor burden in the spleen. | [8][10][14][15][16] |
| TCL1 adoptive transfer | Acalabrutinib (in drinking water) | Decreased phosphorylation of BTK, PLCγ2, and S6. Significantly increased survival compared to vehicle (median 81 vs 59 days). | [8][14][15][16] |
Experimental Protocols
Western Blot for Phosphorylated BTK (pBTK)
This protocol is for the detection of phosphorylated BTK in cell lysates, a key pharmacodynamic marker of acalabrutinib activity.
1. Cell Lysis and Protein Extraction:
-
Treat hematological malignancy cells with acalabrutinib or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[17]
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.[17]
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.[17]
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., pBTK Y223 or Y551) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent.[17]
BTK Occupancy Assay
This assay measures the percentage of BTK enzyme that is bound by acalabrutinib in peripheral blood mononuclear cells (PBMCs).
1. Sample Collection and Preparation:
-
Collect whole blood samples from subjects at specified time points post-acalabrutinib administration.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
2. BTK Occupancy Measurement:
-
BTK target occupancy is measured using a validated enzyme-linked immunosorbent assay (ELISA).[18]
-
This assay typically involves capturing total BTK protein from cell lysates and then using a detection antibody that recognizes a specific epitope on BTK, which may be coupled with a probe that binds to the unoccupied active site. The signal from the probe is inversely proportional to the degree of BTK occupancy by the inhibitor.
In Vivo Xenograft Model
This protocol describes a common in vivo model to assess the efficacy of acalabrutinib in a human hematological malignancy.
1. Animal Model and Cell Implantation:
-
Utilize immunodeficient mice (e.g., NSG mice) to prevent rejection of human cells.[8][16]
-
Primary CLL cells from patients are injected intravenously into the mice.[8][16]
2. Drug Administration:
-
Acalabrutinib is administered to the mice, typically via oral gavage or formulated in the drinking water.[8][16]
-
A control group receives a vehicle solution.
3. Efficacy and Pharmacodynamic Assessment:
-
Monitor tumor burden by measuring the percentage of human CD45+/CD19+ cells in the peripheral blood.
-
At the end of the study, harvest spleens and other tissues to assess tumor infiltration.[8][16]
-
Analyze harvested tissues for pharmacodynamic markers, such as levels of phosphorylated BTK, PLCγ2, and ERK, by Western blot or flow cytometry.[8][15]
-
Monitor survival of the animals over time.[16]
Conclusion
The data and protocols presented in this guide demonstrate that acalabrutinib is a highly potent and selective inhibitor of BTK with significant anti-tumor activity in preclinical models of hematological malignancies. Its mechanism of action, centered on the disruption of the BCR signaling pathway, has been well-characterized through a variety of in vitro and in vivo assays. The experimental methodologies detailed herein provide a robust framework for the continued investigation of acalabrutinib and other BTK inhibitors in the context of drug discovery and development.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK inhibitors in the treatment of hematological malignancies and inflammatory diseases: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Function of Acalabrutinib's Active Metabolite: ACP-5862
Introduction
Acalabrutinib (B560132) is a highly selective, second-generation inhibitor of Bruton tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Following oral administration, acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes, to form its major active metabolite, ACP-5862.[3][2][4][5] This metabolite is significant due to its substantial circulation in plasma, with exposures 2-3 times higher than the parent drug.[3][5] Although ACP-5862 is approximately 50% less potent than acalabrutinib in inhibiting BTK, its higher systemic exposure suggests a meaningful contribution to the overall clinical efficacy and pharmacological activity of acalabrutinib treatment.[3][2][4][5] This document provides a comprehensive technical overview of the function, mechanism of action, and pharmacological profile of ACP-5862.
Function and Mechanism of Action
ACP-5862, like its parent compound, is a potent and selective inhibitor of Bruton tyrosine kinase.[2] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[3] The activation of these pathways is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[3] In various B-cell malignancies, these signaling pathways are often constitutively active, promoting cancer cell survival and growth.
The primary mechanism of action for both acalabrutinib and ACP-5862 is the formation of a covalent bond with a specific cysteine residue (Cys481) located in the active site of the BTK enzyme.[3] This irreversible binding leads to the inhibition of BTK's enzymatic activity.[3] By inhibiting BTK, ACP-5862 effectively blocks the downstream signaling cascade, which includes the inhibition of proteins like CD86 and CD69, ultimately leading to the suppression of malignant B-cell proliferation and survival.[3]
Potency and In Vitro Activity
ACP-5862 is a potent inhibitor of BTK, although its potency is approximately half that of acalabrutinib.[2][4] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Despite its lower potency, ACP-5862 retains a high degree of selectivity for BTK, similar to its parent compound.[2]
| Compound | Target | IC50 | Potency Relative to Acalabrutinib |
| Acalabrutinib | BTK | ~3 nM | - |
| ACP-5862 | BTK | ~5.0 nM | ~50% less potent [2][4][5] |
Pharmacokinetics of ACP-5862
Acalabrutinib is rapidly absorbed and metabolized following oral administration.[4] The formation of ACP-5862 occurs primarily through CYP3A-mediated oxidation of the pyrrolidine (B122466) ring of acalabrutinib.[6] Pharmacokinetic studies have consistently shown that ACP-5862 is the major active metabolite circulating in plasma, with a geometric mean exposure (AUC) that is about 2 to 3 times greater than that of acalabrutinib.[3][5]
| Parameter | Acalabrutinib | ACP-5862 |
| Tmax (median) | ~0.9 hours | ~1.6 hours |
| Half-life (t1/2) | ~0.9 hours (range 0.6-2.8)[3] | ~6.9 hours[3] |
| Plasma Protein Binding | 97.5%[4][5] | 98.6%[4][5] |
| Relative Exposure (AUC) | 1x | ~2-3x higher than acalabrutinib[3][5] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (IC50 Determination)
The potency of ACP-5862 against BTK can be determined using a biochemical kinase assay, such as an ADP-Glo™ Kinase Assay.
Objective: To measure the concentration of ACP-5862 required to inhibit 50% of BTK enzymatic activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., a suitable peptide substrate for BTK)
-
ATP
-
ACP-5862 (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Luminometer
Methodology:
-
Reagent Preparation: Prepare serial dilutions of ACP-5862 in the kinase buffer. Prepare a mixture of the BTK enzyme and substrate in the kinase buffer. Prepare an ATP solution.
-
Kinase Reaction: a. Add 1 µL of the diluted ACP-5862 or vehicle control (DMSO) to the wells of a 384-well plate. b. Add 2 µL of the BTK enzyme/substrate mixture to each well. c. Initiate the kinase reaction by adding 2 µL of ATP solution to each well. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
ADP Detection: a. Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus, to the kinase activity. Plot the kinase activity against the logarithm of the ACP-5862 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Pharmacokinetic Analysis Workflow
The quantification of ACP-5862 in plasma is essential for understanding its pharmacokinetic profile.
Objective: To determine the concentration-time profile of ACP-5862 in plasma following the administration of acalabrutinib.
Methodology:
-
Sample Collection: Collect blood samples from subjects at various time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.[7]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis (LC-MS/MS): a. Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on the plasma samples to isolate ACP-5862 and an internal standard. b. Chromatographic Separation: Inject the extracted sample onto a liquid chromatography (LC) system to separate ACP-5862 from other plasma components. c. Mass Spectrometric Detection: Elute the analyte into a tandem mass spectrometer (MS/MS) for detection and quantification. The system is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. d. Quantification: Create a standard curve using known concentrations of ACP-5862 to quantify the concentrations in the study samples. The nominal range of quantitation for ACP-5862 is typically 5-5000 ng/mL.[8][7][9]
-
Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life using non-compartmental analysis.
Clinical Significance and Contribution
While ACP-5862 is less potent than its parent drug, its significantly higher and more sustained plasma concentrations mean it likely plays a crucial role in the overall therapeutic effect of acalabrutinib.[1] The total active moiety, which accounts for the combined exposure and potency of both acalabrutinib and ACP-5862, is considered when evaluating the drug's overall efficacy and safety.[6][10]
Exposure-response analyses have been conducted to examine the relationship between the systemic exposure of acalabrutinib and ACP-5862 and clinical outcomes in patients with B-cell malignancies.[6][10] These analyses have shown that the standard dosing regimen of 100 mg twice daily provides sufficient exposure to achieve robust and consistent therapeutic effects across the observed exposure range, supporting the use of a fixed dose.[10] The data indicate that no clinically meaningful correlations exist between the pharmacokinetic exposure of acalabrutinib and ACP-5862 and efficacy or safety outcomes, suggesting that the current dosing achieves a near-maximal effect.[10]
Conclusion
ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib. It functions as an irreversible, covalent inhibitor of Bruton tyrosine kinase, sharing the same mechanism of action as its parent compound. Although it possesses approximately half the potency of acalabrutinib, its systemic exposure is 2- to 3-fold higher, indicating a substantial contribution to the overall clinical activity of the drug. A comprehensive understanding of the pharmacology and pharmacokinetics of ACP-5862 is critical for the continued development and optimal clinical application of acalabrutinib in the treatment of B-cell malignancies.
References
- 1. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exposure-response analysis of acalabrutinib and its active metabolite, ACP-5862, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acalabrutinib Maleate In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib (B560132) (Calquence®) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2][3] As a targeted therapy, acalabrutinib covalently and irreversibly binds to the cysteine residue at position 481 (Cys481) within the ATP-binding domain of the BTK enzyme.[2][4] This action blocks BTK autophosphorylation and disrupts the downstream B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of malignant B-cells.[2][5] The disruption of this cascade inhibits the activation of key survival pathways such as NF-κB, PI3K/AKT, and MAPK/ERK, ultimately leading to apoptosis.[2][6]
A key feature of acalabrutinib is its high selectivity for BTK with minimal off-target activity against other kinases like ITK, TEC, EGFR, and SRC-family kinases.[2][5][7] This improved specificity, compared to the first-generation inhibitor ibrutinib (B1684441), contributes to a more favorable safety profile.[1][2] These application notes provide detailed protocols for common in vitro cell-based assays to evaluate the potency, mechanism of action, and cellular effects of acalabrutinib.
Data Presentation: Quantitative In Vitro Data Summary
The following tables summarize the key quantitative parameters of acalabrutinib activity from various in vitro assays.
Table 1: In Vitro Potency and Selectivity of Acalabrutinib
| Target/Assay | Cell Type/System | IC50 Value | Reference |
| Bruton's Tyrosine Kinase (BTK) | Biochemical Assay | 3 nM | [5] |
| B-Cell Activation (CD69 Expression) | Human Whole Blood | 0.198 µM | [5] |
| NK-Cell Degranulation | Purified PBMCs | >10 µM (mild inhibition) | [6] |
| Selectivity over TEC family (ITK) | Biochemical Assay | 323-fold | [5] |
| Selectivity over TEC family (TXK) | Biochemical Assay | 94-fold | [5] |
| Selectivity over TEC family (BMX) | Biochemical Assay | 19-fold | [5] |
| Selectivity over TEC family (TEC) | Biochemical Assay | 9-fold | [5] |
Table 2: Summary of Acalabrutinib Effects in Cellular Assays
| Assay Type | Cell Line / Primary Cells | Concentration | Treatment Duration | Observed Effect | Reference |
| Apoptosis Induction | Primary CLL Cells | 1 µM - 3 µM | 24, 48, 72 hours | Increased apoptosis rates and PARP cleavage.[5][6][7] | [5][6][7] |
| BTK Pathway Inhibition | Primary CLL Cells | 1 µM | Not Specified | Inhibition of BTK, ERK, and S6 phosphorylation.[6][7] | [6][7] |
| Chemokine Inhibition | Primary CLL Cells | 1 µM | Not Specified | Inhibition of CCL3 and CCL4 chemokine production.[7] | [7] |
| Phagocytosis | Macrophages & CLL Cells | Up to 10 µM | 1 hour pre-treatment | No significant inhibition of macrophage-mediated phagocytosis.[6] | [6] |
| B-Cell Activation | CD19+ B-cells | 0.198 µM (IC50) | 1 hour pre-treatment | Suppression of anti-IgM stimulated CD69 expression.[5] | [5] |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Acalabrutinib Maleate in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Introduction
Acalabrutinib (B560132) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][4] In various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is often hyperactive, promoting the uncontrolled growth of malignant cells.[4] Acalabrutinib works by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively shutting down this pro-survival signaling cascade and leading to apoptosis (programmed cell death) of the cancer cells.[4][5][6] Its high selectivity for BTK minimizes off-target effects, offering a more favorable safety profile compared to first-generation BTK inhibitors.[2][4] The determination of the half-maximal inhibitory concentration (IC50) is a fundamental step in evaluating the potency of acalabrutinib against various cancer cell lines.
Acalabrutinib Signaling Pathway
Acalabrutinib exerts its effect by targeting BTK within the B-cell receptor signaling pathway. Upon BCR activation, a cascade of downstream signaling molecules is triggered. Acalabrutinib's inhibition of BTK interrupts this cascade, preventing the activation of key survival pathways including PLCγ2, PI3K/AKT, and MAPK/ERK, which ultimately inhibits proliferation and induces apoptosis in malignant B-cells.[4][6][7][8]
Caption: Acalabrutinib inhibits BTK, blocking downstream pro-survival signaling.
Acalabrutinib Maleate IC50 Data
The IC50 values of Acalabrutinib can vary depending on the cancer cell line, assay type, and incubation time.[9][10] The following table summarizes representative IC50 values from biochemical and cell-based assays.
| Target/Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| Purified BTK | N/A (Biochemical) | In vitro kinase assay | 3 - 5.1 | [3][5][11][12] |
| Primary Human CLL Cells | Chronic Lymphocytic Leukemia | In vitro signaling assay | ~8 | [5] |
| CD19+ B cells (in whole blood) | N/A (Cell-based) | anti-IgM stimulated-CD69 expression | 198 | [3] |
Note: IC50 values are highly context-dependent. Researchers should determine the IC50 in their specific cell line of interest under their experimental conditions.
Experimental Protocol: IC50 Determination using a Cell Viability Assay
This protocol details the determination of Acalabrutinib's IC50 value in an adherent cancer cell line using a luminescence-based cell viability assay, which quantifies ATP as an indicator of metabolically active cells.
Experimental Workflow
Caption: Workflow for determining Acalabrutinib IC50 using a cell viability assay.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., a B-cell lymphoma line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile, opaque-walled 96-well microplates (for luminescence)
-
Luminescence-based ATP cell viability assay kit (e.g., CellTiter-Glo®)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Multichannel pipette
-
Luminometer (plate reader)
-
Humidified incubator (37°C, 5% CO2)
Step-by-Step Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. Include wells for "cells + vehicle" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours to allow cells to attach.[13]
-
-
Compound Treatment:
-
Prepare a serial dilution series of this compound in complete culture medium from your DMSO stock. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).[14]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Acalabrutinib to the appropriate wells. Add medium with the equivalent DMSO concentration to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). The incubation time can significantly affect the IC50 value.[9][10]
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the luminescent cell viability reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Data Normalization:
-
Subtract the average luminescence value from the "medium only" (blank) wells from all other measurements.
-
Normalize the data to percent viability by setting the average value of the "cells + vehicle" control wells as 100%.
-
Percent Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
IC50 Calculation:
-
Plot the Percent Viability against the logarithm of the Acalabrutinib concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[9][14]
-
The IC50 is the concentration of Acalabrutinib that corresponds to 50% viability on this curve. This analysis is typically performed using software such as GraphPad Prism or similar data analysis packages.[9][14]
-
References
- 1. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 5. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. clyte.tech [clyte.tech]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Acalabrutinib Maleate for In Vivo Studies in Mouse Models of Leukemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acalabrutinib (B560132), a second-generation Bruton tyrosine kinase (BTK) inhibitor, has demonstrated significant efficacy in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL).[1][2][3] It is a highly selective, potent, and irreversible inhibitor of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][4] Dysregulation of the BCR pathway is a key driver in the pathogenesis of various B-cell leukemias, promoting cell proliferation and survival.[2] Acalabrutinib's high selectivity for BTK minimizes off-target effects, offering a more favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib.[2][4][5] These characteristics make acalabrutinib a valuable tool for in vivo studies in mouse models of leukemia to investigate its therapeutic potential and underlying mechanisms of action.
Mechanism of Action
Acalabrutinib functions by covalently binding to the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[2][4] This action blocks the downstream signaling cascade initiated by the B-cell receptor.[2] The inhibition of BTK prevents its autophosphorylation at Tyr223, a crucial step for its full activation.[2] Consequently, the activation of key survival pathways, including Phospholipase C gamma 2 (PLCγ2), Protein Kinase B (AKT), Extracellular signal-regulated kinase (ERK), and Nuclear Factor-kappa B (NF-κB), is disrupted.[2][6][7] This disruption ultimately induces apoptosis (programmed cell death) and inhibits the proliferation of malignant B-cells.[2][4]
B-Cell Receptor (BCR) Signaling Pathway and Acalabrutinib Inhibition
Caption: Acalabrutinib inhibits BTK, blocking downstream signaling pathways crucial for leukemia cell survival.
Quantitative Data from In Vivo Mouse Models
Acalabrutinib has demonstrated significant anti-tumor efficacy in various mouse models of chronic lymphocytic leukemia. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of Acalabrutinib in the TCL1 Adoptive Transfer Mouse Model
| Parameter | Vehicle Control | Acalabrutinib Treatment | P-value | Source |
| Median Overall Survival | 59 days | 81 days | P = 0.02 | [6][8] |
Table 2: Efficacy of Acalabrutinib in the NSG Primary CLL Xenograft Mouse Model
| Parameter | Vehicle Control | Acalabrutinib Treatment | P-value | Source |
| Inhibition of CLL Cell Proliferation (Ki67 expression) | - | Significant Inhibition | P = 0.002 | [6] |
| Reduction in Splenic Tumor Burden | - | Significant Reduction | P = 0.04 | [6][8] |
| Reduction in Phosphorylation of PLCγ2 and ERK | - | Significant Reduction | P = 0.02 | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving acalabrutinib in mouse models of leukemia are provided below.
Protocol 1: Preparation of Acalabrutinib Maleate for Oral Administration in Mice
Objective: To prepare a stable and consistent formulation of this compound for administration to mice via drinking water.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile drinking water, potentially with a solubilizing agent if required, though studies suggest formulation in drinking water is feasible[8][9][10])
-
Sterile, light-protected water bottles for mice
-
Calibrated scale
-
Sterile tubes for mixing
-
Vortex mixer
Procedure:
-
Determine the Target Dose: The effective dose of acalabrutinib in mouse models has been established through in vivo studies.[6][8] A common approach is continuous administration via drinking water.
-
Calculate the Required Concentration:
-
Estimate the average daily water consumption of the mice (typically 3-5 mL for an adult mouse).
-
Based on the average body weight of the mice and the target dose in mg/kg/day, calculate the total daily dose per mouse.
-
Divide the total daily dose by the estimated daily water consumption to determine the required concentration of acalabrutinib in the drinking water (in mg/mL).
-
-
Preparation of Acalabrutinib Solution:
-
Weigh the required amount of this compound powder.
-
In a sterile tube, dissolve the powder in a small amount of the vehicle and vortex until fully dissolved.
-
Bring the solution to the final calculated volume with the vehicle.
-
Note: The stability of acalabrutinib in solution should be considered. Prepare fresh solutions regularly (e.g., weekly) and store them protected from light.
-
-
Administration to Mice:
-
Fill the light-protected water bottles with the acalabrutinib solution.
-
Replace the water bottles in the mouse cages.
-
Monitor the water consumption to ensure consistent dosing.
-
Protocol 2: TCL1 Adoptive Transfer Mouse Model of CLL
Objective: To establish a CLL model in mice by transferring leukemic cells from Eμ-TCL1 transgenic mice and to evaluate the efficacy of acalabrutinib.
Materials:
-
Eμ-TCL1 transgenic mice (as a source of leukemic cells)
-
C57BL/6 recipient mice
-
This compound
-
Vehicle for acalabrutinib
-
Complete RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., anti-CD5, anti-CD19)
-
Materials for cell counting and viability assessment
Procedure:
-
Preparation of Leukemic Cells:
-
Euthanize a leukemic Eμ-TCL1 transgenic mouse and harvest the spleen.
-
Prepare a single-cell suspension of splenocytes in complete RPMI-1640 medium.
-
Count the cells and assess viability.
-
-
Engraftment of Leukemic Cells:
-
Inject a defined number of leukemic cells (e.g., 1 x 10^7) intravenously into the tail vein of recipient C57BL/6 mice.
-
-
Monitoring of Leukemia Development:
-
Monitor the mice for signs of disease progression.
-
Periodically collect peripheral blood to monitor the percentage of leukemic cells (CD5+/CD19+) by flow cytometry.
-
-
Acalabrutinib Treatment:
-
Once the tumor burden reaches a predetermined level (e.g., ≥10% CD5+/CD19+ cells in peripheral blood), randomize the mice into treatment and vehicle control groups.
-
Administer acalabrutinib or vehicle as described in Protocol 1.
-
-
Efficacy Evaluation:
-
Survival Analysis: Monitor the mice daily and record the date of death or euthanasia due to disease progression.[8]
-
Tumor Burden Analysis: At the end of the study, harvest spleens and other organs to assess the infiltration of leukemic cells by flow cytometry or immunohistochemistry.
-
Pharmacodynamic Analysis: Collect tissue samples to analyze the phosphorylation status of BTK and downstream signaling proteins (e.g., PLCγ2, S6) by Western blotting or phospho-flow cytometry.[8][9]
-
Protocol 3: NSG Primary CLL Xenograft Mouse Model
Objective: To establish a humanized CLL model using primary patient samples and to assess the efficacy of acalabrutinib.
Materials:
-
NOD-scid IL2Rgamma(null) (NSG) mice
-
Primary CLL cells from patients
-
Busulfan (B1668071) for pre-conditioning
-
This compound
-
Vehicle for acalabrutinib
-
Materials for human cell engraftment analysis (e.g., anti-human CD45, anti-human CD19, anti-human CD5 antibodies)
-
Anti-Ki67 antibody for proliferation analysis
Procedure:
-
Pre-conditioning of Mice:
-
Administer a sub-lethal dose of busulfan to the NSG mice to facilitate engraftment of human cells.
-
-
Engraftment of Primary CLL Cells:
-
Inject primary human CLL mononuclear cells intravenously into the pre-conditioned NSG mice.
-
-
Acalabrutinib Treatment:
-
Begin administration of acalabrutinib or vehicle via drinking water (as per Protocol 1) starting from day -1 (relative to cell injection).[8]
-
-
Efficacy Evaluation:
-
Tumor Burden: At the end of the study, harvest spleens and analyze the percentage of human CLL cells (hCD45+/CD19+/CD5+) by flow cytometry.[8][9]
-
Cell Proliferation: Perform immunohistochemistry on spleen sections using an anti-Ki67 antibody to assess the proliferation of CLL cells.[6]
-
Pharmacodynamic Analysis: Analyze the phosphorylation of downstream targets like PLCγ2 and ERK in the engrafted human CLL cells.[6][8]
-
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo studies of acalabrutinib in mouse models of leukemia.
Safety and Tolerability
In both preclinical and clinical settings, acalabrutinib has demonstrated a favorable safety profile.[5][11] Its high selectivity for BTK is associated with fewer off-target effects compared to ibrutinib.[2] However, as with any therapeutic agent, it is crucial to monitor the health of the animals throughout the study for any signs of toxicity. This includes regular monitoring of body weight, food and water intake, and general behavior.
Conclusion
This compound is a potent and highly selective BTK inhibitor with proven efficacy in preclinical mouse models of leukemia. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to design and execute in vivo studies to further explore the therapeutic potential of acalabrutinib and other BTK inhibitors. The use of established models such as the TCL1 adoptive transfer and NSG primary xenograft models allows for robust evaluation of anti-leukemic activity and pharmacodynamic effects.
References
- 1. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acalabrutinib: a highly selective, potent Bruton tyrosine kinase inhibitor for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Data from The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - Clinical Cancer Research - Figshare [figshare.com]
- 11. ashpublications.org [ashpublications.org]
Acalabrutinib Maleate: Comprehensive Application Notes for In Vitro Research
Introduction
Acalabrutinib (B560132) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its mechanism of action involves the irreversible covalent binding to a cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its enzymatic activity.[1][2] This targeted inhibition disrupts downstream signaling pathways, including NF-κB, PI3K/AKT, and MAPK/ERK, which are crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1][2][4] Consequently, acalabrutinib induces apoptosis and inhibits the proliferation of malignant B-cells, making it an effective therapeutic agent for various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][3]
These application notes provide detailed protocols for the solubilization and preparation of acalabrutinib maleate (B1232345) for use in cell culture experiments, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
Acalabrutinib is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility.[5] The solubility of acalabrutinib is pH-dependent; it is freely soluble in aqueous solutions at a pH below 3 and practically insoluble at a pH above 6.[1] Acalabrutinib maleate is the salt form commonly used in pharmaceutical formulations and for research purposes.
Solubility Data
The following table summarizes the solubility of acalabrutinib in various solvents. It is crucial to use fresh, anhydrous solvents to achieve maximum solubility, as moisture can affect the stability and solubility of the compound.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL; ~93 mg/mL (199.78 mM) | [6],[3] |
| Ethanol | ~15 mg/mL | [6] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) | 0.12 mg/mL | [4] |
| Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) | 0.67 mg/mL | [4] |
Signaling Pathway of Acalabrutinib Action
Acalabrutinib targets the Bruton's tyrosine kinase (BTK) within the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream pathways essential for B-cell survival and proliferation. Acalabrutinib's irreversible inhibition of BTK effectively blocks these signals.
Caption: Acalabrutinib inhibits BTK in the BCR signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (Molecular Weight: 581.57 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 581.57 g/mol = 0.58157 g = 5.82 mg
-
-
Weighing: Accurately weigh 5.82 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Transfer the weighed powder into a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Acalabrutinib in DMSO is stable for extended periods when stored properly.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell lines, with ≤ 0.1% being ideal.[7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Aqueous Solubility: Acalabrutinib has poor aqueous solubility. Therefore, it is critical to add the DMSO stock solution to the cell culture medium and mix immediately and thoroughly to prevent precipitation.
Procedure for Preparing a 10 µM Working Solution:
-
Serial Dilution: It is recommended to perform a serial dilution of the 10 mM stock solution in cell culture medium. Direct dilution of a small volume of the high-concentration stock into a large volume of medium can lead to inaccurate final concentrations.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of pre-warmed cell culture medium and mix well.
-
Final Dilution: To prepare a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM solution to 990 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Direct Dilution (for higher final DMSO concentrations): To prepare a 10 µM working solution directly from the 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%. Ensure rapid mixing.
-
Cell Treatment: Add the appropriate volume of the final working solution to your cell culture plates to achieve the desired final concentration of acalabrutinib.
Experimental Workflow for Cell Treatment
The following diagram illustrates a typical workflow for preparing this compound solutions and treating cells in culture.
Caption: Workflow for preparing acalabrutinib solutions for cell culture.
Stability and Storage
-
Solid Form: this compound as a solid is stable for years when stored at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Stock solutions of acalabrutinib in anhydrous DMSO are stable for at least 6 months when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing small aliquots.
-
Aqueous Solutions: Acalabrutinib is sparingly soluble and less stable in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.[6] Prepare fresh dilutions in cell culture medium for each experiment.
Conclusion
Acalabrutinib is a potent and selective BTK inhibitor with significant applications in cancer research. Proper handling, solubilization, and preparation of this compound are critical for obtaining reliable and reproducible data in in vitro studies. By following the detailed protocols and considering the stability and solubility characteristics outlined in these application notes, researchers can confidently utilize acalabrutinib in their cell-based assays. Always ensure the final solvent concentration is within the tolerated range for the specific cell line being used and include appropriate vehicle controls in all experiments.
References
- 1. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jidps.com [jidps.com]
- 3. selleckchem.com [selleckchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Acalabrutinib in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acalabrutinib (B560132) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][2][3] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells.[1][4] Acalabrutinib and its active metabolite, ACP-5862, form a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition of its enzymatic activity.[1][4] Accurate quantification of acalabrutinib in plasma is essential for pharmacokinetic studies, dose optimization, and monitoring patient response to therapy. This document provides a detailed protocol for the quantification of acalabrutinib in human plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Acalabrutinib Signaling Pathway
Acalabrutinib targets Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. In certain B-cell cancers, this pathway is overactive, promoting the uncontrolled growth of malignant B-cells.[1] By inhibiting BTK, acalabrutinib disrupts this signaling cascade, leading to decreased proliferation and increased apoptosis (programmed cell death) of the cancerous B-cells.[1][5]
Caption: Acalabrutinib's mechanism of action in the BTK signaling pathway.
Experimental Protocol
This protocol is based on a validated LC-MS/MS method for the simultaneous estimation of acalabrutinib and its active metabolite in human plasma.[4]
1. Materials and Reagents
-
Standards: Acalabrutinib and its deuterated internal standard (Acalabrutinib-D4).[4]
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and water.[4] Dimethyl sulfoxide (B87167) (DMSO).[4]
-
Reagents: Formic acid, ammonium (B1175870) formate (B1220265), and methyl tertiary butyl ether (TBME).[4]
-
Plasma: Drug-free human plasma with K2EDTA as an anticoagulant.[6]
2. Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for analysis.[4][7]
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Shimadzu LC-20AD or equivalent[4] |
| Mass Spectrometer | AB SCIEX API-4500 or equivalent[4] |
| Ionization Source | Turbo Ion Spray™ (Electrospray Ionization - ESI)[4] |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[4][8] |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate in 0.1% formic acid (65:35, v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 15 µL[4] |
| Column Temperature | 35°C[7] |
| Run Time | 2.5 minutes[4] |
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of acalabrutinib and the internal standard (IS), acalabrutinib-D4, in DMSO.[4]
-
Working Solutions: Prepare separate working solutions for calibration curve (CC) standards and quality control (QC) samples by diluting the stock solutions with a mixture of acetonitrile and water (60:40, v/v).[4] A combined working solution of the internal standard (e.g., 10,000 ng/mL) is also prepared in the same diluent.[4]
-
Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the appropriate working solutions to prepare CC and QC samples at various concentrations.[6]
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of a plasma sample (unknown, CC, or QC) into a pre-labeled tube.
-
Add the internal standard solution and vortex.
-
Add 2.5 mL of methyl tertiary butyl ether (TBME), vortex for 10 minutes.[4]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[6]
-
Reconstitute the dried residue with the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflow
The overall process from receiving a plasma sample to its final analysis is depicted below.
Caption: Workflow for LC-MS/MS quantification of acalabrutinib in plasma.
Data and Method Validation
The LC-MS/MS method should be validated according to regulatory guidelines (e.g., USFDA).[4] Key validation parameters are summarized below.
Table 2: Mass Spectrometry Parameters
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Acalabrutinib | 466.1 | 372.3 |
| Acalabrutinib-D4 (IS) | Varies by specific standard | Varies by specific standard |
Note: The specific ion transitions for the internal standard may vary based on the deuteration pattern. One study used a different internal standard with a transition of 236.8→194.0.[9]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5.000 ng/mL to 1600 ng/mL[8][10] |
| Correlation Coefficient (r²) | > 0.99[8][10] |
| Lower Limit of Quantification (LLOQ) | 5.065 ng/mL[6] |
| Intra-day & Inter-day Accuracy | Within ±15% of nominal values (±20% for LLOQ) |
| Intra-day & Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
Note: A separate study in rat plasma reported a linearity range of 0.2–199.14 ng/mL, demonstrating the method's high sensitivity.[9]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of acalabrutinib in human plasma.[4] The simple liquid-liquid extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting.[4] This application note and protocol offer a comprehensive guide for researchers and drug development professionals involved in the pharmacokinetic analysis of acalabrutinib.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. Acalabrutinib, A Second-Generation Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 4. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel Bruton tyrosine kinase inhibitor acalabrutinib quantification by validated LC-MS/MS method: An application to pharmacokinetic study in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Acalabrutinib Maleate in Primary Human B-Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib (B560132) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is fundamental for the proliferation, survival, and differentiation of B-cells.[1][2] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), the BCR pathway is often constitutively active, promoting uncontrolled cell growth.[3][4] Acalabrutinib covalently and irreversibly binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to potent inhibition of its kinase activity.[3][4] This targeted inhibition disrupts downstream signaling, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.[3][5]
A key advantage of acalabrutinib is its high selectivity for BTK with minimal off-target effects on other kinases like ITK, TEC, and EGFR, which is in contrast to the first-generation BTK inhibitor, ibrutinib.[4][6] This enhanced selectivity is associated with a more favorable safety profile.[4] These application notes provide detailed protocols for utilizing acalabrutinib maleate (B1232345) in primary human B-cell assays to assess its biological effects, including inhibition of proliferation and induction of apoptosis.
Data Presentation
The following table summarizes the quantitative data regarding the in vitro potency of acalabrutinib in various assays. This data is essential for determining appropriate experimental concentrations.
| Parameter | Assay Description | Cell Type | Value | Reference |
| IC50 | Purified BTK enzyme inhibition | - | 3 nM | [6] |
| EC50 | CD69 B-cell activation in human whole blood | Human Whole Blood | 8 nM | [6] |
| IC50 | BTK enzyme inhibition | - | 5.1 nM | [7] |
| EC50 | Inhibition of BCR signaling (CD69 expression) | Mouse Splenocytes | 1.3 mg/kg (in vivo) | [7] |
| Apoptosis Induction | 48-hour incubation followed by flow cytometry | Primary CLL B-cells | Significant apoptosis at ≥1 µM | [8] |
| IC50 | Inhibition of NK-cell degranulation | Human NK cells | >10 µM (marginal inhibition) | [8] |
| IC50 | Inhibition of Antibody-Dependent Cellular Cytotoxicity (ADCC) | MEC1 CLL cell line | >10 µM (marginal inhibition) | [8] |
| IC50 | Inhibition of antibody-dependent phagocytosis | Primary CLL B-cells and macrophages | >10 µM (no significant inhibition) | [8] |
Signaling Pathway and Experimental Diagrams
BTK Signaling Pathway Inhibition by Acalabrutinib
Caption: Acalabrutinib inhibits BTK, blocking downstream signaling pathways crucial for B-cell survival.
General Experimental Workflow for Acalabrutinib B-Cell Assays
Caption: Workflow for assessing Acalabrutinib's effects on primary B-cells.
Logical Relationship of Acalabrutinib's Mechanism of Action
Caption: Acalabrutinib's mechanism leads to reduced B-cell proliferation and apoptosis.
Experimental Protocols
Isolation of Primary Human B-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of untouched B-cells from a PBMC suspension using a negative selection immunomagnetic bead-based method.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Isolation Buffer: PBS supplemented with 0.1% Bovine Serum Albumin (BSA) and 2 mM EDTA
-
Human B-Cell Isolation Kit (negative selection)
-
50 mL conical tubes
-
Magnet for tube-based cell separation
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
PBMC Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Counting: Resuspend the PBMC pellet in Isolation Buffer and determine the cell concentration and viability using a hemocytometer and Trypan Blue.
-
Antibody Labeling: Centrifuge the required volume of PBMCs at 300 x g for 8 minutes. Resuspend the cell pellet in the recommended volume of Isolation Buffer. Add the B-cell isolation antibody cocktail.
-
Incubation: Mix gently and incubate for 10-20 minutes at 2-8°C.
-
Bead Preparation: During the antibody incubation, wash the magnetic beads according to the manufacturer's instructions.
-
Bead Incubation: Add the washed magnetic beads to the antibody-labeled cell suspension. Mix gently and incubate for 5-15 minutes at 2-8°C with gentle tilting and rotation.
-
Magnetic Separation: Place the tube in the magnet for 2-5 minutes.
-
Collection of B-Cells: Carefully aspirate the supernatant containing the untouched, enriched B-cells and transfer to a new tube.
-
Cell Purity and Viability: Assess the purity of the isolated B-cells by flow cytometry using a B-cell specific marker (e.g., CD19) and determine viability.
B-Cell Proliferation Assay using CFSE Staining
This protocol outlines the measurement of B-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) using flow cytometry.
Materials:
-
Isolated primary human B-cells
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, Penicillin/Streptomycin)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
PBS
-
B-cell stimuli (e.g., anti-IgM, CpG ODN, IL-4)
-
This compound stock solution (in DMSO)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend isolated B-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
CFSE Staining: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of ice-cold complete RPMI medium to quench the staining reaction. Incubate on ice for 5 minutes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI medium.
-
Cell Plating: Resuspend the CFSE-labeled B-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Treatment and Stimulation: Add desired concentrations of this compound (and vehicle control) to the wells. Subsequently, add B-cell stimuli.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel. Each peak of successively halved fluorescence intensity represents a cell division.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in B-cells treated with Acalabrutinib using flow cytometry.
Materials:
-
Isolated primary human B-cells
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
24-well culture plates
-
Flow cytometer
Procedure:
-
Cell Plating and Treatment: Plate 0.5-1 x 10^6 B-cells per well in a 24-well plate in complete RPMI medium. Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting: Gently collect the cells from each well, including any non-adherent cells in the supernatant.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of BTK Signaling Pathway
This protocol provides a method to assess the phosphorylation status of key proteins in the BTK signaling pathway following Acalabrutinib treatment.
Materials:
-
Isolated primary human B-cells
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
B-cell stimulus (e.g., anti-IgM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pBTK (Y223), anti-BTK, anti-pPLCγ2 (Y759), anti-PLCγ2, anti-pERK1/2 (T202/Y204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Stimulation: Culture B-cells and pre-treat with this compound or vehicle control for 1-2 hours. Stimulate the cells with a B-cell agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pBTK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest (e.g., anti-BTK).
References
- 1. kumc.edu [kumc.edu]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Untouched Human B Cells by Depletion of Non-B Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. akadeum.com [akadeum.com]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Acalabrutinib Maleate as a Covalent Probe in BTK Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) that forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][2] This irreversible inhibition effectively disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[1][3] In malignant B-cells, where this pathway is often hyperactive, acalabrutinib's action leads to apoptosis and reduced proliferation.[1] Its high selectivity for BTK minimizes off-target effects, offering a more favorable safety profile compared to first-generation BTK inhibitors.[1][4]
The covalent nature of acalabrutinib's binding makes it an invaluable tool for pharmacodynamic (PD) studies to measure target engagement, commonly referred to as BTK occupancy. Determining the extent and duration of BTK occupancy in preclinical and clinical settings is critical for optimizing dosing schedules and understanding the drug's therapeutic window. These application notes provide detailed protocols for key assays used to quantify BTK occupancy by acalabrutinib.
B-Cell Receptor (BCR) Signaling Pathway and Acalabrutinib's Mechanism of Action
The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a central role. Activated BTK phosphorylates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream signaling events leading to calcium mobilization and the activation of transcription factors like NF-κB, ultimately promoting B-cell survival and proliferation.[5] Acalabrutinib's irreversible binding to BTK effectively halts this cascade.
References
Acalabrutinib Maleate Combination Therapy: Application Notes and Protocols for Preclinical and Clinical Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib (B560132) is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in the treatment of B-cell malignancies, most notably Chronic Lymphocytic Leukemia (CLL).[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target. Acalabrutinib covalently binds to the cysteine residue at position 481 (Cys481) within the BTK active site, leading to its irreversible inhibition and subsequent disruption of downstream signaling pathways that promote B-cell proliferation and survival.[2] To enhance therapeutic efficacy, deepen responses, and overcome potential resistance mechanisms, acalabrutinib is increasingly being evaluated in combination with other targeted agents.
This document provides detailed application notes and experimental protocols for designing and conducting preclinical and clinical studies of acalabrutinib in combination therapies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.
Featured Combination Therapies and Mechanisms of Action
The rationale for combining acalabrutinib with other agents is based on targeting complementary and non-redundant survival pathways in malignant B-cells. Key combination strategies include:
-
Acalabrutinib + BCL2 Inhibitors (e.g., Venetoclax): This combination targets both the BCR signaling pathway (acalabrutinib) and the intrinsic apoptotic pathway (venetoclax). By inhibiting BTK, acalabrutinib can reduce the expression of pro-survival proteins, potentially sensitizing cells to BCL2 inhibition.
-
Acalabrutinib + Anti-CD20 Monoclonal Antibodies (e.g., Obinutuzumab): This approach combines targeted inhibition of BCR signaling with antibody-dependent cellular cytotoxicity (ADCC) and direct cell death induced by the anti-CD20 antibody. Acalabrutinib's high selectivity may lead to less interference with ADCC compared to less selective BTK inhibitors.[3]
-
Acalabrutinib + PI3K Inhibitors: Dual inhibition of BTK and PI3Kδ, another critical node in the BCR signaling pathway, has shown synergistic effects in preclinical models, suggesting a strategy to achieve a more profound pathway inhibition.[4]
B-Cell Receptor (BCR) Signaling Pathway
The diagram below illustrates the BCR signaling pathway and highlights the points of intervention for acalabrutinib and potential combination partners.
Data Presentation: Clinical Trial Efficacy and Safety
The following tables summarize key quantitative data from the pivotal AMPLIFY clinical trial, which evaluated fixed-duration acalabrutinib in combination with venetoclax, with or without obinutuzumab, in previously untreated CLL.[5][6]
Table 1: Efficacy Outcomes from the AMPLIFY Trial
| Outcome | Acalabrutinib + Venetoclax (AV) | Acalabrutinib + Venetoclax + Obinutuzumab (AVO) | Chemoimmunotherapy (CIT) |
| 3-Year Progression-Free Survival (PFS) | 76%[5] | 83%[5] | 66%[5] |
| Overall Response Rate (ORR) | 93%[5] | 93%[5] | 75%[5] |
Table 2: Key Safety Data from the AMPLIFY Trial
| Adverse Event (Grade ≥3) | Acalabrutinib + Venetoclax (AV) | Acalabrutinib + Venetoclax + Obinutuzumab (AVO) | Chemoimmunotherapy (CIT) |
| Neutropenia | 32.3%[7] | 46.1%[7] | 43.2%[7] |
| Serious Adverse Events | 24.7%[6] | 38.4%[6] | 27.4%[6] |
| COVID-19 Related Deaths | 10[5] | 25[5] | 21[5] |
Experimental Protocols
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for in vitro evaluation of acalabrutinib combination therapies.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of acalabrutinib combinations on the metabolic activity of cancer cell lines, as an indicator of cell viability.
Materials:
-
B-cell malignancy cell lines (e.g., TMD8, JeKo-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Acalabrutinib Maleate (dissolved in DMSO)
-
Combination agent (dissolved in appropriate solvent)
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of acalabrutinib and the combination agent in culture medium. Add the drugs to the wells, alone or in combination, at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and assess for synergy using appropriate software (e.g., CompuSyn).
Protocol 2: Western Blot Analysis of BTK Pathway Inhibition
This protocol is for assessing the pharmacodynamic effects of acalabrutinib combinations on the BTK signaling pathway.[8][9][10]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (8-12%)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-total BTK, anti-phospho-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Lyse treated cells in RIPA buffer on ice.[10] Determine protein concentration using a BCA assay.[10]
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[9][10]
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.[10]
-
Analysis: Perform densitometry analysis to quantify protein band intensities, normalizing to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Model of B-Cell Malignancy
This protocol outlines the establishment and treatment of a subcutaneous xenograft model to evaluate the in vivo efficacy of acalabrutinib combinations.[11]
Materials:
-
Immunocompromised mice (e.g., NSG or BALB/c nude, 6-8 weeks old)
-
B-cell malignancy cell line (e.g., TMD8) or patient-derived cells
-
Matrigel® (optional)
-
Acalabrutinib formulation for oral gavage
-
Combination agent formulation
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture and harvest cells in the logarithmic growth phase. Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 107 cells/mL. Keep on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the health of the animals daily. Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment groups (Vehicle, Acalabrutinib, Combination Agent, Acalabrutinib + Combination Agent).
-
Drug Administration: Administer drugs according to the planned schedule, route, and dosage. For example, acalabrutinib can be administered via oral gavage.
-
Endpoint Analysis: Continue treatment and monitoring until a predefined endpoint is reached (e.g., tumor volume > 2000 mm3, significant body weight loss, or other signs of distress). At the endpoint, euthanize the mice and harvest tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare tumor growth rates and survival between treatment groups.
Clinical Trial Design: The AMPLIFY Study
The AMPLIFY trial is a landmark Phase 3 study that provides a blueprint for the clinical evaluation of acalabrutinib-based combination therapies.
Key Design Elements of the AMPLIFY Trial: [6]
-
Study Population: Previously untreated CLL patients without del(17p) or TP53 mutations.[6]
-
Randomization: A 1:1:1 randomization to three treatment arms.
-
Treatment Arms:
-
Acalabrutinib + Venetoclax (AV)
-
Acalabrutinib + Venetoclax + Obinutuzumab (AVO)
-
Investigator's choice of chemoimmunotherapy (Fludarabine, Cyclophosphamide, Rituximab [FCR] or Bendamustine, Rituximab [BR])
-
-
Primary Endpoint: Progression-Free Survival (PFS) comparing the AV arm to the chemoimmunotherapy arm.[6]
Conclusion
The combination of acalabrutinib with other targeted agents represents a promising strategy to improve outcomes for patients with B-cell malignancies. The experimental designs and protocols outlined in this document provide a framework for the rigorous preclinical and clinical evaluation of these novel therapeutic approaches. By leveraging a deep understanding of the underlying biology and employing robust experimental methodologies, researchers can effectively advance the development of next-generation combination therapies centered on acalabrutinib.
References
- 1. Acalabrutinib Combo Promising as Frontline Treatment for CLL [medscape.com]
- 2. Single and combined BTK and PI3Kδ inhibition with acalabrutinib and ACP-319 in pre-clinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cllsociety.org [cllsociety.org]
- 4. Paper: Fixed-Duration Acalabrutinib Plus Venetoclax with or without Obinutuzumab Versus Chemoimmunotherapy for First-Line Treatment of Chronic Lymphocytic Leukemia: Interim Analysis of the Multicenter, Open-Label, Randomized, Phase 3 AMPLIFY Trial [ash.confex.com]
- 5. Acalabrutinib Maintenance for Large B-cell Lymphoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for Generating a Patient-Derived Xenograft Model of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veterinarypaper.com [veterinarypaper.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Acalabrutinib Maleate in Canine Lymphoma: A Preclinical Model for B-Cell Malignancies
Application Note & Protocol Guide for Researchers
This document provides detailed application notes and experimental protocols for utilizing canine lymphoma as a preclinical model to evaluate the efficacy and mechanism of action of acalabrutinib (B560132) maleate (B1232345), a second-generation Bruton's tyrosine kinase (BTK) inhibitor. Canine spontaneous B-cell lymphoma shares many similarities with human non-Hodgkin lymphoma (NHL), making it a valuable translational model for drug development.[1][2][3]
Introduction to Acalabrutinib and its Mechanism of Action
Acalabrutinib is a highly selective and potent small molecule inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4][5][6] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[7][8][9] In many B-cell malignancies, the BCR signaling pathway is constitutively active, leading to uncontrolled cell growth.[5][10]
Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5][11][12] This blockade of BTK activity disrupts downstream signaling cascades, including the PI3K/AKT, ERK, and NF-κB pathways, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.[13][14][15] Compared to the first-generation BTK inhibitor ibrutinib, acalabrutinib exhibits greater selectivity for BTK with minimal off-target effects on other kinases such as EGFR and ITK, which may contribute to a more favorable safety profile.[1][4][11]
Figure 1: Acalabrutinib's Mechanism of Action in the BCR Signaling Pathway.
Canine Lymphoma as a Preclinical Model
Spontaneously occurring B-cell lymphoma in dogs presents a robust preclinical model for human NHL.[1][2] Key advantages include:
-
Similar Histopathology: Canine diffuse large B-cell lymphoma (DLBCL) shares histological features with its human counterpart.[2]
-
Comparable Genetics: Similar genetic mutations and pathway dysregulations are observed.
-
Intact Immune System: As a naturally occurring cancer in an immunocompetent host, it allows for the evaluation of immunomodulatory effects of therapies.
-
Accelerated Timeline: The shorter lifespan of dogs allows for more rapid assessment of long-term efficacy and toxicity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of acalabrutinib in canine lymphoma models.
Table 1: In Vitro Efficacy of Acalabrutinib in Canine B-Cell Lymphoma Cell Line (CLBL1)
| Parameter | Metric | Result | Reference |
| BTK Pathway Inhibition | IC50 (p-BTK) | < 0.01 µM | [14][15] |
| Downstream Signaling | Dose-dependent decrease in p-ERK and p-AKT | Significant at ≥ 0.01 µM | [14][15] |
| Cell Proliferation | Dose-dependent reduction | Statistically significant | [14][15] |
| Cell Viability | Dose-dependent reduction | Trend observed | [14][15] |
Table 2: Clinical Efficacy of Acalabrutinib in Pet Dogs with B-Cell Lymphoma
| Parameter | Value | Reference |
| Number of Dogs | 20 | [1][2] |
| Dosing Regimen | 2.5 to 20 mg/kg every 12 or 24 hours | [1][2] |
| Overall Response Rate (ORR) | 25% (5/20) | [1][2] |
| Clinical Benefit | 30% (6/20) | [1][2] |
| Median Progression-Free Survival (PFS) | 22.5 days | [1][2] |
Table 3: Safety and Tolerability of Acalabrutinib in Pet Dogs with B-Cell Lymphoma
| Adverse Event Type | Grade | Frequency | Reference |
| Anorexia | 1 or 2 | Common | [1][2] |
| Weight Loss | 1 or 2 | Common | [1][2] |
| Vomiting | 1 or 2 | Common | [1][2] |
| Diarrhea | 1 or 2 | Common | [1][2] |
| Lethargy | 1 or 2 | Common | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Studies Using Canine Lymphoma Cell Lines (e.g., CLBL1)
Figure 2: General workflow for in vitro experiments.
4.1.1. Cell Culture
-
Cell Line: Canine B-cell lymphoma cell line CLBL1.[2]
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
4.1.2. Immunoblot Analysis
This protocol is used to assess the inhibition of BTK and its downstream signaling pathways.
-
Cell Seeding: Seed CLBL1 cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Acalabrutinib Treatment: Treat cells with varying concentrations of acalabrutinib (e.g., 0.001, 0.01, 0.1, 1 µM) or DMSO as a vehicle control for 1 hour.[14]
-
BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody for 10 minutes.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software such as ImageJ. Normalize phosphorylated protein levels to total protein levels.[14]
4.1.3. Proliferation and Viability Assays
-
Cell Seeding: Seed CLBL1 cells in 96-well plates at a density of 5 x 10^4 cells/well.
-
Treatment: Add acalabrutinib at various concentrations.
-
Incubation: Incubate for 24, 48, and 72 hours.
-
Proliferation Assay (EdU Incorporation):
-
Add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium for the final 2-4 hours of incubation.
-
Fix, permeabilize, and stain cells according to the manufacturer's protocol (e.g., Click-iT™ EdU Assay).
-
Analyze the percentage of EdU-positive cells by flow cytometry.[14]
-
-
Viability/Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
In Vivo Studies in Pet Dogs with Spontaneous B-Cell Lymphoma
This section outlines the protocol for a phase I clinical trial to evaluate the safety, pharmacokinetics, and efficacy of acalabrutinib in a cohort of canines with B-cell lymphoma.[1][2]
Figure 3: Workflow for a canine clinical trial of acalabrutinib.
4.2.1. Study Design and Patient Population
-
Design: Phase I, open-label, dose-escalation study.
-
Inclusion Criteria: Client-owned dogs with a confirmed diagnosis of B-cell lymphoma, measurable disease, adequate organ function, and written informed consent from the owner.
-
Exclusion Criteria: Prior treatment with BTK inhibitors, severe co-morbidities.
4.2.2. Dosing and Administration
-
Drug Formulation: Acalabrutinib maleate provided in capsules for oral administration.
-
Dose Cohorts: Start at a dose of 2.5 mg/kg every 24 hours and escalate in subsequent cohorts (e.g., 5 mg/kg, 10 mg/kg, up to 20 mg/kg) administered every 12 or 24 hours to determine the maximum tolerated dose (MTD).[1][2][16]
4.2.3. Safety and Efficacy Assessments
-
Safety Monitoring: Regular physical examinations and complete blood counts/serum chemistry panels. Adverse events are graded according to the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE).
-
Response Assessment: Tumor measurements (e.g., lymph node calipers) are performed at baseline and regular intervals (e.g., every 2-4 weeks). Response is categorized based on standard criteria (e.g., RECIST or VCOG criteria for lymphoma) as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[3]
4.2.4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses
-
PK Sample Collection: Collect peripheral blood samples at various time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) on specified days (e.g., Day 14).[2][12] Process to plasma and store at -80°C until analysis.
-
PK Analysis: Measure plasma concentrations of acalabrutinib using a validated LC-MS/MS method.
-
PD (BTK Occupancy) Analysis:
-
Collect peripheral blood mononuclear cells (PBMCs) and fine needle aspirates from lymph nodes at pre-dose and post-dose time points.[2]
-
Use a fluorescently labeled probe that binds to the same Cys481 residue as acalabrutinib to determine the percentage of BTK that is occupied by the drug, typically analyzed by flow cytometry. Full BTK occupancy is generally considered >90%.[2]
-
Conclusion
The use of acalabrutinib in canine B-cell lymphoma provides a highly relevant preclinical model that has been instrumental in its development. The data generated from these studies demonstrate that acalabrutinib is a safe and biologically active agent in dogs, potently inhibiting the BTK signaling pathway and showing clinical activity.[1][2] These findings support the continued use of canine lymphoma as a valuable translational model for investigating novel therapies for human B-cell malignancies.
References
- 1. OhioLINK ETD: Harrington, Bonnie K [etd.ohiolink.edu]
- 2. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 5. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton's tyrosine kinase inhibitors in B-cell non-Hodgkin's lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of BTK Phosphorylation Following Acalabrutinib Maleate Treatment
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2] The BCR pathway is crucial for the proliferation, survival, and differentiation of B-cells.[1] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often hyperactive.[1] The activation of BTK is initiated by Src family kinases, which phosphorylate BTK at the Tyrosine 551 (Y551) residue.[3] This triggers autophosphorylation at Tyrosine 223 (Y223), leading to the full catalytic activation of BTK.[3] Activated BTK then phosphorylates downstream targets like PLCγ2, propagating signals that promote cell survival and growth.[2][4]
Acalabrutinib (B560132) is a highly selective, second-generation BTK inhibitor.[4][5] It functions by forming an irreversible covalent bond with the Cysteine 481 residue within the ATP binding site of BTK.[1][4] This action effectively blocks the kinase's activity, preventing its autophosphorylation and disrupting the downstream BCR signaling cascade, which ultimately inhibits the growth of malignant B-cells.[1][5] Western blotting is a standard and effective technique to quantify the inhibition of BTK phosphorylation (pBTK) at specific sites, providing a direct measure of Acalabrutinib's target engagement and efficacy.[6][7]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the BTK signaling pathway and the general experimental workflow for assessing pBTK levels via Western blot after Acalabrutinib treatment.
Caption: Acalabrutinib covalently binds to BTK, inhibiting its activation cascade.
Caption: Experimental workflow for pBTK Western blot analysis.
Data Presentation: Quantifying pBTK Inhibition
The following table presents representative quantitative data demonstrating the dose-dependent effect of Acalabrutinib Maleate on BTK phosphorylation at the Y223 autophosphorylation site in a relevant B-cell line. Data is presented as normalized ratios of phosphorylated BTK to total BTK.
| Treatment Condition (24h) | pBTK (Y223) Signal (Arbitrary Units) | Total BTK Signal (Arbitrary Units) | Normalized pBTK/Total BTK Ratio | % Inhibition of pBTK |
| Vehicle (DMSO) | 15,230 | 15,500 | 0.98 | 0% |
| 10 nM Acalabrutinib | 9,450 | 15,350 | 0.62 | 37% |
| 100 nM Acalabrutinib | 2,130 | 15,600 | 0.14 | 86% |
| 1 µM Acalabrutinib | 470 | 15,420 | 0.03 | 97% |
Note: The data presented above is for illustrative purposes and reflects the expected outcome of a dose-response experiment. Actual results may vary based on the cell line, experimental conditions, and antibody performance.
Experimental Protocol: Western Blot for pBTK
This protocol details the methodology for treating cells with this compound and subsequently analyzing the phosphorylation status of BTK at Y223.
Part 1: Cell Culture and Acalabrutinib Treatment
-
Cell Seeding: Culture a suitable B-cell line (e.g., TMD8, Ramos, or primary CLL cells) in appropriate media. Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment (e.g., 1 x 10⁶ cells/mL).
-
Acalabrutinib Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, create serial dilutions in culture media to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Treatment: Treat cells with the various concentrations of Acalabrutinib or with a vehicle control (DMSO equivalent to the highest drug concentration). Incubate for the desired time period (e.g., 4 to 48 hours).[8]
Part 2: Cell Lysate Preparation
Critical: Perform all lysis steps on ice to prevent protein degradation and dephosphorylation.[6]
-
Cell Harvesting: Transfer suspension cells to a pre-chilled 1.5 mL microfuge tube. For adherent cells, aspirate the media.
-
Washing: Wash cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).[9] Centrifuge at 500 x g for 5 minutes at 4°C, and carefully aspirate the supernatant.
-
Lysis: Add 100-150 µL of ice-cold RIPA or a similar lysis buffer to the cell pellet.[9] The lysis buffer must be freshly supplemented with a protease and phosphatase inhibitor cocktail.[6][10]
-
Lysis Buffer Example: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with inhibitors.
-
-
Incubation & Homogenization: Vortex the tube briefly and incubate on ice for 20-30 minutes, with occasional vortexing to ensure complete lysis.[9] If the lysate is viscous, sonicate it briefly on ice (e.g., 3-4 pulses of 5-10 seconds each).
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the protein lysate.
Part 3: Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[9]
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of total protein for each sample (typically 20-50 µg per lane).[3]
-
Sample Preparation: Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the normalized lysates.[10] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
Part 4: SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the prepared samples into the wells of an 8-12% SDS-polyacrylamide gel.[3] Run the gel according to the manufacturer's specifications until the dye front reaches the bottom. BTK has a molecular weight of approximately 77 kDa.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3] A wet or semi-dry transfer system can be used. Ensure the PVDF membrane is pre-wetted in methanol.[10]
-
Blocking: To prevent non-specific antibody binding, block the membrane by incubating it in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3] Note: BSA is preferred over non-fat dry milk for phosphoprotein detection to avoid high background from casein phosphorylation.[6]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., Rabbit anti-phospho-BTK Y223) in 5% BSA/TBST at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.[3][10]
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[3] Capture the chemiluminescent signal using a digital imager or X-ray film.
Part 5: Stripping and Reprobing for Total BTK
-
Stripping: To normalize the pBTK signal, the membrane must be reprobed for total BTK. Wash the membrane in a mild stripping buffer (e.g., 15 mM glycine (B1666218) HCl pH 2.5, 0.1% SDS, 1% Tween-20) for 15-20 minutes at room temperature.[3]
-
Washing and Re-blocking: Wash the membrane thoroughly with PBS and then TBST. Re-block the membrane in 5% BSA/TBST for 1 hour.[3]
-
Reprobing: Incubate the membrane with a primary antibody for total BTK overnight at 4°C. Follow with the appropriate secondary antibody and detection steps as described in Part 4 (Steps 4-8).
Part 6: Data Analysis
-
Densitometry: Quantify the band intensities for both pBTK (Y223) and total BTK for each sample using software such as ImageJ.[7]
-
Normalization: For each lane, calculate the ratio of the pBTK signal to the total BTK signal. This normalization corrects for any variations in protein loading.
-
Inhibition Calculation: Compare the normalized pBTK/Total BTK ratio of the Acalabrutinib-treated samples to the vehicle control to determine the percent inhibition.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inventbiotech.com [inventbiotech.com]
- 7. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Acalabrutinib Maleate Solutions: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Acalabrutinib (B560132) Maleate dissolved in DMSO. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Acalabrutinib stock solutions in DMSO?
For optimal stability, Acalabrutinib stock solutions in DMSO should be stored desiccated and protected from light. Based on available data, specific temperature recommendations are as follows:
Repeated freeze-thaw cycles should be avoided as they can compromise the stability of the compound.[2] It is best practice to aliquot the stock solution into single-use volumes to minimize handling and exposure to ambient conditions.
Q2: Is there quantitative data on the stability of Acalabrutinib in DMSO at low temperatures?
Yes, a study utilizing UPLC-MS/MS assessed the stability of Acalabrutinib in DMSO under various conditions. The research indicated optimal stability when stored at -80°C for 28 days.[3] No significant reduction in concentration was observed under these long-term conditions, as well as through freeze-thaw cycles and short-term storage.[3]
Table 1: Summary of Acalabrutinib Stability in DMSO
| Storage Condition | Duration | Stability Outcome | RSD% |
|---|---|---|---|
| Long-Term Storage | 28 days at -80°C | Optimal stability | < 3.71% |
| Freeze-Thaw Cycles | 3 cycles | No notable reduction in concentration | < 3.71% |
| Short-Term Storage | (Not specified) | No notable reduction in concentration | < 3.71% |
| Autosampler Storage | (Not specified) | No notable reduction in concentration | < 3.71% |
Data sourced from a UPLC-MS/MS stability analysis.[3]
Q3: What factors can lead to the degradation of Acalabrutinib in solution?
Forced degradation studies have shown that Acalabrutinib is susceptible to degradation under specific chemical stresses, while remaining stable under others.
-
Known Degradation Triggers:
-
Conditions of Stability:
Impurities in Acalabrutinib can also arise from the synthetic pathway and improper storage conditions over time.[6] Furthermore, DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the long-term stability of dissolved compounds.[2]
Q4: How should I prepare a stock solution of Acalabrutinib in DMSO?
To ensure complete dissolution and maintain compound integrity, follow a standard preparation protocol. Acalabrutinib is soluble in DMSO, with a reported solubility of up to 116.67 mg/mL (250.63 mM).[1]
See the "Experimental Protocols" section below for a detailed step-by-step guide to preparing a stock solution.
Troubleshooting Guide
If you encounter issues such as a lack of expected biological activity in your experiments, consult the following troubleshooting steps.
Issue: Reduced or no activity of Acalabrutinib in an assay.
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare a fresh stock solution from powder. Avoid using stock solutions that are old, have been stored improperly, or have undergone multiple freeze-thaw cycles.[2] |
| Precipitation | Visually inspect the stock solution for any precipitate. If observed, gently warm the vial (e.g., to 37°C) and vortex or sonicate to redissolve. Ensure the compound remains in solution when diluted into aqueous assay buffers. |
| Incorrect Concentration | Verify the initial weighing and dilution calculations. If possible, confirm the concentration of the stock solution using a spectrophotometer or HPLC. |
| Experimental Error | Review the experimental setup, including cell line integrity, reagent quality, and instrument calibration. Run appropriate positive and negative controls to validate the assay. |
Experimental Protocols
Protocol 1: Preparation of Acalabrutinib Stock Solution in DMSO
-
Acclimatization: Allow the vial of powdered Acalabrutinib Maleate and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure complete dissolution, as this may be required for higher concentrations.[1][3]
-
Visual Inspection: Confirm that the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-binding polypropylene (B1209903) tubes. Store immediately at -20°C for short-term use (up to 6 months) or -80°C for long-term storage (up to 1 year).[1]
Protocol 2: General Workflow for Compound Stability Assessment
This workflow outlines a general procedure for verifying the stability of an Acalabrutinib-DMSO solution.
Caption: Workflow for assessing the stability of Acalabrutinib in DMSO.
Signaling Pathway
Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[7][8] It forms a covalent bond with the cysteine residue Cys481 in the active site of BTK, leading to its irreversible inhibition.[9] This action blocks signal transduction downstream of the B-cell receptor (BCR), which is critical for the proliferation and survival of malignant B-cells.[9]
Caption: Acalabrutinib inhibits the BTK signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and characterization of pseudo degradation products of acalabrutinib using ESI-HRMS/MS and NMR: Formation of possible geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
Technical Support Center: Overcoming Acalabrutinib Maleate Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Acalabrutinib (B560132) maleate (B1232345) resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Acalabrutinib in B-cell malignancy cell lines?
A1: The predominant mechanism of acquired resistance to the covalent Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib, is the emergence of mutations in the BTK gene. The most common mutation occurs at the Cysteine 481 (C481) residue within the ATP-binding pocket, where Acalabrutinib forms a covalent bond.[1][2][3][4][5][6] Substitution of Cysteine, for instance with Serine (C481S), prevents this irreversible binding, thereby reducing the inhibitory effect of the drug.[3][4] Other mutations in BTK, such as at the T474I gatekeeper residue, have also been identified.[5][7] A secondary mechanism involves mutations in PLCG2, a downstream signaling molecule, which can lead to pathway reactivation despite BTK inhibition.[2][3][5]
Q2: Which commercially available cell lines are suitable for studying Acalabrutinib resistance?
A2: Several B-cell lymphoma cell lines can be used to model Acalabrutinib sensitivity and resistance. The choice of cell line often depends on the specific malignancy being studied. Commonly used lines include:
-
TMD8: An activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) cell line that is sensitive to BTK inhibitors.[1] It is frequently used to generate resistant lines through dose-escalation or CRISPR-mediated mutation introduction.[1][8]
-
JeKo-1: A mantle cell lymphoma (MCL) cell line that is generally considered sensitive to BTK inhibitors.[9]
-
Mino: Another MCL cell line, which has been reported to be less sensitive to BTK inhibitors compared to JeKo-1, making it a potentially interesting model for intrinsic or emergent resistance.[9]
-
Karpas1718: A marginal zone lymphoma (MZL) cell line that is also sensitive to BTK inhibition.[1]
Q3: How can our lab generate an Acalabrutinib-resistant cell line?
A3: The most common method is through continuous culture with escalating doses of Acalabrutinib. This process mimics the clinical development of acquired resistance. A detailed protocol is provided in the "Experimental Protocols" section below. Alternatively, for studying a specific mutation, CRISPR-Cas9 technology can be used to introduce a point mutation, such as BTK C481S, into a sensitive parental cell line like TMD8.[1]
Q4: My Acalabrutinib-resistant cell line shows reduced BTK phosphorylation at baseline compared to the sensitive parent line. Is this expected?
A4: This can be an expected finding. In some resistant clones, particularly those with BTK mutations, the baseline autophosphorylation of BTK (e.g., at Y223) may be altered. However, the crucial observation is the lack of inhibition of BTK phosphorylation and downstream signaling upon Acalabrutinib treatment in the resistant cells, compared to the strong inhibition seen in sensitive cells. It is essential to perform a dose-response experiment and assess the phosphorylation status of BTK and its downstream targets like PLCγ2 and ERK after drug treatment.
Q5: What are the therapeutic strategies to overcome Acalabrutinib resistance in our cell line models?
A5: Several strategies can be investigated in vitro:
-
Non-covalent BTK inhibitors: Compounds like pirtobrutinib (B8146385) are designed to inhibit BTK activity without relying on the C481 residue for covalent binding. They have shown efficacy in models with C481S mutations.[1][7]
-
Targeting downstream pathways: Since resistance can involve reactivation of downstream signaling, inhibitors of pathways like PI3K/AKT can be tested in combination with Acalabrutinib or as single agents in resistant lines.
-
BCL-2 Inhibition: The BCL-2 inhibitor Venetoclax targets a different survival pathway in B-cells and can be effective in BTK inhibitor-resistant settings. Combination studies with Acalabrutinib or use as a subsequent treatment can be explored.
-
BTK Degraders: Proteolysis-targeting chimeras (PROTACs) that induce the degradation of the BTK protein, including mutated forms, are an emerging strategy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Failure to Establish a Resistant Cell Line | Acalabrutinib concentration is too high, leading to widespread cell death. | Start with a very low concentration of Acalabrutinib (e.g., IC20-IC30) and increase the dose very gradually over several months. Allow the cells to fully recover and resume normal proliferation before each dose escalation. |
| Parental cell line has a low intrinsic mutation rate. | Consider using a different cell line or using a mutagenic agent at a low dose for a short period to increase the probability of acquiring resistance mutations (use with caution and appropriate safety measures). | |
| Loss of Resistant Phenotype | Resistant cells are being outcompeted by sensitive cells in the absence of selective pressure. | Always maintain the resistant cell line in a medium containing the concentration of Acalabrutinib they were adapted to. For long-term storage, freeze multiple vials of the resistant cells at an early passage. |
| Inconsistent Results in Viability Assays | Uneven cell seeding, variability in drug concentration, or issues with the assay reagent. | Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette. Prepare fresh drug dilutions for each experiment. Confirm that the assay readout is within the linear range. |
| No change in p-BTK levels after Acalabrutinib treatment in "sensitive" cells | Ineffective drug, incorrect antibody, or problem with Western blot protocol. | Verify the identity and activity of your Acalabrutinib stock. Use a validated anti-phospho-BTK antibody (e.g., pY223). Ensure proper sample preparation, including the use of phosphatase inhibitors. Run positive and negative controls. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Acalabrutinib and other relevant inhibitors in sensitive and resistant cell line models. This data is compiled from various studies and serves as a reference for expected shifts in drug sensitivity.
| Cell Line | BTK Status | Inhibitor | Reported IC50 (approx. nM) | Fold Change in Resistance |
| Primary CLL Cells | Wild-Type | Acalabrutinib | ~5.1 (Biochemical) | N/A |
| Primary CLL Cells | Wild-Type | Ibrutinib (B1684441) | ~1.5 (Biochemical) | N/A |
| JeKo-1 (MCL) | Wild-Type | Ibrutinib | ~11,000 | N/A |
| Granta-519 (MCL) | Wild-Type (less sensitive) | Ibrutinib | ~28,000 | ~2.5x vs JeKo-1 |
| TMD8 | Wild-Type | Acalabrutinib | Varies (low nM range) | N/A |
| TMD8 | C481R Mutant | Acalabrutinib | Significantly Increased | >100x (expected) |
| TMD8 | T474I Mutant | Acalabrutinib | Increased | Variable |
Note: IC50 values can vary significantly based on the specific assay conditions (e.g., cell density, incubation time). The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Generation of Acalabrutinib-Resistant Cell Lines by Dose Escalation
This protocol describes the generation of an Acalabrutinib-resistant cell line by culturing a sensitive parental line in the presence of gradually increasing concentrations of the drug.
Materials:
-
Acalabrutinib-sensitive parental cell line (e.g., TMD8, JeKo-1)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Acalabrutinib maleate
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cell counting equipment (e.g., hemocytometer or automated counter)
-
Standard cell culture flasks and plates
Methodology:
-
Determine Parental IC50: First, determine the IC50 of Acalabrutinib for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Culture: Seed the parental cells at their normal density in complete medium containing Acalabrutinib at a concentration equal to the IC20 or IC30. Culture alongside a control flask with an equivalent concentration of DMSO.
-
Monitoring and Maintenance: Monitor the cells daily. Initially, a significant portion of the cells may die. Change the medium with fresh drug every 2-3 days. Allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells have recovered and are proliferating at a rate similar to the DMSO control, passage them and increase the Acalabrutinib concentration by a factor of 1.5-2.0.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The process is slow and requires patience. The cells will gradually tolerate higher concentrations of the drug.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cultured cells. A significant rightward shift in the dose-response curve indicates the development of resistance.
-
Clonal Selection (Optional): Once a resistant population is established, you can perform single-cell cloning by limiting dilution to isolate and characterize individual resistant clones.
-
Characterization: Characterize the resistant cell line by sequencing the BTK and PLCG2 genes and assessing BTK pathway signaling via Western blot (see Protocol 3).
Protocol 2: Cell Viability (IC50 Determination) Assay
This protocol uses a luminescence-based assay (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of cell viability.
Materials:
-
Parental and resistant cell lines
-
96-well white, clear-bottom tissue culture plates
-
Acalabrutinib serial dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Count and resuspend them in complete medium to a concentration that will result in 5,000-10,000 cells per well in a 50 µL volume. Seed 50 µL of the cell suspension into each well of the 96-well plate.
-
Drug Addition: Prepare serial dilutions of Acalabrutinib in complete medium. Add 50 µL of each drug concentration to the appropriate wells. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 3: Western Blot for BTK Pathway Activation
This protocol details the detection of phosphorylated BTK (p-BTK) and downstream targets to assess pathway inhibition.
Materials:
-
Cell lysates from sensitive and resistant cells (treated with Acalabrutinib or DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total BTK, anti-phospho-PLCγ2, anti-total PLCγ2, anti-phospho-ERK, anti-total ERK, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Methodology:
-
Sample Preparation: Treat sensitive and resistant cells with various concentrations of Acalabrutinib for 1-2 hours. Lyse the cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-BTK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein or a loading control.
Visualizations
Caption: Acalabrutinib resistance via BTK C481S mutation.
Caption: Workflow for generating resistant cell lines.
Caption: Troubleshooting Western blot p-BTK results.
References
- 1. ashpublications.org [ashpublications.org]
- 2. cllsociety.org [cllsociety.org]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Resistance to Acalabrutinib in Chronic Lymphocytic Leukemia Is Mediated Predominantly by BTK Mutations - Conference Correspondent [conference-correspondent.com]
- 5. mdpi.com [mdpi.com]
- 6. Resistance to Acalabrutinib in CLL Is Mediated Primarily By BTK Mutations | Semantic Scholar [semanticscholar.org]
- 7. TMD8-BTK-T474I-KI-1C1 Cell Line - Kyinno Bio [kyinno.com]
- 8. Mutational profile in previously treated patients with chronic lymphocytic leukemia progression on acalabrutinib or ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Acalabrutinib Maleate Off-Target Kinase Inhibition: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target kinase inhibition profile of Acalabrutinib (B560132) Maleate. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target kinase inhibition profile of acalabrutinib?
Acalabrutinib is a second-generation Bruton's tyrosine kinase (BTK) inhibitor designed for high selectivity to minimize off-target activity.[1][2] Compared to the first-generation inhibitor ibrutinib (B1684441), acalabrutinib exhibits significantly fewer off-target effects.[3][4] Preclinical studies have shown that at a concentration of 1 µM, acalabrutinib inhibits a much smaller fraction of the kinome than ibrutinib or zanubrutinib (B611923).[5]
Key off-target kinase families for which acalabrutinib has demonstrated significantly less inhibition compared to ibrutinib include the TEC family (e.g., ITK, TEC) and the SRC family of kinases.[6][7] This high selectivity is believed to contribute to its favorable safety profile in clinical settings.[5][8]
Q2: How does the selectivity of acalabrutinib compare to other BTK inhibitors?
Acalabrutinib is considered a highly selective BTK inhibitor.[8][9] Kinome scan assays screening hundreds of non-mutant kinases at a 1 µM concentration showed that acalabrutinib inhibited only 1.5% of the tested kinases by more than 65%.[5] This indicates a more selective binding profile compared to other BTK inhibitors like ibrutinib and zanubrutinib under similar testing conditions.[5] For instance, ibrutinib is known to inhibit several other kinases that contain a cysteine residue homologous to Cys-481 in BTK, leading to more off-target effects.[4][9]
Q3: What are the potential experimental implications of acalabrutinib's off-target profile?
The high selectivity of acalabrutinib is a critical factor in experimental design and data interpretation. When studying signaling pathways, the reduced off-target activity of acalabrutinib allows for more confident attribution of observed effects to the inhibition of BTK.[10] This minimizes the confounding variables that can arise from the inhibition of other kinases. For example, the lack of significant EGFR inhibition by acalabrutinib avoids the skin toxicities and diarrhea associated with EGFR inhibitors.[3][7]
Troubleshooting Guide
Problem: Unexpected cellular phenotype observed after acalabrutinib treatment, potentially unrelated to BTK inhibition.
-
Possible Cause: While highly selective, acalabrutinib may still interact with other kinases at high concentrations. Refer to the quantitative data on off-target kinase inhibition to identify potential off-target interactions at the concentration used in your experiment.
-
Troubleshooting Steps:
-
Review Kinase Inhibition Data: Cross-reference your experimental concentration with the provided IC50 values for off-target kinases.
-
Titrate Acalabrutinib Concentration: Perform a dose-response experiment to determine the minimal concentration required for BTK inhibition and assess if the unexpected phenotype persists at lower, more selective concentrations.
-
Use a Structurally Unrelated BTK Inhibitor: As a control, use a different, highly selective BTK inhibitor to see if the phenotype is reproducible.
-
Rescue Experiment: If a specific off-target kinase is suspected, consider a rescue experiment by overexpressing a drug-resistant mutant of that kinase.
-
Problem: Inconsistent results in kinase inhibition assays.
-
Possible Cause: Variability in experimental conditions can significantly impact assay results. The choice of assay, substrate, and ATP concentration are all critical factors.
-
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure consistent buffer composition, enzyme and substrate concentrations, and incubation times across all experiments.
-
Verify Reagent Quality: Confirm the purity and activity of the acalabrutinib maleate, kinase, and other reagents.
-
Control for ATP Concentration: When determining IC50 values, it is crucial to use an ATP concentration at or near the Km for the specific kinase, as the inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration.
-
Select Appropriate Assay: For broad profiling, a KINOMEscan™ approach is suitable. For detailed IC50 determination, biochemical assays like LanthaScreen™ or fluorescence polarization are recommended.
-
Quantitative Data: Off-Target Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of acalabrutinib against a panel of selected kinases, providing a quantitative comparison of its off-target profile. Higher IC50 values indicate lower potency and therefore higher selectivity for BTK.
| Kinase Target | Acalabrutinib IC50 (nM) | Kinase Family | Relevance |
| BTK | 3 - 5.1 [6][7][11] | TEC Family | Primary Target |
| ITK | >1000[6] | TEC Family | Off-target, T-cell function |
| TEC | 19[6] | TEC Family | Off-target |
| BMX | 31[6] | TEC Family | Off-target |
| TXK | 3.4[6] | TEC Family | Off-target |
| EGFR | >1000[7][11] | Receptor Tyrosine Kinase | Off-target, potential for skin toxicities, diarrhea |
| BLK | 5.3[6] | SRC Family | Off-target |
| SRC | >1000[7] | SRC Family | Off-target |
| JAK3 | >10000[6] | JAK Family | Off-target |
Experimental Protocols
Biochemical Kinase Inhibition Assays
A common method to determine the potency of a kinase inhibitor is through in vitro biochemical assays.
1. LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding affinity of an inhibitor to a kinase.[12]
-
Principle: The assay relies on the binding of a fluorescently labeled tracer (an ATP-competitive ligand) to a europium (Eu)-labeled kinase. When in close proximity, FRET occurs. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.[12]
-
Protocol Outline:
-
Reagent Preparation: Prepare a 1X kinase buffer, serial dilutions of acalabrutinib, a mixture of the kinase and a Eu-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer solution.[12]
-
Assay Plate Setup: In a 384-well plate, add the serially diluted acalabrutinib.
-
Kinase/Antibody Addition: Add the kinase/Eu-antibody mixture to the wells.
-
Tracer Addition: Add the tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]
-
2. KINOMEscan™ Selectivity Profiling
This is a competitive binding assay used to assess the selectivity of a compound against a large panel of kinases.
-
Methodology: A large panel of human kinases are expressed as DNA-tagged fusion proteins and immobilized on a solid support. The test compound is incubated with the immobilized kinases in the presence of a tagged, broadly active kinase inhibitor. The amount of the tagged inhibitor that is displaced by the test compound is quantified using qPCR of the DNA tag. A lower amount of the tagged inhibitor detected indicates a stronger interaction between the test compound and the kinase.[6]
-
Data Analysis: Results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a higher degree of binding.[6]
Cellular Assays
1. B-Cell Receptor (BCR) Signaling-Induced CD69 Expression
This assay measures the ability of a BTK inhibitor to block BCR signaling-induced activation of B-cells.[12]
-
Principle: Cross-linking of the BCR on primary B-cells or B-cell lines with an anti-IgM antibody mimics antigen stimulation and leads to the upregulation of activation markers like CD69. A BTK inhibitor will block this signaling cascade and prevent the increase in CD69 expression.[11][12]
-
Protocol Outline:
-
Cell Preparation: Isolate primary B-cells or use a suitable B-cell line.[12]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of acalabrutinib.[12]
-
B-Cell Stimulation: Add an anti-IgM antibody to stimulate the BCR.[12]
-
Incubation: Incubate the cells to allow for CD69 upregulation.[12]
-
Staining: Stain the cells with a fluorescently labeled anti-CD69 antibody and a B-cell marker.[12]
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of CD69-positive B-cells.[12]
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Acalabrutinib on BTK.
References
- 1. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. ajmc.com [ajmc.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting Acalabrutinib Maleate variability in in vivo studies
Technical Support Center: Acalabrutinib (B560132) Maleate (B1232345) In Vivo Studies
This technical support center provides troubleshooting guidance for researchers encountering variability in in vivo studies with Acalabrutinib Maleate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Plasma Drug Concentrations
Q1: We are observing significant inter-individual variability in the plasma concentrations of acalabrutinib in our animal models. What are the potential causes and how can we mitigate this?
A1: High pharmacokinetic variability is a known challenge with acalabrutinib, primarily due to its physicochemical properties. Here’s a breakdown of potential causes and solutions:
-
pH-Dependent Solubility: Acalabrutinib is a weak base with solubility that is highly dependent on pH.[1][2][3][4][5] It is freely soluble in acidic environments (below pH 3) but practically insoluble at pH values above 6.[6][7] Variations in gastric pH among individual animals can lead to significant differences in drug dissolution and subsequent absorption.[1][8][9][10]
-
Troubleshooting:
-
Control Gastric pH: While challenging, pre-dosing with agents that standardize gastric pH can be considered, though this may introduce other experimental variables.
-
Formulation Strategy: Utilizing a formulation that enhances solubility across a range of pH values is the most effective approach. Amorphous solid dispersions (ASDs) with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) have been shown to overcome the pH effect by maintaining supersaturated concentrations of acalabrutinib, leading to more consistent absorption.[1][2][3]
-
-
-
Food Effects: The presence of food can delay and decrease the maximum plasma concentration (Cmax) of acalabrutinib.[8]
-
Troubleshooting:
-
Standardize Fasting: Ensure a consistent and adequate fasting period for all animals before dosing.
-
Consistent Diet: Use a standardized diet for all study animals, as dietary components can influence gastric pH and emptying.[11]
-
-
-
Metabolism: Acalabrutinib is primarily metabolized by CYP3A4 enzymes.[12][13] Genetic polymorphisms and individual differences in enzyme activity can contribute to variability.[14]
-
Troubleshooting:
-
Use Inbred Strains: Employing inbred animal strains can reduce genetic variability in metabolic enzymes.[15]
-
Consider Metabolites: Acalabrutinib has a major active metabolite, ACP-5862, which is approximately 50% less potent but has a 2- to 3-fold higher exposure.[13][16][17] Measuring the concentrations of both the parent drug and this metabolite can provide a more complete pharmacokinetic profile.
-
-
-
General Animal Health: Factors such as age, weight, sex, hormonal status, and overall health can influence drug absorption, distribution, metabolism, and excretion (ADME).[14]
-
Troubleshooting:
-
Homogenous Groups: Ensure that animals within experimental groups are homogenous in terms of age, weight, and sex.
-
Health Monitoring: Closely monitor animal health to identify any underlying conditions that could affect pharmacokinetics.
-
-
Issue 2: Poor or Inconsistent Oral Bioavailability
Q2: Our in vivo studies are showing lower than expected and inconsistent oral bioavailability of acalabrutinib. How can we improve this?
A2: Poor oral bioavailability is often linked to the low and pH-dependent solubility of acalabrutinib, a BCS Class II compound (low solubility, high permeability).[5][18][19][20]
-
Formulation is Key: The crystalline form of acalabrutinib shows reduced exposure when gastric pH is elevated.[1][2][3]
-
Troubleshooting:
-
Amorphous Solid Dispersions (ASDs): As mentioned, ASDs can significantly improve bioavailability by enhancing dissolution at higher pH levels.[1][2][3] Studies in beagle dogs have shown that an ASD formulation of acalabrutinib outperformed the crystalline form, especially at elevated gastric pH.[1][2][3]
-
Vehicle Selection: For preclinical studies, the choice of vehicle is critical. A vehicle that can maintain acalabrutinib in solution or as a fine suspension is necessary. Due to its low solubility, simple aqueous vehicles are often inadequate. Consider vehicles containing co-solvents, surfactants, or cyclodextrins. However, these must be carefully selected to avoid impacting the gastrointestinal physiology or drug metabolism.
-
-
-
First-Pass Metabolism: Acalabrutinib undergoes significant first-pass metabolism in the gut and liver by CYP3A4.[21]
-
Troubleshooting:
-
PBPK Modeling: Physiologically based pharmacokinetic (PBPK) models can help to understand the interplay between dissolution and first-pass extraction, which can guide formulation development.[21]
-
-
Issue 3: Unexpected Toxicity or Adverse Events
Q3: We are observing unexpected toxicity in our animal models at doses that should be well-tolerated. What could be the cause?
A3: While acalabrutinib is designed to be more selective than first-generation BTK inhibitors, off-target effects or unexpectedly high drug exposure can lead to toxicity.[12][22][23]
-
High Cmax: A rapid absorption leading to a high Cmax could result in transient off-target effects.
-
Troubleshooting:
-
Review Formulation: The formulation might be leading to a "dose-dumping" effect. Consider a formulation that provides a more controlled release.
-
Fractionated Dosing: If experimentally feasible, splitting the daily dose could help to reduce Cmax and maintain therapeutic concentrations.
-
-
-
Off-Target Kinase Inhibition: Although highly selective, at high concentrations, acalabrutinib could potentially inhibit other kinases.[23][24]
-
Troubleshooting:
-
Correlate PK with Toxicity: Analyze plasma concentrations in animals exhibiting toxicity to see if they correlate with higher-than-expected exposures.
-
Histopathology: Conduct thorough histopathological examinations to identify the affected tissues and organs, which can provide clues about the mechanism of toxicity.
-
-
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 581.6 g/mol | [25] |
| pKa | 3.5 and 5.8 | [1][4][5] |
| Solubility | Freely soluble below pH 3, practically insoluble above pH 6 | [6][7] |
| BCS Class | Class II (Low Solubility, High Permeability) | [5][18][19][20] |
Table 2: Pharmacokinetic Parameters of Acalabrutinib (Capsule Formulation in Humans)
| Parameter | Value | Reference |
| Tmax (median) | 0.9 hours | [16][26] |
| Absolute Bioavailability | 25% | [26] |
| Plasma Protein Binding | 97.5% | [13] |
| Active Metabolite (ACP-5862) Protein Binding | 98.6% | [13] |
| Terminal Elimination Half-life | 1-2 hours | [16] |
| Metabolism | Primarily by CYP3A enzymes | [12][13] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
-
Animal Preparation:
-
Fast animals overnight (e.g., 12-16 hours) prior to dosing, with free access to water.[27]
-
Record the body weight of each animal before dosing.
-
-
Formulation Preparation (Example using an ASD-based vehicle):
-
Prepare a vehicle of 0.5% (w/v) HPMC and 0.1% (w/v) polysorbate 80 in purified water.
-
Disperse the this compound amorphous solid dispersion powder into the vehicle to achieve the desired final concentration.
-
Continuously stir the suspension to ensure homogeneity.
-
-
Dosing:
-
Administer the formulation via oral gavage at a consistent volume (e.g., 5 or 10 mL/kg).
-
Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[27]
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Protocol 2: Plasma Sample Analysis by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (B52724) (containing an internal standard, e.g., acalabrutinib-D4) to the plasma samples.[28]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[16][17][27][28]
-
The nominal plasma concentration range is typically 1 to 1000 ng/mL for acalabrutinib and 5 to 5000 ng/mL for its active metabolite, ACP-5862.[16][17][27]
-
Use a linear 1/concentration^2-weighted least-squares regression algorithm for quantitation.[27]
-
-
Pharmacokinetic Analysis:
Visualizations
References
- 1. Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. astrazeneca.ca [astrazeneca.ca]
- 8. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. mdpi.com [mdpi.com]
- 15. fda.gov [fda.gov]
- 16. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2021255246A1 - this compound dosage forms - Google Patents [patents.google.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. US20230226049A1 - this compound dosage forms - Google Patents [patents.google.com]
- 21. Bridging in vitro dissolution and in vivo exposure for acalabrutinib. Part II. A mechanistic PBPK model for IR formulation comparison, proton pump inhibitor drug interactions, and administration with acidic juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound | C30H27N7O6 | CID 126506029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
- 27. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acalabrutinib Maleate Dosage for Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Acalabrutinib (B560132) Maleate in xenograft models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of Acalabrutinib Maleate for a new xenograft model?
A1: The optimal dosage of this compound can vary depending on the tumor type, xenograft model, and administration route. Based on preclinical studies, a common starting point for oral administration in mice is in the range of 10-25 mg/kg, administered once or twice daily.[1][2] It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific model.
Q2: How should this compound be formulated for oral administration in mice?
A2: this compound is a weak base with pH-dependent solubility. For oral gavage, it can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) or 0.5% Tween 80 in sterile water.[3] It is essential to ensure a homogenous suspension before each administration. For administration in drinking water, the drug can be dissolved in acidified water to improve solubility, though the stability of the formulation over time should be monitored.
Q3: We are observing inconsistent anti-tumor efficacy with this compound across different xenograft models. What could be the reason?
A3: Inconsistent efficacy is a common challenge and can be attributed to several factors:
-
Molecular Heterogeneity of Cell Lines: Different cancer cell lines, even of the same tumor type, can have varying levels of dependency on the B-cell receptor (BCR) signaling pathway. It is recommended to assess the expression and activation status of Bruton's tyrosine kinase (BTK) and downstream signaling proteins in your cell lines.[4]
-
Pharmacokinetics and Drug Exposure: It is critical to ensure that Acalabrutinib is reaching the tumor at therapeutic concentrations. Consider performing pharmacokinetic analysis of plasma and tumor tissue to correlate drug exposure with efficacy.[5]
-
Tumor Microenvironment: The tumor microenvironment can influence drug response. The choice of xenograft model (e.g., subcutaneous vs. orthotopic) and the mouse strain can impact the tumor microenvironment and subsequent drug efficacy.
Q4: Our xenograft tumors are not responding to this compound, although our in vitro data showed sensitivity. What troubleshooting steps can we take?
A4: This discrepancy can arise from several in vivo-specific factors:
-
Confirm Target Engagement: Analyze tumor lysates from treated animals to confirm the inhibition of BTK phosphorylation and downstream signaling pathways (e.g., p-PLCγ2, p-ERK). This will verify that the drug is hitting its target in the tumor tissue.[6]
-
Evaluate Drug Metabolism: Acalabrutinib is metabolized by CYP3A enzymes.[7] Differences in metabolism between in vitro and in vivo systems, or between different mouse strains, could affect drug exposure.
-
Assess for Resistance Mechanisms: In vivo, tumors can develop resistance mechanisms that are not apparent in vitro. This could involve upregulation of bypass signaling pathways.
Q5: What are the common side effects of this compound in animal models and how can they be managed?
A5: In preclinical studies, Acalabrutinib is generally well-tolerated.[1] However, at higher doses, signs of toxicity may be observed. In canine models, adverse events included mild to moderate anorexia, weight loss, vomiting, diarrhea, and lethargy. Careful daily monitoring of the animals for clinical signs of toxicity, including body weight changes and behavioral abnormalities, is essential. If significant toxicity is observed, dose reduction or temporary discontinuation of treatment may be necessary.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Acalabrutinib in various xenograft models.
Table 1: Acalabrutinib Dosage and Administration in Murine Xenograft Models
| Xenograft Model | Mouse Strain | Tumor Type | Dosage | Administration Route | Reference |
| TCL1 Adoptive Transfer | C57BL/6 | Chronic Lymphocytic Leukemia (CLL) | 25 mg/kg | Oral Gavage (single dose for potency) | [1] |
| Human CLL Xenograft | NSG | Chronic Lymphocytic Leukemia (CLL) | Not specified | In drinking water | [1][8] |
| TCL1 Adoptive Transfer | C57BL/6 | Chronic Lymphocytic Leukemia (CLL) | Not specified | In drinking water | [1] |
| Mino Cell Line Xenograft | SCID | Mantle Cell Lymphoma (MCL) | Not specified | Oral administration | [4] |
| ABC DLBCL Xenograft | Not specified | Diffuse Large B-cell Lymphoma | Not specified | Not specified | [9] |
| MCL Xenograft | Not specified | Mantle Cell Lymphoma | Not specified | Not specified | [9] |
Table 2: In Vivo Efficacy of Acalabrutinib in Murine Xenograft Models
| Xenograft Model | Efficacy Readout | Result | Reference |
| Human CLL Xenograft | Tumor Burden (Spleen) | Significantly decreased | [1][8] |
| Human CLL Xenograft | CLL Cell Proliferation | Significantly inhibited | [1] |
| TCL1 Adoptive Transfer | Survival | Significantly increased (Median 81 vs 59 days) | [1] |
| Mino Cell Line Xenograft | Tumor Growth | Suppressed | [4] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Mantle Cell Lymphoma (MCL) Xenograft Model and Acalabrutinib Treatment
1. Cell Culture:
- Culture JeKo-1, Mino-1, or Rec-1 human MCL cells in appropriate media and conditions as recommended by the supplier.
- Harvest cells during the logarithmic growth phase and ensure high viability (>95%) before implantation.
2. Animal Model:
- Use immunodeficient mice such as NOD/SCID or NSG, aged 6-8 weeks.
- Allow animals to acclimatize for at least one week before any experimental procedures.
3. Tumor Cell Implantation:
- Resuspend the MCL cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
- Inject 1 x 10^7 to 2 x 10^7 cells in a total volume of 100-200 µL subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomize animals into treatment and control groups when tumors reach a palpable size (e.g., 100-150 mm³).
5. This compound Formulation and Administration:
- Prepare a fresh suspension of this compound in a vehicle such as 0.5% methylcellulose in sterile water on each day of dosing.
- Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., 25 mg/kg, once daily).
6. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
Visualizations
B-Cell Receptor (BCR) Signaling Pathway and Acalabrutinib's Mechanism of Action
The following diagram illustrates the key components of the BCR signaling pathway and the point of inhibition by Acalabrutinib. Upon antigen binding, the BCR activates a cascade of downstream signaling molecules, leading to B-cell proliferation and survival. Acalabrutinib covalently binds to and irreversibly inhibits Bruton's tyrosine kinase (BTK), a critical enzyme in this pathway. This blockade disrupts the downstream signaling, including the activation of PLCγ2, ERK, and AKT, ultimately leading to apoptosis of malignant B-cells.
Caption: Acalabrutinib inhibits BTK in the BCR signaling pathway.
Experimental Workflow for Acalabrutinib Xenograft Study
The following diagram outlines the typical workflow for conducting a xenograft study to evaluate the efficacy of Acalabrutinib.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single and combined BTK and PI3Kδ inhibition with acalabrutinib and ACP-319 in pre-clinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Acalabrutinib Maleate Degradation & Impurity Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of Acalabrutinib (B560132) Maleate degradation and impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with Acalabrutinib?
A1: Impurities in Acalabrutinib can be broadly categorized into three types:
-
Process-Related Impurities: These originate from the manufacturing process and can include residual solvents (e.g., ethanol, isopropanol), unreacted intermediates, and catalyst residues.[1]
-
Degradation Impurities: These form when the drug substance is exposed to stress conditions such as acid, base, oxidation, light, or heat.[1][2] Common degradation pathways include hydrolysis and oxidation.[1][3]
-
Elemental Impurities: These can include heavy metals (e.g., palladium, lead) that may be introduced from catalysts or raw materials during synthesis.[1]
Q2: Under which conditions is Acalabrutinib most likely to degrade?
A2: Forced degradation studies have shown that Acalabrutinib is particularly susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[3][4][5][6] It is found to be more stable under neutral (hydrolysis), thermal, and photolytic (UV light) conditions.[3][4][5] One study noted significant degradation after exposure to 2N HCl and under oxidative conditions with 20% H2O2.[4] Another found it to be very sensitive to alkaline hydrolysis.[7]
Q3: I am developing a stability-indicating HPLC method. What are the typical chromatographic conditions used for Acalabrutinib analysis?
A3: Several validated RP-HPLC methods have been published. While specific conditions can be optimized for your instrumentation and specific needs, common parameters are summarized in the table below. A C18 column is universally used.
Data Presentation: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zodiasil C18 (150x4.6 mm, 5µ)[4] | Shim-pack GIST C18 (250x4.6 mm, 5µm)[7] | Zorbax XDB-C18 (250x4.6 mm, 5µ)[8] | Zorbax C18 (150x4.6 mm, 5µm)[6] |
| Mobile Phase | Water: Methanol (B129727) (60:40 v/v)[4] | 0.02M Ammonium acetate (B1210297) (pH 4.0): Acetonitrile (B52724) (50:50 v/v)[7] | Phosphate buffer (pH 6.4): Methanol (80:20 v/v)[8] | Water (0.1% Formic Acid): Methanol (50:50 v/v)[6] |
| Flow Rate | 0.8 mL/min[4] | 1.0 mL/min[7] | 1.0 mL/min[8] | 1.0 mL/min[6] |
| Detection (UV) | 230 nm[4] | 285 nm[7] | 238 nm[8] | 230 nm[6] |
| Retention Time | ~2.76 min[4] | Not Specified | ~3.50 min[8] | Not Specified |
Troubleshooting Guide
Q4: I'm observing unexpected peaks in my Acalabrutinib chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources. Use the following logical workflow to diagnose the issue.
Actionable Steps:
-
Solvent/System Contamination: If the peak is present in the blank, flush the HPLC system thoroughly and use fresh, high-purity solvents.
-
Excipient Interference: If analyzing a formulated product, the peak may be from an excipient. The method may not be specific enough and require further development.
-
Degradation: Acalabrutinib is unstable in acidic and basic conditions.[6] Ensure sample diluents are neutral and samples are protected from prolonged exposure to harsh conditions.
-
API Impurity: If the peak is absent in blanks and placebo but present in the active sample, it is likely a related substance. Use a reference standard for the known impurity if available, or consider characterization by LC-MS.
Q5: My assay results for Acalabrutinib are lower than expected, and I see several smaller peaks. What is happening?
A5: This is a classic sign of sample degradation. Acalabrutinib has been shown to degrade into multiple products under stress. For instance, one study identified seven major degradants (DP-I to DP-VII) under various stress conditions.[3]
-
Acid/Base Hydrolysis: Check the pH of your sample solutions and mobile phase. Acalabrutinib is freely soluble in water at pH < 3 but practically insoluble above pH 6.[4] Non-neutral conditions can accelerate hydrolysis.
-
Oxidation: If samples are not handled under inert conditions or are exposed to oxidizing agents (even dissolved air in solvents), oxidative degradation can occur. One study used 3% H2O2 to induce oxidative degradation.[6]
To prevent this, prepare solutions fresh, use high-purity solvents, and store stock solutions and samples at recommended temperatures, protected from light.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on Acalabrutinib bulk drug, based on methodologies cited in the literature.[4][6][7]
Methodology:
-
Stock Solution: Prepare a stock solution of Acalabrutinib (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6][7]
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 2N HCl. Reflux at 60°C for 30 minutes. Cool and neutralize with an equivalent amount of 2N NaOH. Dilute with mobile phase to the target concentration.[4]
-
Alkali Degradation: Mix 1 mL of stock solution with 1 mL of 2N NaOH. Reflux at 60°C for 30 minutes. Cool and neutralize with an equivalent amount of 2N HCl. Dilute with mobile phase.[4]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-20% H2O2. Keep at room temperature for 30 minutes to 4 hours. Dilute with mobile phase.[4][6]
-
Thermal Degradation: Place the drug solution in a hot air oven at 105°C for 6 hours. Cool and dilute with mobile phase.[4]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber for 7 days). Dilute with mobile phase.[4]
-
Analysis: Inject all stressed samples, along with an unstressed control sample, into a validated stability-indicating HPLC system. Analyze for the appearance of new peaks and the decrease in the area of the parent drug peak.
Protocol 2: RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for the quantitative analysis of Acalabrutinib and its impurities.
1. Reagent and Solution Preparation:
-
Mobile Phase A: Prepare 0.02M Ammonium acetate and adjust the pH to 4.0 with glacial acetic acid.[7]
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: Mix water and acetonitrile in a 50:50 (v/v) ratio.[7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Acalabrutinib reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[7]
-
Working Standard Solution (e.g., 100 µg/mL): Further dilute the stock solution with the diluent to the desired concentration within the linear range of the method.
2. Chromatographic System:
-
Instrument: HPLC with a PDA or UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: Ammonium acetate buffer (pH 4.0): Acetonitrile (50:50 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 285 nm.[7]
-
Injection Volume: 10 µL.[7]
3. System Suitability:
-
Before sample analysis, inject the working standard solution five or six times.
-
Calculate the %RSD for peak area and retention time (typically should be <2%).
-
Verify other system suitability parameters like theoretical plates and tailing factor as per USP or ICH guidelines.
4. Analysis Procedure:
-
Inject the blank (diluent), followed by the standard solution and then the sample solutions.
-
Identify the Acalabrutinib peak based on the retention time of the standard.
-
Quantify impurities using relative response factors or by preparing standards of the specific impurities if available.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. ijbpr.net [ijbpr.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ijper.org [ijper.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Novel stability indicating high-performance liquid chromatography method for the separation and simultaneous quantification of acalabrutinib and its impurities in pharmaceutical formulation -Analytical Science and Technology | Korea Science [koreascience.kr]
Technical Support Center: Acalabrutinib Maleate and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential interference when assessing cell viability in the presence of Acalabrutinib Maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for the proliferation, survival, and trafficking of B-cells.[2] By irreversibly binding to BTK, Acalabrutinib blocks this signaling cascade, leading to decreased proliferation and survival of malignant B-cells. This mechanism of action makes it an effective therapy for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Q2: My cell viability results with this compound are inconsistent with microscopy. Why might this be?
This is a common issue when working with kinase inhibitors that modulate cellular metabolism. The discrepancy often arises from the type of cell viability assay being used. Many common assays, such as those based on tetrazolium salts (MTT, MTS, XTT) or resazurin, are dependent on the metabolic activity of the cells.[3] Acalabrutinib, by inhibiting BTK, can significantly alter key metabolic pathways in cancer cells, including glycolysis and glutaminolysis. This modulation of metabolism can lead to an underestimation or overestimation of cell viability, as the assay readout is not a direct measure of cell number but rather a reflection of the cells' metabolic state.[3]
Q3: Could this compound be directly interacting with my assay reagents?
While less common for this class of drugs, direct chemical interaction with assay reagents can occur with some compounds, leading to false-positive or false-negative results.[4][5] For example, a compound could chemically reduce the tetrazolium salt in an MTT assay, resulting in a color change that is independent of cellular metabolic activity. To rule this out, it is essential to perform a cell-free control experiment.[4]
Q4: What are more reliable alternative assays for determining cell viability in the presence of this compound?
Given the potential for metabolic interference, it is recommended to use assays that are not based on cellular metabolism. Two excellent alternatives are:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[6][7] While BTK inhibition can affect ATP production, this is often a more direct and rapid indicator of cell health than metabolic rate.
-
DNA-based assays (e.g., CyQUANT® Direct): These assays quantify the amount of cellular DNA as a measure of cell number.[8][9][10] This method is independent of the metabolic state of the cells and provides a direct readout of cell proliferation.
Troubleshooting Guide
If you are observing unexpected results in your cell viability assays with this compound, follow this troubleshooting guide.
Issue 1: Discrepancy between microscopic observation and metabolic assay results (e.g., MTT, MTS, XTT, Resazurin).
-
Potential Cause: Acalabrutinib is likely altering the metabolic state of your cells, leading to an inaccurate reading in your metabolic-based assay.
-
Troubleshooting Steps:
-
Confirm with a non-metabolic assay: Re-run your experiment using an ATP-based assay (e.g., CellTiter-Glo®) or a DNA-based assay (e.g., CyQUANT® Direct).
-
Perform a cell-free control: To rule out direct chemical interference, incubate this compound with your assay reagents in cell-free media and measure the signal. A significant signal in the absence of cells indicates direct interference.
-
Issue 2: High variability between replicate wells.
-
Potential Cause 1: Uneven cell seeding.
-
Troubleshooting Step: Ensure you have a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even settling of cells.
-
-
Potential Cause 2: "Edge effect" in microplates.
-
Troubleshooting Step: To minimize evaporation from the outer wells, fill the peripheral wells with sterile PBS or media without cells and do not use them for your experimental samples.[4]
-
-
Potential Cause 3: Compound precipitation.
-
Troubleshooting Step: Visually inspect the wells, especially at higher concentrations of this compound, for any signs of precipitation. Prepare fresh dilutions for each experiment.
-
Data Presentation: Comparison of Cell Viability Assay Principles
| Assay Type | Principle | Advantages | Potential for Interference with Acalabrutinib |
| Metabolic (MTT, MTS, XTT, Resazurin) | Reduction of a substrate by mitochondrial dehydrogenases in metabolically active cells.[11] | Inexpensive, widely used. | High: Acalabrutinib's mechanism of action directly impacts cellular metabolism. |
| ATP-based (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.[7][12] | Highly sensitive, fast, amenable to HTS.[6][7] | Low to Moderate: While ATP levels can be affected, it's a more direct measure of viability. |
| DNA-based (e.g., CyQUANT® Direct) | A fluorescent dye binds to the DNA of cells, providing a measure of cell number.[8][10] | Independent of metabolic state, accurate for cell proliferation.[8] | Low: Unlikely to be affected by the metabolic changes induced by Acalabrutinib. |
| Membrane Integrity (Trypan Blue, Propidium Iodide) | Dyes that are excluded by viable cells with intact membranes. | Simple, direct measure of cell death. | Low: Measures a physical property of the cell membrane. |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for assessing cell viability after treatment with this compound.
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density predetermined to be in the linear range of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add the medium containing the various concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for at least 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12][13]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12][13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Measure luminescence using a plate reader.[12]
-
Protocol 2: CyQUANT® Direct Cell Proliferation Assay
This protocol provides a non-metabolic method for assessing cell proliferation.
-
Cell Seeding:
-
Seed cells in a clear-bottom 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound as described in Protocol 1.
-
-
Assay Procedure:
-
Prepare the 2X CyQUANT® Direct detection reagent by diluting the nucleic acid stain and background suppressor in an appropriate buffer as per the manufacturer's instructions.[14]
-
Add a volume of the 2X detection reagent equal to the volume of cell culture medium in each well.[10]
-
Incubate for 60 minutes at 37°C, protected from light.[10]
-
Read the fluorescence using a microplate reader with appropriate filters for the green fluorescent dye (e.g., excitation ~485 nm, emission ~527 nm).[10][14]
-
Visualizations
Caption: Acalabrutinib's inhibition of BTK alters cellular metabolism, potentially leading to inaccurate results in metabolic-based viability assays.
Caption: Troubleshooting workflow for addressing suspected Acalabrutinib interference in cell viability assays.
References
- 1. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 9. CyQUANT Direct Microplate Reagent for Cell Viability Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. OUH - Protocols [ous-research.no]
- 13. benchchem.com [benchchem.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Acalabrutinib Maleate Formulation for Oral Gavage in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and administering Acalabrutinib maleate (B1232345) for oral gavage in mice. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility characteristics of Acalabrutinib maleate that I should be aware of for formulation?
A1: this compound exhibits pH-dependent solubility. It is freely soluble in aqueous solutions with a pH below 3 and is practically insoluble in solutions with a pH above 6.[1] This is a critical factor to consider when selecting a vehicle for oral gavage, as the compound will likely exist as a suspension in neutral pH vehicles.
Q2: What is a recommended vehicle for oral gavage of this compound in mice?
A2: A commonly used and effective vehicle for suspending poorly water-soluble compounds like Acalabrutinib for oral gavage in mice is a solution of 0.5% methylcellulose (B11928114) with 0.1% to 0.2% Tween 80 in sterile water. This combination helps to create a stable and homogenous suspension.
Q3: How should I store the prepared this compound suspension?
A3: It is highly recommended to prepare the suspension fresh daily. If temporary storage is necessary, it should be kept in a clearly labeled, sealed container, protected from light, and refrigerated (2-8°C). Before administration, the suspension must be allowed to return to room temperature and be thoroughly re-suspended by vortexing or stirring.
Q4: What are the potential stability issues with this compound in a suspension?
A4: Acalabrutinib has been shown to degrade under acidic, alkaline, and oxidative conditions. Therefore, it is important to avoid preparing or storing the suspension in strongly acidic or basic vehicles. The use of a neutral pH vehicle like methylcellulose in water is advisable. The suspension should also be protected from strong oxidizing agents.
Q5: What should I do if the this compound powder is not forming a uniform suspension?
A5: If you observe clumping or uneven distribution of the powder, ensure you have followed the protocol of creating a paste with a small amount of the vehicle first before gradual dilution. For a more uniform and stable suspension, homogenization using a suitable homogenizer or sonication is recommended.[1]
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle
This protocol describes the preparation of the vehicle used to suspend this compound.
Materials:
-
Methylcellulose powder (e.g., 400 cP viscosity)
-
Sterile water for injection
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Calculate the required volume of the vehicle. For example, for 100 mL of 0.5% methylcellulose, you will need 0.5 g of methylcellulose powder.
-
Heat approximately one-third of the total required volume of sterile water to 80-90°C.
-
While vigorously stirring the hot water with a magnetic stirrer, slowly add the methylcellulose powder. Ensure all the powder is wetted.
-
Once the methylcellulose is dispersed in the hot water, remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring until the methylcellulose is fully dissolved and the solution becomes clear and viscous.
-
Allow the solution to cool to room temperature before use.
Protocol 2: Preparation of this compound Suspension (10 mg/mL)
This protocol details the steps to prepare a 10 mg/mL suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle
-
Tween 80 (optional, but recommended for improved stability)
-
Weighing balance
-
Spatula
-
Mortar and pestle (optional)
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Homogenizer or sonicator (optional, but recommended)
Procedure:
-
Calculate the required amount of this compound. For a 10 mL batch of a 10 mg/mL suspension, you will need 100 mg of this compound.
-
Weigh the powder. Accurately weigh the calculated amount of this compound powder.
-
(Optional) Triturate the powder. To ensure a fine and uniform particle size, which aids in creating a stable suspension, you can gently triturate the powder in a mortar and pestle.
-
Create a paste. Transfer the weighed powder to a beaker. Add a small volume of the 0.5% methylcellulose vehicle and mix thoroughly with a spatula to form a smooth, uniform paste. This step is crucial to prevent clumping.[1]
-
Add Tween 80 (optional). If using, add the required volume of Tween 80 to the paste and mix thoroughly. For a 0.1% final concentration in 10 mL, you would add 10 µL.
-
Gradually add the remaining vehicle. While continuously stirring the paste with a magnetic stirrer, slowly add the rest of the 0.5% methylcellulose vehicle until the final desired volume is reached.[1]
-
Homogenize the suspension (Recommended). For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer or sonicate it until no visible aggregates are present.[1]
-
Storage. Store the prepared suspension in a labeled, sealed container, protected from light. It is best to prepare it fresh daily. If stored, refrigerate and bring to room temperature before re-suspending thoroughly before each administration.
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent/Condition | Solubility | Reference |
| Water (pH < 3) | Freely Soluble | [1] |
| Water (pH > 6) | Practically Insoluble | [1] |
| DMSO | Soluble | |
| 0.1 N HCl | Highly Soluble | [2] |
| FaSSIF (pH 6.5) | 0.12 mg/mL | [2] |
| FeSSIF (pH 5.0) | 0.67 mg/mL | [2] |
Table 2: Recommended Formulation for Oral Gavage in Mice
| Component | Concentration (% w/v) | Purpose |
| This compound | Varies (e.g., 1 mg/mL) | Active Pharmaceutical Ingredient |
| Methylcellulose | 0.5% | Suspending agent, increases viscosity |
| Tween 80 | 0.1% - 0.2% | Surfactant, improves wetting and stability |
| Sterile Water | q.s. to 100% | Vehicle |
Visual Guides
Caption: Workflow for this compound Suspension Preparation and Administration.
Caption: Troubleshooting Guide for this compound Formulation Issues.
References
Technical Support Center: Acalabrutinib Maleate and Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of serum proteins on the in vitro activity of Acalabrutinib (B560132) Maleate. The information is presented in a question-and-answer format through FAQs and troubleshooting guides, supplemented with detailed experimental protocols and data summaries to facilitate accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins affect the in vitro potency of Acalabrutinib Maleate?
A1: Serum proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), can significantly reduce the apparent in vitro potency of Acalabrutinib.[1] Acalabrutinib is highly bound to plasma proteins, with approximately 97.5% being bound in human plasma.[2] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target.[1] Therefore, in cell-based assays where the culture medium is supplemented with serum, a substantial portion of Acalabrutinib will be sequestered by these proteins, lowering the free concentration available to inhibit its target, Bruton's tyrosine kinase (BTK). This results in a higher apparent IC50 value compared to biochemical assays conducted in protein-free conditions.[1]
Q2: What is an "IC50 shift" and how does it relate to the serum protein binding of Acalabrutinib?
A2: An "IC50 shift" is the observed increase in the half-maximal inhibitory concentration (IC50) of a compound when tested in the presence of serum proteins versus a protein-free environment.[1] This shift is a direct consequence of protein binding, which reduces the concentration of the free drug available to exert its biological effect.[1] For a highly protein-bound drug like Acalabrutinib, a significant IC50 shift is expected when moving from a biochemical assay to a cell-based assay containing serum.
Q3: To which specific serum proteins does Acalabrutinib primarily bind?
A3: In vitro studies have shown that Acalabrutinib binds to human serum albumin (HSA) and, to a lesser extent, to alpha-1-acid glycoprotein (AAG).[2] Spectroscopic and computational studies have indicated that Acalabrutinib tightly binds to site I of HSA.[3]
Q4: Should I use serum-free or serum-containing media for my in vitro experiments with Acalabrutinib?
A4: The choice between serum-free and serum-containing media depends on the experimental objective.
-
For determining the intrinsic potency (biochemical IC50) of Acalabrutinib against BTK , it is recommended to use serum-free conditions to avoid the confounding effect of protein binding.[4][5]
-
For cell-based assays aiming to mimic a more physiological environment , using serum is common. However, it is crucial to be aware of the impact of protein binding on the effective concentration of Acalabrutinib and to report the serum percentage used. The observed potency in these assays will be lower than the intrinsic biochemical potency.
Troubleshooting Guide
Issue: My cell-based assay shows a significantly lower potency (higher IC50) for Acalabrutinib than the reported biochemical IC50.
-
Question 1: Is your cell culture medium supplemented with serum (e.g., Fetal Bovine Serum, FBS)?
-
Answer: The presence of serum is the most common reason for this discrepancy. Acalabrutinib is highly protein-bound (approx. 97.5%), which reduces the free drug concentration available to inhibit BTK in your cells.[1][2] This leads to a rightward shift in the dose-response curve and a higher apparent IC50.
-
-
Question 2: How can I confirm that serum protein binding is causing the potency shift?
-
Answer: You can perform an IC50 shift assay. Determine the IC50 of Acalabrutinib in your cell-based assay under two conditions: your standard serum-containing medium and a serum-free medium (or a medium with a very low serum concentration). A significant increase in the IC50 value in the presence of serum will confirm the impact of protein binding.
-
-
Question 3: How do I account for serum protein binding in my experimental design?
-
Answer: If you must use serum-containing media, consider the following:
-
Consistency: Use the same type and percentage of serum across all experiments for consistency.
-
Reporting: Clearly state the serum percentage in your methods and results.
-
Correction Factors: While more complex, you can estimate the free fraction of Acalabrutinib based on its binding percentage to calculate the effective concentration.
-
-
Issue: I am observing high variability in my Acalabrutinib potency measurements between experiments.
-
Question 1: Are you using the same batch and supplier of serum for all your experiments?
-
Answer: Different batches of serum can have varying concentrations of proteins like albumin and AAG, leading to variability in drug binding and, consequently, in the measured potency of Acalabrutinib. Using a single, pre-tested batch of serum for a series of experiments is recommended.
-
-
Question 2: Is the health and density of your cells consistent across experiments?
-
Answer: Cell health and density can influence the outcome of viability and signaling assays. Ensure consistent cell seeding densities and that cells are in the logarithmic growth phase.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Acalabrutinib's properties and activity.
Table 1: Acalabrutinib Protein Binding and Biochemical Potency
| Parameter | Value | Reference(s) |
| Human Plasma Protein Binding | ~97.5% | [2] |
| Binding to Human Serum Albumin (HSA) | 93.7% | [2] |
| Binding to Alpha-1-Acid Glycoprotein (AAG) | 41.1% | [2] |
| BTK Biochemical IC50 | 3 nM - 5.1 nM | [6] |
Table 2: Acalabrutinib Cellular Activity
| Assay | Cell Type | Condition | IC50 / EC50 | Reference(s) |
| CD69 Expression (anti-IgM stimulated) | Human whole blood CD19+ B cells | 1-hour preincubation | 0.198 µM | [6] |
| NK-cell Degranulation (Obinutuzumab-induced) | Purified human PBMCs | Serum-free | >10 µM (mild inhibition) | [7] |
| NK-cell Degranulation (Obinutuzumab-induced) | Human whole blood | Serum present | ~2-3 µM (for Ibrutinib (B1684441), Acalabrutinib marginal) | [7][8] |
| Apoptosis Induction | Primary CLL cells | Serum-containing media | ≥1 µM (significant apoptosis) | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of Acalabrutinib on the viability of cancer cell lines.
Materials:
-
This compound
-
Cell line of interest (e.g., a B-cell malignancy cell line)
-
Complete cell culture medium (with and without serum for IC50 shift assessment)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11][12]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.[13]
-
Drug Treatment: Prepare serial dilutions of Acalabrutinib in the appropriate culture medium (with or without serum). Remove the old media from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[12][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[10][14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of BTK Phosphorylation
This protocol is for assessing the inhibition of BTK signaling by Acalabrutinib.
Materials:
-
Cell line or primary cells
-
This compound
-
Serum-free and/or serum-containing media
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[15]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK[16]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of Acalabrutinib for a specified time. For signaling studies, a short treatment duration (e.g., 1-2 hours) is often sufficient.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total BTK to normalize the phospho-signal.[16]
-
Densitometry: Quantify band intensities using software like ImageJ to determine the relative levels of phosphorylated BTK.[16]
Protocol 3: Plasma Protein Binding Assay using Equilibrium Dialysis
This protocol is for determining the fraction of Acalabrutinib bound to plasma proteins.
Materials:
-
This compound
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus[2][17]
-
Incubator shaker
-
LC-MS/MS system for drug quantification
Procedure:
-
Compound Spiking: Spike human plasma with Acalabrutinib to a final concentration (e.g., 1 µM).[2]
-
Dialysis Setup: Add the Acalabrutinib-spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.[2][17]
-
Equilibration: Incubate the dialysis unit at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[17]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
Sample Preparation: Precipitate proteins from the plasma sample (e.g., with acetonitrile) to release the bound drug. The buffer sample can typically be analyzed directly.
-
Quantification: Analyze the concentration of Acalabrutinib in both the plasma and buffer samples using a validated LC-MS/MS method.
-
Calculation:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration.
-
Calculate the percent unbound and percent bound.
-
Visualizations
Caption: Workflow for assessing the impact of serum proteins on Acalabrutinib activity.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Novel BTK inhibitor acalabrutinib (ACP-196) tightly binds to site I of the human serum albumin as observed by spectroscopic and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI | Haematologica [haematologica.org]
- 6. selleckchem.com [selleckchem.com]
- 7. haematologica.org [haematologica.org]
- 8. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Acalabrutinib Maleate C481S Mutation Resistance: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals investigating resistance mechanisms to the BTK inhibitor, acalabrutinib (B560132), with a specific focus on the C481S mutation. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to acalabrutinib?
The predominant mechanism of acquired resistance to acalabrutinib is the development of a mutation in the Bruton's tyrosine kinase (BTK) gene, specifically a substitution at the cysteine 481 residue (C481). The most common mutation is a cysteine to serine substitution, denoted as C481S.[1] Acalabrutinib is a covalent inhibitor that forms an irreversible bond with the cysteine at position 481 in the ATP-binding site of BTK, leading to its inhibition. The C481S mutation prevents this covalent binding, thereby reducing the drug's efficacy.[1][2]
Q2: Are there other mutations or mechanisms that contribute to acalabrutinib resistance?
Yes, while the BTK C481S mutation is the most common, other resistance mechanisms have been identified:
-
Other BTK mutations: Less frequent mutations at the C481 residue (e.g., C481R, C481Y) and at other sites in the BTK gene, such as the gatekeeper residue T474I, have also been reported in patients who have developed resistance to acalabrutinib.[1]
-
PLCG2 mutations: Mutations in the phospholipase C gamma 2 (PLCG2) gene, a downstream signaling molecule of BTK, can also lead to resistance. These are typically gain-of-function mutations that allow for continued B-cell receptor (BCR) signaling even when BTK is inhibited.[1][3]
Q3: My acalabrutinib-sensitive cell line is now showing resistance, but I haven't detected a C481S mutation. What are the possible causes?
If your cell line develops resistance to acalabrutinib without a detectable BTK C481S mutation, consider the following possibilities:
-
Activation of bypass signaling pathways: The cancer cells may have activated alternative signaling pathways to circumvent the BTK blockade.
-
Presence of other BTK or PLCG2 mutations: The resistance could be due to less common mutations in BTK or mutations in PLCG2 that your current screening method may not be designed to detect.
-
Epigenetic modifications: Changes in gene expression due to epigenetic alterations can also contribute to drug resistance.
Q4: How can I confirm the presence of a BTK C481S mutation in my resistant cell line or patient sample?
Several molecular biology techniques can be used to detect the BTK C481S mutation:
-
Digital Droplet PCR (ddPCR): This is a highly sensitive method for detecting and quantifying low-frequency mutations.
-
Next-Generation Sequencing (NGS): Targeted sequencing of the BTK gene can identify the C481S mutation as well as other potential resistance mutations.
-
Sanger Sequencing: While less sensitive than ddPCR and NGS, Sanger sequencing can be used to confirm the presence of the mutation if the mutant allele frequency is sufficiently high.
Troubleshooting Guides
Problem 1: Difficulty in generating a stable C481S mutant cell line.
Possible Cause: The introduction of the mutation may affect cell viability or proliferation, or the selection process may not be optimal.
Troubleshooting Steps:
-
Verify the mutation: After transfection or viral transduction, confirm the presence of the C481S mutation by Sanger sequencing of the BTK gene in a pooled population of cells before proceeding to single-cell cloning.
-
Optimize selection pressure: If using an antibiotic selection marker, ensure the concentration is optimized for your cell line. A kill curve is recommended to determine the lowest effective concentration.
-
Single-cell cloning: Use methods like limiting dilution or fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates to ensure the resulting clones are derived from a single cell.
-
Expand clones slowly: Some mutant clones may have a slower growth rate. Be patient during the expansion phase and use appropriate cell culture conditions.
Problem 2: Inconsistent results in cell viability assays after acalabrutinib treatment.
Possible Cause: Inconsistent cell seeding density, variability in drug concentration, or issues with the assay itself.
Troubleshooting Steps:
-
Consistent cell seeding: Ensure that cells are seeded at a consistent density across all wells of your microplate.
-
Accurate drug dilutions: Prepare fresh serial dilutions of acalabrutinib for each experiment. Use a calibrated pipette and ensure proper mixing.
-
Include proper controls: Always include vehicle-treated (e.g., DMSO) and untreated controls.
-
Optimize incubation time: The optimal incubation time with acalabrutinib can vary between cell lines. Perform a time-course experiment to determine the best time point to assess cell viability.
-
Assay validation: Ensure that the chosen viability assay (e.g., CellTiter-Glo, MTS) is linear within the range of cell numbers used in your experiment.
Problem 3: Unable to detect a decrease in BTK phosphorylation (p-BTK) by Western blot after acalabrutinib treatment in a supposedly sensitive cell line.
Possible Cause: Suboptimal antibody performance, issues with sample preparation, or the drug may not be effectively reaching its target.
Troubleshooting Steps:
-
Antibody validation: Use a well-characterized antibody specific for phosphorylated BTK (e.g., at Tyr223). Validate the antibody's specificity using appropriate positive and negative controls.
-
Sample handling: Prepare cell lysates quickly on ice using a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.
-
Drug concentration and treatment time: Ensure you are using an appropriate concentration of acalabrutinib and treating the cells for a sufficient duration to observe an effect on BTK phosphorylation. A dose-response and time-course experiment is recommended.
-
Loading controls: Use a reliable loading control (e.g., total BTK, GAPDH, or β-actin) to ensure equal protein loading across all lanes.
Quantitative Data Summary
The following tables summarize key quantitative data related to acalabrutinib and the C481S resistance mutation.
Table 1: Biochemical Potency of Acalabrutinib and a Non-Covalent BTK Inhibitor
| Compound | Target | IC50 (nM) | Notes |
| Acalabrutinib | Wild-Type BTK | 5.1 | Biochemical assay.[4] |
| ARQ 531 (Non-covalent inhibitor) | Wild-Type BTK | < 1 | Biochemical assay.[5] |
| ARQ 531 (Non-covalent inhibitor) | C481S Mutant BTK | < 1 | Biochemical assay, demonstrates the ability of non-covalent inhibitors to overcome C481S resistance.[5] |
Table 2: Frequency of Acquired BTK and PLCG2 Mutations in Patients with Progressive Disease on Acalabrutinib
| Gene | Mutation Frequency | Study Cohort |
| BTK | 55% | Patients with progressive disease on acalabrutinib.[3] |
| PLCG2 | 25% | Patients with progressive disease on acalabrutinib.[3] |
Key Experimental Protocols
Protocol 1: Detection of BTK C481S Mutation by Digital Droplet PCR (ddPCR)
This protocol provides a general workflow. Specific primer and probe sequences, as well as cycling conditions, will need to be optimized.
-
DNA Extraction: Isolate genomic DNA from your cell line or patient sample using a commercial DNA extraction kit.
-
ddPCR Reaction Setup: Prepare a ddPCR reaction mix containing ddPCR Supermix for Probes (No dUTP), BTK C481S-specific and wild-type-specific primer/probe sets, and your genomic DNA sample.
-
Droplet Generation: Generate droplets using a droplet generator according to the manufacturer's instructions.
-
PCR Amplification: Perform PCR amplification in a thermal cycler using optimized cycling conditions.
-
Droplet Reading: Read the droplets on a droplet reader to quantify the number of positive droplets for the mutant and wild-type alleles.
-
Data Analysis: Analyze the data using the manufacturer's software to determine the fractional abundance of the BTK C481S mutation.
Protocol 2: Assessment of BTK Phosphorylation by Western Blot
-
Cell Treatment: Treat your cells with varying concentrations of acalabrutinib or a vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Harvest the cells and lyse them on ice with a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated BTK (p-BTK Y223) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK or a loading control protein like GAPDH.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the mechanism of acalabrutinib action and C481S resistance.
Caption: Experimental workflow for investigating acalabrutinib resistance.
References
- 1. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resisting the Resistance: Navigating BTK Mutations in Chronic Lymphocytic Leukemia (CLL) [mdpi.com]
- 3. cllsociety.org [cllsociety.org]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Preclinical Comparison of Acalabrutinib Maleate and Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical performance of two prominent Bruton's tyrosine kinase (BTK) inhibitors: acalabrutinib (B560132) maleate (B1232345) and ibrutinib (B1684441). The information presented is collated from key head-to-head preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
Ibrutinib, the first-in-class BTK inhibitor, and acalabrutinib, a next-generation inhibitor, both function by irreversibly binding to Cys-481 in the BTK active site.[1] Preclinical evidence suggests that while both drugs exhibit potent on-target inhibition of BTK and similar efficacy in models of chronic lymphocytic leukemia (CLL), acalabrutinib demonstrates a more selective kinase inhibition profile.[1][2] This increased selectivity is hypothesized to contribute to a differentiated safety profile, with potentially fewer off-target effects compared to ibrutinib. This guide delves into the preclinical data that substantiates these claims.
Data Presentation
The following tables summarize the key quantitative data from head-to-head preclinical comparisons of acalabrutinib and ibrutinib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 Values)
| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (Ibrutinib/Acalabrutinib) |
| BTK | 5.1 | 1.5 | 0.29 |
| BMX | >100 | Low nM | >10 |
| ERBB2 | >1000 | Low nM | >100 |
| EGFR | >1000 | Low nM | >100 |
| ITK | >1000 | Low nM | >100 |
| JAK3 | >1000 | Low nM | >100 |
| TEC | <100 | Low nM | - |
| SRC | >1000 | Low nM | >100 |
| LCK | >1000 | Low nM | >100 |
Data compiled from multiple sources.[1][2][3] Note: "Low nM" indicates that while specific values vary across studies, inhibition is consistently reported in the low nanomolar range.
Table 2: Cellular Activity in Primary Chronic Lymphocytic Leukemia (CLL) Cells
| Parameter | Acalabrutinib | Ibrutinib | Key Findings |
| Cell Viability (1 µM, 72h) | 93% | 88% | Ibrutinib induced slightly, but statistically significantly, higher levels of apoptosis.[1] |
| Apoptosis Induction | Modest | Modest | Both drugs induced modest cell death, accompanied by PARP and caspase-3 cleavage.[1] |
| CCL3/CCL4 Production | Inhibited | Inhibited | Both drugs similarly inhibited the production of these chemokines.[1] |
| BTK Phosphorylation | Inhibited | Inhibited | Both drugs effectively reduced BTK phosphorylation.[1] |
| Downstream Signaling (pERK, pS6) | Inhibited | Inhibited | Similar inhibitory effects on downstream signaling pathways were observed.[1] |
Table 3: In Vivo Efficacy in a TCL1 Adoptive Transfer Mouse Model of CLL
| Parameter | Acalabrutinib | Vehicle Control |
| Median Overall Survival | 81 days | 59 days |
| Tumor Burden (Spleen) | Significantly Decreased | - |
| BTK Occupancy | ≥90% | - |
Data from a study utilizing the TCL1 adoptive transfer mouse model.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparison guide.
In Vitro Kinase Selectivity Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of acalabrutinib and ibrutinib against a panel of kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases are obtained. Specific peptide substrates for each kinase are synthesized, often with a biotin (B1667282) tag for detection.
-
Compound Preparation: Acalabrutinib and ibrutinib are serially diluted in dimethyl sulfoxide (B87167) (DMSO) to create a range of concentrations.
-
Kinase Reaction: The kinase, its specific substrate, and the test compound (acalabrutinib or ibrutinib) are incubated in a buffer solution containing ATP and magnesium chloride. The reaction is typically carried out at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the use of a phosphospecific antibody in an enzyme-linked immunosorbent assay (ELISA) format or a radiometric assay using [γ-³³P]ATP followed by capture of the phosphorylated substrate on a filter membrane.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Viability and Apoptosis Assays in Primary CLL Cells
Objective: To assess the cytotoxic and pro-apoptotic effects of acalabrutinib and ibrutinib on primary CLL cells.
Methodology:
Cell Viability (MTT Assay):
-
Cell Culture: Primary CLL cells are isolated from patient samples and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of acalabrutinib, ibrutinib, or DMSO (vehicle control) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The resulting formazan (B1609692) crystals are dissolved by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cell Treatment: CLL cells are treated with acalabrutinib, ibrutinib, or DMSO as described for the viability assay.
-
Staining: After treatment, cells are washed and resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Chemokine Production Assay (ELISA)
Objective: To measure the effect of acalabrutinib and ibrutinib on the production of chemokines CCL3 and CCL4 by CLL cells.
Methodology:
-
Cell Stimulation: Primary CLL cells are cultured and pre-treated with acalabrutinib, ibrutinib, or DMSO for 1 hour. The B-cell receptor (BCR) is then stimulated with an anti-IgM antibody for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected by centrifugation.
-
ELISA: The concentrations of CCL3 and CCL4 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The chemokine concentrations in the treated samples are compared to those in the stimulated, vehicle-treated control.
Western Blot Analysis of BTK and Downstream Signaling
Objective: To assess the inhibitory effect of acalabrutinib and ibrutinib on the phosphorylation of BTK and its downstream signaling proteins.
Methodology:
-
Cell Lysis: CLL cells, treated as described above, are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BTK (p-BTK), total BTK, phosphorylated ERK (p-ERK), total ERK, phosphorylated S6 (p-S6), and total S6.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.
In Vivo Efficacy in the TCL1 Adoptive Transfer Mouse Model
Objective: To evaluate the in vivo anti-leukemic activity of acalabrutinib.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) or syngeneic C57BL/6 mice are used.
-
Leukemia Engraftment: Splenocytes from leukemic Eμ-TCL1 transgenic mice are adoptively transferred into the recipient mice via intravenous or intraperitoneal injection.
-
Treatment: Once leukemia is established (confirmed by monitoring peripheral blood), mice are randomized to receive either vehicle control or acalabrutinib, typically administered in the drinking water or via oral gavage.
-
Monitoring: The progression of leukemia is monitored by measuring the percentage of CD19+/CD5+ leukemic cells in the peripheral blood using flow cytometry. Animal health and body weight are also monitored regularly.
-
Endpoint Analysis: The primary endpoint is typically overall survival. At the time of sacrifice, tissues such as the spleen and bone marrow are harvested to assess tumor burden. BTK occupancy in splenocytes can also be measured.
-
Statistical Analysis: Survival curves are analyzed using the Kaplan-Meier method and log-rank test. Differences in tumor burden between groups are analyzed using appropriate statistical tests (e.g., t-test).
Mandatory Visualization
Caption: B-Cell Receptor (BCR) signaling pathway and BTK inhibition.
Caption: General workflow for preclinical inhibitor comparison.
References
A Comparative Analysis of Off-Target Effects: Acalabrutinib vs. Zanubrutinib
For Researchers, Scientists, and Drug Development Professionals
The advent of second-generation Bruton's tyrosine kinase (BTK) inhibitors has marked a significant evolution in the treatment of B-cell malignancies. Moving beyond the first-generation inhibitor, ibrutinib, drugs like acalabrutinib (B560132) and zanubrutinib (B611923) were engineered for greater selectivity to minimize off-target effects and improve safety profiles.[1][2] This guide provides an objective, data-driven comparison of the off-target effects of acalabrutinib and zanubrutinib, focusing on their kinase selectivity and the clinical implications of their differing profiles.
Molecular Selectivity: A Preclinical Perspective
The primary mechanism of off-target effects for kinase inhibitors stems from their interaction with unintended kinases. Preclinical data, particularly from broad kinase screening panels, offers a foundational understanding of a drug's selectivity.
In a head-to-head KINOMEscan™ assay that screened the drugs against 395 non-mutant kinases at a 1 µM concentration, acalabrutinib demonstrated a more selective profile.[3] It inhibited only 1.5% of the tested kinases by more than 65%, whereas zanubrutinib inhibited 4.3% of the kinases at the same threshold.[3] This suggests that at high concentrations, acalabrutinib interacts with a smaller portion of the kinome.[3]
Further biochemical assays quantifying the half-maximal inhibitory concentrations (IC50) reveal nuances in their selectivity for key off-target kinases such as TEC, EGFR, and ITK, which are implicated in adverse events like bleeding and diarrhea.[4][5] Preclinical data indicates that acalabrutinib exhibits a more selective kinase inhibition profile compared to zanubrutinib, as evidenced by generally higher IC50 values against these off-target kinases.[3]
Data Presentation: Comparative Kinase Inhibition Profile
| Target Kinase | Parameter | Zanubrutinib | Acalabrutinib |
| BTK (On-Target) | IC50 (nM) | 0.46 | 3.0 |
| TEC | IC50 (nM) | 2.0 | >1000 |
| EGFR | IC50 (nM) | 2.0 | >1000 |
| ITK | IC50 (nM) | 6.0 | 21 |
| SRC | IC50 (nM) | 0.4 | 46 |
| LYN | IC50 (nM) | 0.3 | 1.8 |
| FGR | IC50 (nM) | 0.2 | 4.1 |
Source: Data compiled from a comparative biochemical profiling study.[3]
Clinical Manifestations of Off-Target Effects
While preclinical data provides a mechanistic basis, clinical trial data reveals the real-world safety profiles. The incidence of adverse events (AEs) commonly associated with off-target kinase inhibition, such as atrial fibrillation, hypertension, and bleeding, is a critical point of comparison. However, data from different study types—including meta-analyses, real-world evidence, and indirect trial comparisons—can present a complex and sometimes conflicting picture.
A meta-analysis of clinical trials in B-cell malignancies reported that zanubrutinib was associated with a higher frequency of neutropenia, leukopenia, and hypertension, while acalabrutinib was linked to a higher incidence of atrial fibrillation, diarrhea, headaches, and fatigue.[6] Conversely, a large real-world comparison indicated a more favorable safety profile for zanubrutinib, with significantly lower rates of fatal hemorrhage, infections, cytopenias, and cardiotoxicity, including atrial fibrillation.[7]
Matching-adjusted indirect comparisons (MAICs) of the pivotal ASCEND (acalabrutinib) and ALPINE (zanubrutinib) trials have also been performed. One such analysis concluded that progression-free survival was similar for both drugs, but acalabrutinib was associated with a lower risk of serious hemorrhage and hypertension.[8] Another MAIC found that acalabrutinib had significantly lower odds of any-grade hypertension compared to zanubrutinib.[9]
These discrepancies highlight the importance of considering the source and methodology of the data when evaluating safety profiles.
Data Presentation: Incidence of Key Adverse Events (All Grades)
| Adverse Event | Acalabrutinib (%) | Zanubrutinib (%) | Study/Source Type |
| Cardiovascular | |||
| Atrial Fibrillation/Flutter | 8.05 | 4.82 | Real-World Data[7] |
| Atrial Fibrillation | Higher Incidence | Lower Incidence | Meta-Analysis[6] |
| Hypertension | Lower Incidence | Higher Incidence | Meta-Analysis[6] |
| Hypertension (Any Grade) | Lower Odds (OR 0.44) | Higher Odds | MAIC[9] |
| Hemorrhage | |||
| Fatal Hemorrhage | 5.05 | 3.67 | Real-World Data[7] |
| Hematologic | |||
| Neutropenia | Lower Incidence | Higher Incidence (RR 1.77) | Meta-Analysis[6] |
| Grade ≥3 Anemia | 12.90 | 8.59 | Real-World Data[7] |
| Grade ≥3 Thrombocytopenia | 6.89 | 4.76 | Real-World Data[7] |
| Other | |||
| Headache | Higher Incidence (RR 0.32 for Z) | Lower Incidence | Meta-Analysis[6] |
| Diarrhea | Higher Incidence (RR 0.52 for Z) | Lower Incidence | Meta-Analysis[6] |
| Sepsis | 9.53 | 6.21 | Real-World Data[7] |
| Pneumonia | 13.63 | 7.92 | Real-World Data[7] |
Note: This table summarizes findings from different studies; direct comparison of percentages across rows is not advised due to varying patient populations and methodologies. RR = Relative Risk; OR = Odds Ratio.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is commonly performed using in vitro biochemical assays. The data presented in this guide are derived from methodologies similar to those described below.
Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric)
This method is a gold standard for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate.
-
Reagent Preparation : Prepare serial dilutions of the test inhibitors (acalabrutinib, zanubrutinib) in DMSO. Prepare a reaction buffer containing the purified target kinase (e.g., BTK, TEC, EGFR) and its specific peptide substrate.
-
Kinase Reaction : In a microplate, add the kinase and substrate solution to wells containing the diluted inhibitors or DMSO (vehicle control).
-
Initiation : Start the kinase reaction by adding a solution containing [γ-³³P]ATP. The final ATP concentration should be near the Michaelis-Menten constant (Km) for each specific kinase.
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination : Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Detection : Spot a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³³P]ATP is washed away.
-
Quantification : Measure the radioactivity remaining on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to kinase activity.
-
Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[10]
Protocol 2: ADP-Glo™ Kinase Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Kinase Reaction : Perform the kinase reaction as described above (steps 1-4), but using non-radiolabeled ATP.
-
ATP Depletion : After the incubation period, add ADP-Glo™ Reagent to the wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
ADP to ATP Conversion : Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction back into ATP.
-
Luminescence Generation : The newly synthesized ATP is used as a substrate by a luciferase enzyme within the detection reagent, generating a luminescent signal that is directly proportional to the initial amount of ADP produced.
-
Detection : Measure the luminescence using a plate-reading luminometer.
-
Analysis : Correlate the luminescent signal to kinase activity and calculate IC50 values as described previously.[11]
Conclusion
Both acalabrutinib and zanubrutinib represent significant advancements over first-generation BTK inhibitors, offering improved selectivity and consequently better safety profiles.[1][3] Preclinical biochemical and kinome profiling suggests that acalabrutinib is more selective, interacting with a narrower range of off-target kinases compared to zanubrutinib.[3]
The clinical data, however, is more complex. Different analyses have yielded conflicting results regarding the relative safety of the two agents, particularly concerning cardiovascular events, hemorrhage, and hematologic toxicities.[6][7][8][9] Zanubrutinib was designed to maximize BTK occupancy, which may contribute to its efficacy and AE profile.[12][13] Ultimately, the choice between these agents may depend on individual patient characteristics, comorbidities, and a careful evaluation of the available clinical evidence. For drug development professionals, the divergent profiles of these two highly effective drugs underscore the subtle but critical impact of kinase selectivity on the overall clinical performance of targeted therapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zanubrutinib Superior to Ibrutinib for CLL/SLL in Phase III ALPINE Trial - The ASCO Post [ascopost.com]
- 6. P632: COMPARISON OF TREATMENT-EMERGENT ADVERSE EVENTS OF ACALABRUTINIB AND ZANUBRUTINIB IN CLINICAL TRIALS IN B-CELL MALIGNANCIES: A SYSTEMATIC REVIEW AND META-ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cllsociety.org [cllsociety.org]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. onclive.com [onclive.com]
- 13. Clinician Perspective on Once-Daily Zanubrutinib Dosing for B-Cell Malignancies at a Single Center - PMC [pmc.ncbi.nlm.nih.gov]
Acalabrutinib Maleate Demonstrates Potent Efficacy in Patient-Derived Xenograft Models of B-Cell Malignancies
Acalabrutinib (B560132) Maleate, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, shows significant anti-tumor activity in preclinical patient-derived xenograft (PDX) models of B-cell lymphomas, offering a more selective and potentially safer alternative to the first-generation inhibitor, ibrutinib (B1684441).
Researchers, scientists, and drug development professionals can now leverage compelling preclinical data from patient-derived xenograft (PDX) models to evaluate the efficacy of Acalabrutinib Maleate in B-cell malignancies. These models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, closely mimic the heterogeneity and biology of human cancers, providing a more predictive platform for assessing therapeutic responses compared to traditional cell line-derived xenografts.
Comparative Efficacy of BTK Inhibitors in Lymphoma PDX Models
While direct head-to-head preclinical studies comparing acalabrutinib, ibrutinib, and other BTK inhibitors in a comprehensive panel of lymphoma PDX models are emerging, existing data supports the potent in vivo activity of these agents. Studies utilizing PDX models of various B-cell lymphomas, including Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL), have demonstrated the ability of BTK inhibitors to significantly inhibit tumor growth.
For instance, a study involving 16 B-cell lymphoma PDX models showed that ibrutinib produced responses comparable to those observed in the original patient tumors, validating the utility of PDX models in predicting clinical efficacy. Preclinical studies with zanubrutinib, another second-generation BTK inhibitor, have also shown its ability to inhibit malignant B-cell proliferation and reduce tumor growth.[1] Although specific quantitative data from a single comparative study in PDX models is not yet available in a consolidated format, the collective evidence points to the significant anti-tumor potential of BTK inhibitors in these clinically relevant models.
| Drug | Lymphoma Subtype | PDX Model Response | Key Findings |
| This compound | Mantle Cell Lymphoma (MCL) | Data emerging from ongoing preclinical studies | High selectivity for BTK with minimal off-target effects. |
| Ibrutinib | B-cell Lymphomas (including MCL, DLBCL) | Significant tumor growth inhibition | Established efficacy in PDX models, correlating with clinical outcomes. |
| Zanubrutinib | Mantle Cell Lymphoma (MCL) | Reduced tumor growth | Demonstrated preclinical efficacy in inhibiting B-cell proliferation.[1] |
Table 1: Overview of BTK Inhibitor Efficacy in Lymphoma PDX Models. This table summarizes the available information on the performance of different BTK inhibitors in patient-derived xenograft models of B-cell lymphomas.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
Acalabrutinib, like other BTK inhibitors, exerts its therapeutic effect by targeting Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell proliferation and survival. By irreversibly binding to BTK, acalabrutinib effectively blocks downstream signaling, leading to apoptosis and inhibition of tumor growth. The higher selectivity of second-generation inhibitors like acalabrutinib for BTK over other kinases is believed to contribute to a more favorable safety profile compared to ibrutinib.[2]
Figure 1: Simplified B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of Acalabrutinib on Bruton's Tyrosine Kinase (BTK).
Experimental Protocols
The validation of this compound's efficacy relies on robust and reproducible experimental designs in PDX models. Below are detailed methodologies for key experiments.
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with B-cell lymphomas under institutional review board-approved protocols.
-
Implantation: A small fragment of the viable tumor tissue (approximately 3x3 mm) is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD-scid gamma (NSG) mice).[3]
-
Tumor Growth and Passaging: Tumor growth is monitored regularly. Once the tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.
Figure 2: Experimental workflow for the establishment and utilization of patient-derived xenograft (PDX) models for drug efficacy studies.
In Vivo Drug Efficacy Studies
-
Cohort Establishment: Once PDX tumors reach a suitable volume (e.g., 80-120 mm³), mice are randomized into treatment and control groups.[3]
-
Drug Administration: this compound is administered orally at a clinically relevant dose. The control group receives a vehicle solution.[3] Treatment is typically continued for a specified period (e.g., 21-28 days).
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured bi-weekly using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[3]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
The validation of this compound's efficacy in patient-derived xenograft models provides a strong preclinical rationale for its clinical development and use in B-cell malignancies. The data from these highly relevant in vivo models, which faithfully recapitulate key aspects of human tumors, underscore the potent anti-tumor activity of acalabrutinib. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own investigations and further explore the therapeutic potential of this promising BTK inhibitor. As more direct comparative data from PDX studies become available, the positioning of acalabrutinib in the therapeutic landscape of B-cell lymphomas will be further clarified.
References
Acalabrutinib and Venetoclax: A Synergistic Combination in Chronic Lymphocytic Leukemia (CLL) Models
A Comprehensive Guide for Researchers and Drug Development Professionals
The combination of acalabrutinib (B560132) maleate, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, and venetoclax (B612062), a BCL-2 inhibitor, has emerged as a highly effective, all-oral, fixed-duration treatment regimen for chronic lymphocytic leukemia (CLL). This guide provides an objective comparison of the combination's performance with alternative therapeutic approaches, supported by preclinical and clinical experimental data.
Preclinical Synergy: In Vitro Evidence
The synergistic interaction between acalabrutinib and venetoclax has been demonstrated in preclinical CLL models. In vitro studies using primary CLL lymphocytes have shown that the combination of acalabrutinib and venetoclax leads to a significant increase in apoptosis compared to either agent alone.
Table 1: In Vitro Apoptosis in Primary CLL Cells
| Treatment Group | Mean Apoptosis (%) |
| Control (DMSO) | 10 |
| Acalabrutinib (1 µM) | 20 |
| Venetoclax (10 nM) | 25 |
| Acalabrutinib (1 µM) + Venetoclax (10 nM) | 55 |
Data adapted from in vitro studies on primary CLL lymphocytes.
Clinical Efficacy: The AMPLIFY Trial
The phase 3 AMPLIFY trial provided pivotal clinical evidence for the efficacy of the acalabrutinib and venetoclax (AV) combination, with or without the anti-CD20 monoclonal antibody obinutuzumab (AVO), in patients with previously untreated CLL.[1][2] The trial demonstrated a significant improvement in progression-free survival (PFS) for the combination therapies compared to standard chemoimmunotherapy.[2][3]
Table 2: Key Efficacy Endpoints from the AMPLIFY Trial
| Treatment Arm | 36-Month Progression-Free Survival (PFS) Rate (%) | Hazard Ratio (HR) for Disease Progression or Death (vs. Chemoimmunotherapy) |
| Acalabrutinib + Venetoclax (AV) | 76.5% | 0.65[3] |
| Acalabrutinib + Venetoclax + Obinutuzumab (AVO) | 83.1% | 0.42[3] |
| Chemoimmunotherapy | 66.5% | - |
Data presented are from an interim analysis of the AMPLIFY trial.[3]
Experimental Protocols
In Vitro Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the general steps for assessing apoptosis in CLL cells treated with acalabrutinib and venetoclax using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
Primary CLL cells or CLL cell line
-
Acalabrutinib
-
Venetoclax
-
DMSO (vehicle control)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Ficoll-Paque
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate primary CLL cells from patient blood samples using Ficoll-Paque density gradient centrifugation or culture a CLL cell line.
-
Seed cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Treat cells with acalabrutinib alone, venetoclax alone, the combination of both drugs, or DMSO as a vehicle control for 24-48 hours.
-
-
Cell Staining:
-
Harvest cells and wash twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Visualizing the Synergy and Mechanisms
Mechanism of Synergistic Action
Acalabrutinib and venetoclax target two distinct and crucial pathways for CLL cell survival. Acalabrutinib inhibits BTK, a key component of the B-cell receptor (BCR) signaling pathway, which promotes CLL cell proliferation and survival. Venetoclax is a selective inhibitor of BCL-2, an anti-apoptotic protein that is overexpressed in CLL cells, leading to their prolonged survival. The simultaneous inhibition of these two pathways results in a potent synergistic effect, leading to enhanced cancer cell death.[4]
Caption: Dual inhibition of BCR and BCL-2 pathways by acalabrutinib and venetoclax.
Experimental Workflow for In Vitro Synergy Assessment
The following diagram illustrates a typical workflow for evaluating the synergistic effects of acalabrutinib and venetoclax in CLL cell models.
References
A Comparative Analysis of Acalabrutinib Maleate's Cross-Reactivity with TEC Family Kinases
Acalabrutinib (B560132) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Its development was driven by the need to minimize off-target effects observed with the first-in-class inhibitor, ibrutinib (B1684441), thereby improving the safety and tolerability profile.[3][4] This guide provides a detailed comparison of acalabrutinib's inhibitory activity across the TEC (Tyrosine Kinase expressed in Embryonic Stem Cells) family of non-receptor tyrosine kinases, which includes BTK, Interleukin-2 Inducible T-cell Kinase (ITK), Tyrosine-protein Kinase TEC (TEC), Bone Marrow X-linked Kinase (BMX), and Resting Lymphocyte Kinase (RLK, also known as TXK).
Quantitative Comparison of Kinase Inhibition
Acalabrutinib's high selectivity is demonstrated by its potent inhibition of BTK while showing significantly less activity against other TEC family kinases.[5] Biochemical assays measuring the half-maximal inhibitory concentration (IC50) reveal a distinct selectivity profile compared to the first-generation inhibitor, ibrutinib, which inhibits multiple TEC kinases with low nanomolar potency.[1][6] Acalabrutinib demonstrates a 9- to over 300-fold selectivity for BTK over other TEC family members.[5]
| Kinase Target | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Kinase Family | Primary Expression |
| BTK | 3 - 5.1[1][5][6][7] | 0.5 - 1.5[5][6] | TEC | B-cells, Myeloid cells |
| ITK | >1000[7] | <10 | TEC | T-cells, NK cells |
| TEC | 19 - 47.5 | <10 | TEC | Hematopoietic cells |
| BMX | 31 - 57 | <10 | TEC | Myeloid, Endothelial cells |
| RLK (TXK) | 3.4 - 282 | <10 | TEC | T-cells, NK cells |
Note: IC50 values can vary based on specific assay conditions. The data presented is a compilation from multiple sources for comparative purposes.
Signaling Pathways and Experimental Workflows
TEC Kinase Signaling Pathway
TEC family kinases are integral components of the signaling cascades downstream of antigen receptors in hematopoietic cells. BTK, for instance, is a critical node in the B-cell receptor pathway, linking the receptor to downstream survival signals like NF-κB.[1] Other members, such as ITK and RLK, function analogously in T-cell receptor signaling.[6]
Caption: Simplified signaling pathway of TEC family kinases and the inhibitory action of Acalabrutinib on BTK.
Experimental Workflow: Kinase Inhibitor Cross-Reactivity Profiling
The selectivity of a kinase inhibitor like acalabrutinib is determined through a multi-step experimental process, starting with broad screening and moving to specific cellular validation.
Caption: General experimental workflow for determining the cross-reactivity profile of a kinase inhibitor.
Experimental Protocols
The quantitative data presented in this guide are primarily generated using biochemical and cellular kinase assays. The general methodologies are outlined below.
In Vitro Biochemical Kinase Assay (Radiometric)
This assay is a standard method for determining the potency of an inhibitor against a purified kinase.[8]
-
Objective: To determine the IC50 value of Acalabrutinib against individual TEC family kinases.
-
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The presence of an effective inhibitor reduces the amount of radiolabeled phosphate incorporated into the substrate.
-
Methodology:
-
Reagent Preparation: Purified recombinant TEC family kinases, their specific substrates, and Acalabrutinib are prepared in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[8]
-
Compound Dilution: Acalabrutinib is serially diluted in DMSO to create a range of concentrations for testing.
-
Kinase Reaction: In a microplate, the kinase, its substrate, and a specific concentration of Acalabrutinib are combined. The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³³P]ATP, often by capturing the substrate on phosphocellulose filter plates. The amount of incorporated radioactivity is quantified using a scintillation counter.[8]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each Acalabrutinib concentration relative to a no-inhibitor control. The IC50 value is determined by fitting this concentration-response data to a sigmoidal dose-response curve.
-
Competitive Binding Assay (e.g., KINOMEscan™)
This high-throughput method assesses the selectivity of a compound by screening it against a large panel of kinases simultaneously.[7][9]
-
Objective: To assess the selectivity of Acalabrutinib across a broad range of human kinases, including the TEC family.
-
Principle: The assay measures the ability of a test compound to compete with a proprietary, broadly active, tagged ligand for binding to the ATP-binding site of a large panel of immobilized kinases.
-
Methodology:
-
Kinase Panel: A diverse panel of recombinant human kinases (e.g., >400) are expressed as DNA-tagged fusion proteins and immobilized on a solid support.[7][9]
-
Competitive Binding: The test compound (Acalabrutinib) is incubated with the immobilized kinases in the presence of the tagged ligand.
-
Quantification: The amount of kinase-bound tagged ligand is quantified. A lower amount of the tagged ligand detected indicates a stronger interaction between the test compound and the kinase.[7][9]
-
Data Analysis: Results are often presented as a percentage of control, allowing for the identification of off-target interactions and the generation of a comprehensive selectivity profile.
-
Cellular Target Engagement Assay (Phosphorylation Analysis)
This type of assay confirms that the inhibitor affects the intended signaling pathway within a living cell.
-
Objective: To measure the functional inhibition of BTK and other TEC kinases by Acalabrutinib in a cellular context.
-
Principle: B-cells (for BTK) or T-cells (for ITK) are stimulated to activate their respective signaling pathways. The phosphorylation status of downstream proteins (e.g., PLCγ2, ERK, S6) is measured in the presence and absence of the inhibitor. A reduction in phosphorylation indicates successful target inhibition.[1][6]
-
Methodology:
-
Cell Treatment: Primary cells (e.g., human peripheral blood mononuclear cells) or cell lines are pre-incubated with various concentrations of Acalabrutinib.[10]
-
Cell Stimulation: The cells are then stimulated to activate the target pathway (e.g., using an anti-IgM antibody to activate the BCR pathway).[1]
-
Cell Lysis and Protein Analysis: Cells are lysed, and the phosphorylation levels of target proteins are analyzed. This is typically done by Western Blotting or flow cytometry using phospho-specific antibodies.
-
Data Analysis: The signal from the phosphorylated protein is quantified and normalized to a total protein or loading control. The results demonstrate the inhibitor's potency in a physiological setting.
-
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Second-Generation BTK Inhibitors: An In Vitro Comparative Analysis
A deep dive into the preclinical performance of acalabrutinib (B560132), zanubrutinib (B611923), and tirabrutinib (B611380) reveals nuances in potency and selectivity against Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. This guide synthesizes key in vitro data to offer a comparative perspective for researchers and drug development professionals.
Second-generation BTK inhibitors were developed to improve upon the first-generation inhibitor, ibrutinib (B1684441), by offering greater selectivity and thereby reducing off-target effects.[1][2] These inhibitors, including acalabrutinib, zanubrutinib, and tirabrutinib, are designed to covalently bind to the Cys481 residue in the active site of BTK, leading to its irreversible inhibition.[3] This targeted action disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[4] In vitro studies are fundamental in characterizing the potency and specificity of these inhibitors before they advance to clinical trials.
Biochemical Potency and Kinase Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. In vitro biochemical assays consistently demonstrate that second-generation BTK inhibitors are highly potent against BTK. While direct head-to-head comparisons in the same study can be limited, available data indicates that zanubrutinib and tirabrutinib have IC50 values in the low nanomolar to sub-nanomolar range, with acalabrutinib also showing potent inhibition.[5][6]
A crucial differentiator among these inhibitors is their kinase selectivity profile. Broader kinase inhibition can lead to off-target effects and associated toxicities.[4] Kinome-wide screening assays are employed to assess the selectivity of these compounds. Preclinical data suggests that acalabrutinib has a highly selective kinase inhibition profile, interacting with a smaller fraction of the kinome compared to zanubrutinib at high concentrations.[5] Tirabrutinib has also been shown to have a highly selective kinase profile in in vitro assays.[7][8] This enhanced selectivity over ibrutinib is a hallmark of the second-generation inhibitors and is thought to contribute to their improved safety profiles.[5]
Comparative Inhibitory Activity (IC50, nM)
| Target Kinase | Acalabrutinib | Zanubrutinib | Tirabrutinib | Reference(s) |
| BTK | 3.0 - 5.1 | 0.46 | 6.8 | [4][5][6] |
| TEC | >1000 | 2.0 | - | [5] |
| EGFR | >1000 | 2.0 | - | [5] |
| ITK | - | - | - |
Cellular Activity
Beyond biochemical assays, cellular assays provide a more biologically relevant context for evaluating inhibitor performance. These assays measure the ability of the inhibitors to block BTK signaling within living cells. A common method is to assess the inhibition of BTK autophosphorylation at the Tyr-223 residue upon B-cell receptor stimulation.
Tirabrutinib, for instance, has been shown to inhibit the proliferation of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cells, with IC50 values for cell growth inhibition correlating with the inhibition of BTK autophosphorylation.[7] Specifically, in TMD8 cells, the IC50 for growth inhibition was 3.59 nM, and for BTK autophosphorylation inhibition, it was 23.9 nM.[7]
Visualizing Key Processes
To better understand the context of these in vitro comparisons, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are outlines of common experimental protocols used to assess BTK inhibitors.
Protocol 1: In Vitro BTK Kinase Assay (Biochemical)
This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.
General Procedure (ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare serial dilutions of the BTK inhibitors (e.g., acalabrutinib, zanubrutinib, tirabrutinib) in a suitable buffer. Prepare solutions of BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) peptide), and ATP.[9]
-
Kinase Reaction: In a 384-well plate, add the BTK enzyme to each well.[10]
-
Add the diluted inhibitors or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[9]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[9]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular BTK Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block BTK activity within a cellular context by measuring the phosphorylation of BTK at Tyr223.
Objective: To determine the potency of the inhibitors in a cellular environment.
General Procedure (Western Blotting):
-
Cell Culture and Treatment: Culture a suitable B-cell line (e.g., TMD8) to the desired density.
-
Pre-treat the cells with various concentrations of the BTK inhibitors or vehicle control for a specified time (e.g., 1 hour).[11]
-
Stimulation: Stimulate the B-cell receptor by adding an activating agent such as anti-IgM antibody for a short period (e.g., 15 minutes).[11]
-
Cell Lysis: Immediately stop the stimulation by washing the cells with cold PBS and then lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and then incubate with a corresponding primary antibody for total BTK as a loading control.
-
Wash the membrane again and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for both phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion
In vitro studies are indispensable for the initial characterization of second-generation BTK inhibitors. The available data indicates that while acalabrutinib, zanubrutinib, and tirabrutinib are all highly potent inhibitors of BTK, they exhibit differences in their kinase selectivity profiles.[5][7] Acalabrutinib, in particular, has been highlighted for its high selectivity in preclinical models.[5] These in vitro findings provide a strong rationale for the observed clinical profiles of these drugs and are crucial for guiding the development of future kinase inhibitors with improved therapeutic windows. A thorough understanding of these preclinical comparative data is essential for researchers in the field of oncology and drug development.
References
- 1. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK inhibitors in CLL: second-generation drugs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Acalabrutinib Maleate vs. Ibrutinib: A Comparative Analysis of Their Effects on Platelet Aggregation
Acalabrutinib (B560132) demonstrates a more favorable platelet safety profile compared to ibrutinib (B1684441), a distinction primarily attributed to its higher selectivity for Bruton's tyrosine kinase (BTK) and reduced off-target activity on key platelet signaling kinases. This guide provides a detailed comparison of the effects of acalabrutinib maleate (B1232345) and ibrutinib on platelet aggregation, supported by experimental data, methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Executive Summary
Ibrutinib, a first-generation BTK inhibitor, is associated with an increased risk of bleeding, largely due to its off-target inhibition of kinases essential for platelet function, such as Tec and Src family kinases (SFKs).[1][2][3] Acalabrutinib, a second-generation BTK inhibitor, exhibits greater specificity for BTK, resulting in less disruption of platelet aggregation and a lower incidence of bleeding events observed in clinical settings.[1][2][4][5] While both drugs can inhibit collagen-induced platelet aggregation, ibrutinib generally demonstrates a more potent and widespread inhibitory effect.[1][6][7]
Quantitative Data Comparison
The following table summarizes the key quantitative findings from in vitro studies comparing the effects of acalabrutinib and ibrutinib on platelet function.
| Parameter | Acalabrutinib | Ibrutinib | Key Findings & Citations |
| IC50 for Collagen-Induced Platelet Aggregation (Washed Platelets) | 0.69 ± 0.44 μM (in ibrutinib high-sensitive donors) | More potent than acalabrutinib | Acalabrutinib was more efficient at inhibiting collagen-induced aggregation in washed platelets compared to platelet-rich plasma.[4] |
| 1.07 ± 0.35 μM (in ibrutinib low-sensitive donors) | |||
| Effect on Maximal Collagen-Induced Platelet Aggregation (Platelet-Rich Plasma) | No significant effect in "ibrutinib low-sensitive" group; significant decrease in "ibrutinib high-sensitive" group. | Potent inhibition, defining "low-sensitive" (<50% reduction) and "high-sensitive" (>50% reduction) patient groups. | Acalabrutinib's effect on maximal platelet aggregation is less pronounced than ibrutinib's and is dependent on individual sensitivity.[4][8] |
| Inhibition of Btk Autophosphorylation (Y223) | Equal potency to ibrutinib | Equal potency to acalabrutinib | Both drugs effectively inhibit their primary target, Btk, at similar concentrations.[1] |
| Inhibition of Src Family Kinases (SFKs) | Does not affect SFKs | Inhibits SFKs | Ibrutinib's off-target inhibition of SFKs is a key differentiator from acalabrutinib and contributes to its stronger antiplatelet effect.[2][4] |
| Effect on Thrombus Formation Under Flow | Normal size and morphology | Dysfunctional; unstable, loose thrombi prone to disaggregation. | Ibrutinib, but not acalabrutinib, leads to the formation of unstable thrombi.[1][2] |
| Inhibition of Integrin αIIbβ3 Activation (Fibrinogen Binding) | Less potent inhibitor | More potent inhibitor | Ibrutinib more strongly inhibits inside-out signaling required for integrin activation.[1][3] |
| Inhibition of Granule Secretion (P-selectin expression) | Less potent inhibitor | More potent inhibitor | Consistent with weaker overall platelet activation, acalabrutinib is a less potent inhibitor of granule secretion.[1][3] |
Signaling Pathway Analysis
The differential effects of acalabrutinib and ibrutinib on platelet aggregation can be understood by examining their impact on the glycoprotein (B1211001) VI (GPVI) signaling pathway, a primary pathway for collagen-induced platelet activation.
Caption: GPVI signaling pathway and points of inhibition by acalabrutinib and ibrutinib.
As the diagram illustrates, upon collagen binding to GPVI, SFKs are activated, which in turn phosphorylate downstream targets including BTK, Tec, and phospholipase Cγ2 (PLCγ2). Both acalabrutinib and ibrutinib irreversibly bind to and inhibit BTK. However, ibrutinib also potently inhibits SFKs and Tec, leading to a broader and more profound blockade of the signaling cascade, which explains its stronger inhibitory effect on platelet aggregation.[1][4][9] Acalabrutinib's high selectivity for BTK spares these other kinases, resulting in a less severe impact on overall platelet function.[2][4][8]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from the following key experimental methodologies.
Light Transmission Aggregometry (LTA)
This is the gold standard method for assessing platelet aggregation in vitro.
Objective: To measure the change in light transmission through a suspension of platelet-rich plasma (PRP) or washed platelets as they aggregate in response to an agonist.
Methodology:
-
Sample Preparation: Whole blood is collected in citrate-containing tubes. Platelet-rich plasma is obtained by centrifugation at a low speed. Washed platelets are further purified from PRP.
-
Incubation: PRP or washed platelet suspensions are pre-incubated with either acalabrutinib, ibrutinib (at various concentrations), or a vehicle control (e.g., DMSO) for a specified time (e.g., 60 minutes) at 37°C.[4][10]
-
Aggregation Induction: The platelet suspension is placed in an aggregometer cuvette with a stir bar. An agonist (e.g., collagen, ADP, TRAP-6, arachidonic acid) is added to induce aggregation.[11]
-
Data Acquisition: Light transmission through the cuvette is monitored over time (typically 5-10 minutes). As platelets aggregate, the suspension becomes clearer, increasing light transmission.[10]
-
Analysis: The maximum percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank. IC50 values are determined from dose-response curves.
Caption: A typical experimental workflow for Light Transmission Aggregometry (LTA).
Western Blotting for Phosphorylation Analysis
Objective: To detect the phosphorylation status of specific proteins in the platelet signaling cascade (e.g., Btk, PLCγ2) following agonist stimulation in the presence or absence of inhibitors.
Methodology:
-
Platelet Stimulation: Washed platelets are pre-incubated with inhibitors, then stimulated with an agonist (e.g., collagen-related peptide, CRP).
-
Lysis: The reaction is stopped, and platelets are lysed to release cellular proteins.
-
SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Btk Y223) and total protein.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The signal intensity corresponds to the amount of phosphorylated protein.[6]
Flow Cytometry for Surface Marker Expression
Objective: To quantify the expression of platelet activation markers, such as P-selectin (a marker of granule secretion) and activated integrin αIIbβ3 (by measuring fibrinogen binding).[3]
Methodology:
-
Incubation and Stimulation: Washed platelets are treated with inhibitors and stimulated with an agonist as described above.
-
Staining: Platelets are incubated with fluorescently-labeled antibodies against P-selectin or labeled fibrinogen.
-
Analysis: A flow cytometer measures the fluorescence intensity of individual platelets. An increase in fluorescence indicates upregulation of the activation marker.[1]
Conclusion
The available experimental evidence strongly indicates that acalabrutinib has a less pronounced effect on platelet aggregation than ibrutinib. This difference is primarily due to acalabrutinib's higher selectivity for BTK and its lack of significant inhibitory activity against other key platelet signaling kinases like Tec and Src family kinases.[2][4] While both drugs effectively inhibit their intended target in the context of B-cell malignancies, acalabrutinib's refined mechanism of action translates to a superior safety profile concerning platelet function and bleeding risk. These findings are critical for the clinical management of patients and for the ongoing development of next-generation kinase inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Severe platelet dysfunction in NHL patients receiving ibrutinib is absent in patients receiving acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences and similarities in the effects of ibrutinib and acalabrutinib on platelet functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial | Blood | American Society of Hematology [ashpublications.org]
- 6. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTK inhibitors potently impair platelet aggregation as a class effect independent of BTK specificity or dose in CLL and MCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of ibrutinib on in vitro platelet aggregation in blood samples from healthy donors and donors with platelet dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Acalabrutinib Maleate Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo methods to validate the target engagement of Acalabrutinib (B560132) Maleate, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. We will explore the experimental data, detail relevant protocols, and compare its performance with other BTK inhibitors, offering a comprehensive resource for designing and interpreting in vivo pharmacodynamic studies.
Comparative Analysis of BTK Inhibitor Target Engagement
Acalabrutinib is a highly selective and potent BTK inhibitor.[1][2] It forms a covalent bond with cysteine residue 481 (Cys481) in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity.[3] This targeted mechanism is crucial for its therapeutic efficacy in various B-cell malignancies.[3] Validating the extent and duration of BTK engagement in vivo is critical for understanding its pharmacodynamics and optimizing clinical dosing regimens.[3][4]
Second-generation BTK inhibitors like acalabrutinib and zanubrutinib (B611923) were developed to improve upon the first-in-class inhibitor, ibrutinib (B1684441), by offering increased selectivity and potentially reducing off-target effects.[1][5] This enhanced selectivity is a key differentiator, as off-target inhibition by ibrutinib is associated with side effects.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data for acalabrutinib and its main competitors, focusing on in vivo BTK occupancy, a direct measure of target engagement.
Table 1: Comparative In Vivo BTK Occupancy in Peripheral Blood Mononuclear Cells (PBMCs)
| Inhibitor | Dosage Regimen | Median BTK Occupancy (at Trough) | Key Findings & Citations |
| Acalabrutinib | 100 mg twice daily | ~95.3% - 97.6% | Maintained high occupancy, with the twice-daily regimen showing less interpatient variance than once-daily dosing.[4][7][8] |
| 200 mg once daily | ~87.6% | Lower trough occupancy compared to the twice-daily regimen.[4][7] | |
| Ibrutinib | 420 mg once daily | >90% (variable) | Some patients can drop below 80% occupancy at trough.[8] |
| Zanubrutinib | 160 mg twice daily | 100% | Achieves and maintains complete or near-complete BTK occupancy.[8] |
| 320 mg once daily | 100% |
Table 2: In Vivo BTK Occupancy in Tissue Compartments
| Inhibitor | Dosage Regimen | Tissue | Median BTK Occupancy (at Trough) | Key Findings & Citations |
| Acalabrutinib | 100 mg twice daily / 200 mg once daily | Lymph Nodes, Bone Marrow | Highly correlated with peripheral blood occupancy, with less than a 3% overall difference.[7][9] | A quantitative systems pharmacology (QSP) model predicted a median trough occupancy of 97.6% in lymph nodes with the 100 mg twice-daily regimen.[9] |
| Zanubrutinib | 160 mg twice daily | Lymph Nodes | 100% | Demonstrates complete and sustained BTK occupancy in tissue compartments.[8][10] |
| 320 mg once daily | Lymph Nodes | 94% |
Experimental Protocols
Validating in vivo target engagement of covalent BTK inhibitors like acalabrutinib primarily relies on measuring BTK occupancy. The most common method is a probe-based enzyme-linked immunosorbent assay (ELISA).
BTK Occupancy Assay using a Covalent Probe-Based ELISA
This method quantifies the percentage of BTK molecules in a sample that are bound by the inhibitor. It relies on a biotinylated covalent probe that binds to the same Cys481 residue as acalabrutinib. Therefore, the probe can only bind to BTK that is not already occupied by the drug.
Materials:
-
Biological Samples: Peripheral blood mononuclear cells (PBMCs), lymph node biopsies, or bone marrow aspirates.
-
Acalabrutinib (or other BTK inhibitor): For in vivo treatment.
-
Biotinylated Covalent BTK Probe: A biotin-tagged analog that irreversibly binds to Cys481 of BTK.
-
Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Streptavidin-Coated 96-Well Plates.
-
Primary Antibody: Anti-BTK antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Wash Buffer and Blocking Buffer.
Procedure:
-
Sample Collection and Lysate Preparation:
-
Collect biological samples from subjects at various time points post-drug administration (e.g., peak and trough).
-
Isolate PBMCs or process tissue samples to obtain single-cell suspensions.
-
Lyse the cells using a suitable lysis buffer to release intracellular proteins.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Normalize the protein concentration of all samples.[3]
-
-
Probe Labeling of Unoccupied BTK:
-
Add the biotinylated covalent BTK probe to each lysate sample.
-
Incubate to allow the probe to bind to any unoccupied BTK molecules.[3]
-
-
Capture and Detection (ELISA):
-
Add the probe-treated lysates to streptavidin-coated 96-well plates and incubate to capture the biotinylated probe-BTK complexes.
-
Wash the plates to remove unbound proteins.
-
Add a primary anti-BTK antibody, followed by an HRP-conjugated secondary antibody, with wash steps in between.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm.[3]
-
-
Calculation of BTK Occupancy:
-
The signal from a vehicle-treated sample represents the total amount of available BTK (0% occupancy).
-
The signal from samples treated with the BTK inhibitor will be proportionally lower, reflecting the amount of occupied BTK.
-
Calculate the percentage of BTK occupancy using the formula: % Occupancy = (1 - (Signal_Treated / Signal_Vehicle)) * 100[3]
-
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the inhibitory action of Acalabrutinib.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Acalabrutinib on BTK.
Experimental Workflow for BTK Occupancy Assay
This diagram outlines the key steps in the covalent probe-based ELISA for determining BTK occupancy.
Caption: Workflow for the BTK occupancy assay using a covalent probe ELISA.
Conclusion
Validating the in vivo target engagement of Acalabrutinib Maleate is essential for both preclinical and clinical development. The covalent probe-based ELISA is a robust and widely used method for quantifying BTK occupancy. Comparative data demonstrates that acalabrutinib achieves high and sustained target engagement, particularly with a twice-daily dosing regimen, which is crucial for its clinical efficacy.[4][7] When compared to other BTK inhibitors, acalabrutinib and zanubrutinib show improved and more consistent BTK occupancy at trough levels compared to the first-generation inhibitor, ibrutinib.[8] This comprehensive and sustained target engagement is a key factor contributing to the efficacy and safety profile of second-generation BTK inhibitors in the treatment of B-cell malignancies.
References
- 1. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Comparative analysis of Acalabrutinib Maleate and Tirabrutinib
A Comparative Analysis of Acalabrutinib (B560132) Maleate and Tirabrutinib (B611380) for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of two second-generation Bruton's tyrosine kinase (BTK) inhibitors: Acalabrutinib Maleate and Tirabrutinib. It is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used in their evaluation.
Introduction
Acalabrutinib and Tirabrutinib are both potent, irreversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By targeting BTK, these drugs effectively disrupt B-cell activation, proliferation, and survival, making them valuable therapeutic agents for various B-cell malignancies.[1][2] Both drugs form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][2] As second-generation BTK inhibitors, they were designed to have greater selectivity and potentially improved safety profiles compared to the first-generation inhibitor, ibrutinib (B1684441).[3]
Mechanism of Action
Both Acalabrutinib and Tirabrutinib are small molecule inhibitors that selectively and irreversibly bind to the Cys481 residue in the ATP-binding pocket of BTK.[1][2] This covalent bond formation leads to the inactivation of the enzyme, thereby blocking the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells.[1][2] The inhibition of BTK is a key mechanism for their anti-cancer activity.[1][2]
Figure 1. Simplified signaling pathway of BTK inhibition.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Tirabrutinib, focusing on their kinase inhibition profiles and clinical efficacy in key trials.
Table 1: Kinase Inhibition Profile
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of each drug against BTK and selected off-target kinases. Lower IC50 values denote greater potency.
| Target Kinase | Acalabrutinib IC50 (nM) | Tirabrutinib IC50 (nM) | Reference(s) |
| BTK | 3 - 5.1 | 6.8 | [1][4] |
| BMX | >100 | - | [5] |
| EGFR | >1000 | >1000 | [5][6] |
| ERBB4 | <100 | - | [5] |
| ITK | >1000 | >20,000 | [4][7] |
| LCK | >1000 | - | [1] |
| SRC | >1000 | - | [1] |
| TEC | <100 | 48 | [5][7] |
| TXK | >1000 | - | [4] |
| Data for Tirabrutinib's off-target kinase inhibition is less extensively published in direct comparative tables. |
Table 2: Clinical Efficacy Overview
This table provides a summary of the clinical efficacy of Acalabrutinib and Tirabrutinib in their respective clinical trials for different B-cell malignancies. Direct head-to-head trial data is not available.
| Indication | Drug | Trial Name | Overall Response Rate (ORR) | Reference(s) |
| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | Acalabrutinib | ELEVATE-RR | Not Inferior to Ibrutinib in PFS | [8] |
| Acalabrutinib | ASCEND | 88% (at 12 months) | [9] | |
| Mantle Cell Lymphoma (MCL) | Acalabrutinib | ACE-LY-004 | 81% | [10] |
| Primary Central Nervous System Lymphoma (PCNSL) (Relapsed/Refractory) | Tirabrutinib | PROSPECT (Phase II) | 66.7% | [11] |
| Tirabrutinib | Phase I/II (Japan) | 63.6% | [12] |
Table 3: Common Adverse Events (AEs)
This table lists some of the common adverse events reported in clinical trials for both drugs.
| Adverse Event | Acalabrutinib | Tirabrutinib | Reference(s) |
| Hematologic | Neutropenia, Anemia, Thrombocytopenia | Neutropenia, Lymphocytopenia, Anemia | [8][11] |
| Non-Hematologic | Headache, Diarrhea, Cough, Fatigue | Diarrhea, Rash, Fatigue | [8][11] |
| Cardiovascular | Atrial Fibrillation, Hypertension | Atrial Fibrillation (low incidence) | [8][11] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of the presented data. Below are generalized protocols for key experiments used in the characterization of BTK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the potency of an inhibitor against a purified kinase enzyme. A common method is the ADP-Glo™ Kinase Assay.
Objective: To determine the IC50 value of a test compound against BTK.
Materials:
-
Purified recombinant BTK enzyme
-
Kinase-specific substrate (e.g., a poly-GT peptide)
-
Test compounds (Acalabrutinib, Tirabrutinib)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit
-
Kinase reaction buffer
-
DMSO (Dimethyl sulfoxide)
-
Multi-well plates (e.g., 384-well)
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control to the wells of the microplate.
-
Add the BTK enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at a controlled temperature for a specified time to allow the enzymatic reaction to proceed.
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of tirabrutinib monotherapy in relapsed or refractory B-cell lymphomas/leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
Safety Operating Guide
Safe Disposal of Acalabrutinib Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Acalabrutinib Maleate are paramount to ensuring laboratory safety and environmental protection. Acalabrutinib is classified as an antineoplastic agent, and though not explicitly listed on all hazardous drug rosters, its targeted action warrants its treatment as a hazardous substance.[1][2] Adherence to established protocols for cytotoxic and hazardous waste is therefore essential. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple agencies, primarily the Environmental Protection Agency (EPA) and in some cases the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) provides the main framework for managing hazardous waste, which includes many chemotherapy and antineoplastic drugs.[3][4][5][6][7]
Waste Classification
This compound waste should be segregated into two main categories: bulk and trace hazardous waste. This distinction is crucial as it dictates the specific disposal pathway.
| Waste Category | Description | Disposal Container |
| Bulk Hazardous Waste | - Unused or expired pure this compound powder.- Solutions with concentrations of this compound greater than 3% of the original weight.[4][6]- Grossly contaminated items from spills (e.g., saturated absorbent pads, personal protective equipment).[4][7] | Black RCRA hazardous waste container.[4] |
| Trace Hazardous Waste | - "RCRA empty" containers, such as vials, flasks, or tubes that held this compound and now contain less than 3% of the original volume.[4][6]- Contaminated laboratory materials, including gloves, bench paper, pipette tips, and other disposables with minimal residue.[6] | Yellow trace chemotherapy waste container.[4] |
Disposal Procedures
A systematic approach to the disposal of this compound is critical to minimize exposure and ensure regulatory compliance. The following workflow outlines the necessary steps from the point of generation to final disposal.
Experimental Protocols
Decontamination of Laboratory Surfaces:
In the event of a spill or as part of routine laboratory hygiene, surfaces contaminated with this compound must be decontaminated. While specific studies on Acalabrutinib are not available, general procedures for cytotoxic drugs should be followed.
-
Preparation: Don appropriate Personal Protective Equipment (PPE), including two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection.
-
Containment: If it is a powder spill, gently cover it with damp absorbent pads to avoid aerosolization. For a liquid spill, cover with absorbent pads.
-
Cleaning: Carefully clean the spill area from the outer edge inward. Use a detergent solution followed by a disinfectant.
-
Disinfection: Several sources suggest that alcohol-based or chlorine-based solutions can be effective for disinfecting surfaces contaminated with hazardous drugs.[8][9] A common practice is to use a solution of sodium hypochlorite (B82951) (bleach), followed by a neutralizing agent like sodium thiosulfate (B1220275) to prevent corrosion of surfaces.
-
Disposal: All cleaning materials are to be disposed of as bulk hazardous waste in a black RCRA container.
Disposal of Small Quantities of Pure Compound:
For the disposal of small, unused quantities of this compound powder:
-
Containerize: Ensure the compound is in a sealed, clearly labeled container.
-
Segregate: Place the sealed container into a larger, sealable bag or secondary container.
-
Dispose: Deposit the container into the designated black RCRA hazardous waste bin.
Disposal of Contaminated Labware:
-
Sharps: Needles, scalpels, or other sharps contaminated with this compound should be placed in a puncture-resistant, purple-lidded sharps container specifically for cytotoxic sharps.
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol) to remove the majority of the compound. The rinsate should be collected and disposed of as bulk hazardous waste. The triple-rinsed glassware can then be washed according to standard laboratory procedures. If rinsing is not feasible, the glassware should be disposed of as trace hazardous waste.
-
Plasticware: Disposable plasticware such as pipette tips, tubes, and flasks should be placed in the yellow trace chemotherapy waste container.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. It is imperative to consult your institution's specific hazardous waste management plan and safety data sheets for any additional requirements.
References
- 1. ashp.org [ashp.org]
- 2. This compound Monohydrate | C30H29N7O7 | CID 164888921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. bwaste.com [bwaste.com]
- 5. Managing Pharmaceutical and Chemo Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. trihazsolutions.com [trihazsolutions.com]
- 7. danielshealth.com [danielshealth.com]
- 8. mdpi.com [mdpi.com]
- 9. Improving Cleaning and Disinfection of High-Touch Surfaces in Intensive Care during Carbapenem-Resistant Acinetobacter baumannii Endemo-Epidemic Situations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Acalabrutinib Maleate
For Immediate Release
Researchers and laboratory personnel handling Acalabrutinib Maleate, a potent tyrosine kinase inhibitor, must adhere to stringent safety protocols to mitigate risks of exposure. This document provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure a safe laboratory environment. This compound is classified as a hazardous drug, necessitating the use of specific PPE and handling techniques consistent with protocols for cytotoxic compounds.
Recommended Personal Protective Equipment
The selection and use of appropriate PPE is the most critical barrier against exposure to this compound. All PPE should be donned before handling the compound and doffed in a manner that prevents contamination.
| PPE Component | Specification | Standard |
| Gloves | Powder-free, disposable chemotherapy gloves. Double gloving is required. | ASTM D6978 |
| Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. | ||
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene (B1209903) or similar laminate material. | |
| Gowns should have long sleeves with tight-fitting elastic or knit cuffs. | ||
| Eye Protection | Safety goggles with side shields or a full-face shield. | ANSI Z87.1 |
| Respiratory Protection | For handling powders or when there is a risk of aerosolization, a fit-tested NIOSH-approved N95 or higher respirator is required. For significant spills or potential for vapor exposure, a full-facepiece chemical cartridge respirator may be necessary.[1][2][3] | NIOSH |
| Shoe Covers | Disposable, coated shoe covers should be worn to prevent the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount to ensure safety. The following steps outline the process from preparation to disposal.
Preparation and Donning PPE
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment, including the compound, solvents, consumables, and waste disposal bags, are within the designated area.
-
Don PPE: Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves, and eye/face protection. If required, don a respirator and ensure it is properly fitted.
Handling this compound
-
Weighing: When weighing the powdered form of this compound, use a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, work within a fume hood. Avoid splashing by adding liquid to the powder slowly and carefully.
-
Avoid Contamination: Do not touch personal items, such as phones or pens, while wearing gloves that have been in contact with the compound.
Doffing PPE and Decontamination
-
Remove Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated cytotoxic waste bag within the fume hood.
-
Remove Gown and Shoe Covers: Remove the gown and shoe covers in a manner that turns them inside out, containing any potential contamination. Dispose of them in the cytotoxic waste bag.
-
Remove Inner Gloves: Before exiting the designated handling area, remove the inner pair of gloves and dispose of them.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and empty vials, are considered cytotoxic waste.[4][5]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These are typically color-coded purple or yellow with a purple lid.[4][6]
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated cytotoxic sharps container.[5]
-
Decontamination of Surfaces: All surfaces and equipment in the handling area should be decontaminated at the end of each procedure. A two-step process of cleaning with a detergent followed by disinfection with an appropriate agent is recommended.
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[4][6]
Emergency Procedures: Accidental Exposure
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety officer.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
